molecular formula C11H17NO3 B1677457 Metaproterenol CAS No. 586-06-1

Metaproterenol

货号: B1677457
CAS 编号: 586-06-1
分子量: 211.26 g/mol
InChI 键: LMOINURANNBYCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metaproterenol, also known internationally as Orciprenaline, is a bronchodilator belonging to the family of adrenergic bronchodilators . It functions as a moderately selective β2 adrenergic receptor agonist . Its primary mechanism of action involves binding to beta-2 adrenergic receptors on bronchial smooth muscle, which activates the enzyme adenylate cyclase . This activation increases intracellular levels of cyclic adenosine monophosphate (cAMP) , leading to the relaxation of the bronchial smooth muscle and resulting in bronchial dilation . This mechanism alleviates bronchospasm and facilitates improved airflow, making it a key compound for studying respiratory conditions . This compound is historically significant for research into asthma, bronchospasm, bronchitis, and emphysema . In a comparative clinical study of chronic asthma control, an oral this compound regimen was evaluated against theophylline, providing a basis for understanding its relative efficacy and side-effect profile in a research context . Beyond its direct bronchodilatory effect, this compound's mechanism is also associated with minor anti-inflammatory properties due to interactions with beta-2 receptors on inflammatory cells, which can reduce the release of pro-inflammatory mediators . Researchers value this compound for investigating the cAMP-dependent pathway and its effects on smooth muscle and inflammatory cells. It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOINURANNBYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048529
Record name Metaproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orciprenaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.7mg/L, 6.92e+00 g/L
Record name Orciprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orciprenaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

586-06-1
Record name Metaproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orciprenaline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orciprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metaproterenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metaproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orciprenaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAPROTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Orciprenaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °C
Record name Orciprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orciprenaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Molecular Blueprint of Bronchodilation: A Technical Guide to Metaproterenol Sulfate's Mechanism of Action in Bronchial Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol sulfate, also known as orciprenaline, is a short-acting beta-2 adrenergic receptor agonist (SABA) utilized in the management of bronchoconstriction associated with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a member of the phenylethanolamine class of drugs, its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby increasing airflow to the lungs.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound sulfate on bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: A Cascade of Molecular Events

The primary pharmacological effect of this compound sulfate is achieved through its interaction with beta-2 adrenergic receptors, which are abundantly expressed on the surface of bronchial smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in muscle relaxation and bronchodilation.

This compound acts as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[1]

Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels is the critical juncture in the signaling pathway leading to smooth muscle relaxation.

The primary effector of cAMP in bronchial smooth muscle is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a variety of intracellular target proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound sulfate and related compounds. It is important to note that specific binding affinity (Ki or Kd) and potency (EC50 or pD2) values for this compound are not consistently reported in readily available literature, reflecting its status as an older drug with less contemporary research focus compared to newer beta-2 agonists.

ParameterAgonistValueTissue/SystemReference
Potency (EC50) Isoproterenol~52.3 nMCHW-1102 cells expressing human beta-2 adrenergic receptors[4]
Methacholine (contractile)~0.88 µMSensitized guinea pig tracheal chains[5]

Note: The lack of specific, publicly available Ki and EC50 values for this compound highlights a gap in the comprehensive in-vitro characterization of this compound compared to more modern bronchodilators.

Experimental Protocols

In-Vitro Assessment of Bronchodilator Potency: The Organ Bath Assay

The organ bath, or isolated tissue bath, is a classical pharmacological technique used to assess the contractile and relaxant properties of drugs on smooth muscle preparations, such as bronchial rings.

Methodology:

  • Tissue Preparation:

    • Tracheal or bronchial tissue is carefully dissected from a suitable animal model (e.g., guinea pig).

    • The surrounding connective tissue and epithelium (if studying the direct effect on smooth muscle) are removed.

    • The trachea or bronchus is cut into rings of 2-4 mm in width.

  • Mounting:

    • The tissue rings are suspended between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (typically 37°C).

    • One hook is fixed to the bottom of the bath, while the other is connected to an isometric force transducer to measure changes in muscle tension.

    • The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

  • Equilibration and Pre-contraction:

    • The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams).

    • Following equilibration, the tissue is pre-contracted with a contractile agonist such as methacholine or histamine to induce a stable, submaximal contraction.

  • Drug Administration and Data Acquisition:

    • Once a stable contraction plateau is reached, this compound sulfate is added to the organ bath in a cumulative, concentration-dependent manner.

    • The resulting relaxation of the smooth muscle is recorded by the force transducer.

    • The data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation) can be determined.

Measurement of Intracellular cAMP Accumulation

Assessing the direct biochemical consequence of beta-2 adrenergic receptor activation can be achieved through a cAMP accumulation assay.

Methodology:

  • Cell Culture:

    • A suitable cell line expressing beta-2 adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line like HEK293 or CHO cells) is cultured to an appropriate confluency.

  • Assay Preparation:

    • The cells are harvested and seeded into a multi-well plate.

    • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.

  • Agonist Stimulation:

    • The cells are stimulated with varying concentrations of this compound sulfate for a defined period.

  • Cell Lysis and cAMP Detection:

    • The cells are lysed to release the intracellular contents, including cAMP.

    • The concentration of cAMP is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.

  • Data Analysis:

    • The results are used to generate a concentration-response curve for cAMP production, allowing for the determination of the EC50 for this specific biochemical endpoint.

Visualizing the Molecular and Experimental Frameworks

Signaling Pathway of this compound Sulfate

Metaproterenol_Signaling This compound This compound Sulfate Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_Protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits (Phosphorylates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling cascade of this compound in bronchial smooth muscle.

Experimental Workflow for Organ Bath Assay

Organ_Bath_Workflow Start Start Dissect Dissect Bronchial Tissue Start->Dissect Mount Mount Tissue Ring in Organ Bath Dissect->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Methacholine) Equilibrate->Contract Add_Drug Add this compound (Cumulative Doses) Contract->Add_Drug Record Record Relaxation Response Add_Drug->Record Analyze Analyze Data (EC50, Emax) Record->Analyze End End Analyze->End

Caption: Workflow for assessing bronchodilator activity in vitro.

Logical Relationship: From Drug Binding to Physiological Response

Logical_Relationship DrugBinding This compound binds to β2-Adrenergic Receptor SignalTransduction Activation of Gs-Protein -> Adenylyl Cyclase DrugBinding->SignalTransduction SecondMessenger Increase in intracellular cAMP levels SignalTransduction->SecondMessenger EnzymeActivation Activation of Protein Kinase A (PKA) SecondMessenger->EnzymeActivation CellularEffects Phosphorylation of target proteins (e.g., MLCK inhibition) ↓ Intracellular Ca2+ EnzymeActivation->CellularEffects PhysiologicalResponse Bronchial Smooth Muscle Relaxation (Bronchodilation) CellularEffects->PhysiologicalResponse

Caption: Logical flow from receptor binding to bronchodilation.

Conclusion

This compound sulfate exerts its bronchodilatory effects through a well-characterized mechanism initiated by its binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. The subsequent activation of the adenylyl cyclase/cAMP/PKA signaling pathway leads to a reduction in the contractile state of the muscle, resulting in airway widening and relief from bronchospasm. While the qualitative aspects of this mechanism are well-established, a deeper quantitative understanding, particularly regarding its receptor binding kinetics and functional potency in isolated tissues, would benefit from further contemporary research. The experimental protocols outlined provide a robust framework for such investigations, allowing for the continued characterization of this and other bronchodilator agents.

References

Preclinical Profile of Orciprenaline: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized as a bronchodilator in the management of asthma and other respiratory conditions characterized by bronchospasm.[1][2][3] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of orciprenaline, summarizing key data from various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's preclinical profile.

Pharmacodynamics

The primary pharmacodynamic effect of orciprenaline is bronchodilation, mediated by its agonist activity at β2-adrenergic receptors.[2][3]

Mechanism of Action

Orciprenaline selectively binds to and stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells.[2][3] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4]

Orciprenaline Signaling Pathway Orciprenaline Orciprenaline Beta2_Receptor β2-Adrenergic Receptor Orciprenaline->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: Orciprenaline's mechanism of action signaling cascade.

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the bronchodilatory effects of orciprenaline in various animal models.

Table 1: In Vitro Pharmacodynamic Properties of Orciprenaline

ParameterValueSpecies/SystemReference
IC50 (β2-Adrenergic Receptor Agonism) 68 nMNot Specified[4]

Table 2: In Vivo Bronchodilator Activity of Orciprenaline

Animal ModelChallenge AgentOrciprenaline EffectRoute of AdministrationReference
Guinea Pig HistamineProtection from bronchospasmOral[5][6]
Guinea Pig HistamineAntagonized bronchospasmNot Specified[1]
Guinea Pig AcetylcholineMarked relaxing effectNot Specified[6]
Dog Morphine or PilocarpineBronchodilator action equivalent to 1 mg/kg isoprenaline (at 30 mg/kg)Intravenous[5]
Dog AcetylcholineAntagonized increase in pulmonary resistanceNot Specified[7]

Pharmacokinetics

The pharmacokinetic profile of orciprenaline has been investigated in several preclinical species, revealing insights into its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Orciprenaline in Preclinical Models

SpeciesRouteT1/2 (slower phase)Key FindingsReference
Rat Intravenous-Higher concentrations found in lungs, liver, and kidneys compared to plasma.[8]
Rabbit Intravenous15 hoursBiphasic decline in plasma.[8]
Cat Intravenous6 hoursBiphasic decline in plasma; not metabolized to an appreciable amount.[8]
Absorption

Following oral administration, orciprenaline is absorbed from the gastrointestinal tract. In dogs, the oral absorption of orciprenaline sulphate is approximately five times better than that of isoproterenol.[6]

Distribution

After intravenous injection in rats, higher concentrations of tritiated orciprenaline were found in the lungs, liver, and kidneys compared to plasma. A higher percentage of the unchanged drug was located in the heart, lungs, and skeletal muscle.[8]

Metabolism

Orciprenaline is primarily metabolized via conjugation with glucuronic acid in rats and rabbits.[8] The cat, however, does not metabolize orciprenaline to a significant extent.[8]

Excretion

The primary route of excretion for orciprenaline and its metabolites is via the urine.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the assessment of orciprenaline's pharmacokinetics and pharmacodynamics.

Histamine-Induced Bronchospasm in Guinea Pigs

This model is a classical method for evaluating the efficacy of bronchodilators.

Histamine-Induced Bronchospasm Workflow Animal_Prep Guinea Pig Acclimatization and Baseline Measurement Orciprenaline_Admin Orciprenaline or Vehicle Administration (e.g., Oral) Animal_Prep->Orciprenaline_Admin Histamine_Challenge Histamine Aerosol Challenge Orciprenaline_Admin->Histamine_Challenge Measurement Measurement of Bronchoconstriction (e.g., Onset of dyspnea) Histamine_Challenge->Measurement Data_Analysis Data Analysis (% Protection) Measurement->Data_Analysis

Figure 2: General workflow for histamine-induced bronchospasm studies.

Protocol Outline:

  • Animal Preparation: Male Hartley guinea pigs are typically used. Baseline respiratory parameters are recorded.

  • Drug Administration: A solution of orciprenaline or vehicle is administered, often orally or via inhalation.

  • Histamine Challenge: Animals are exposed to a histamine aerosol (e.g., 1% histamine dihydrochloride in saline) in a closed chamber.

  • Measurement of Bronchoconstriction: The primary endpoint is typically the time to onset of preconvulsive dyspnea or a significant increase in airway resistance as measured by plethysmography.

  • Data Analysis: The protective effect of orciprenaline is calculated as the percentage increase in the time to onset of bronchoconstriction compared to the vehicle control group.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs

This model allows for more invasive and detailed measurements of pulmonary mechanics.

Anesthetized Dog Bronchoconstriction Workflow Anesthesia Anesthesia and Instrumentation Baseline Baseline Pulmonary Measurements Anesthesia->Baseline Ach_Challenge Acetylcholine Infusion (to induce bronchoconstriction) Baseline->Ach_Challenge Orciprenaline_Admin Orciprenaline Administration (e.g., Intravenous) Ach_Challenge->Orciprenaline_Admin Measurement Continuous Measurement of Pulmonary Resistance Orciprenaline_Admin->Measurement Analysis Data Analysis (Reversal of bronchoconstriction) Measurement->Analysis

Figure 3: Workflow for assessing bronchodilator effects in anesthetized dogs.

Protocol Outline:

  • Anesthesia and Instrumentation: Dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and blood pressure monitoring. An esophageal balloon and pneumotachograph are used to measure pulmonary resistance.

  • Baseline Measurements: Stable baseline measurements of pulmonary resistance and other cardiorespiratory parameters are obtained.

  • Induction of Bronchoconstriction: A continuous intravenous infusion of acetylcholine is administered to induce a stable increase in pulmonary resistance.

  • Drug Administration: Orciprenaline is administered intravenously as a bolus or infusion.

  • Measurement of Bronchodilator Effect: The reversal of the acetylcholine-induced increase in pulmonary resistance is continuously monitored.

  • Data Analysis: The magnitude and duration of the bronchodilator response to orciprenaline are quantified.

Beta-2 Adrenergic Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to its target receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293) or tissue.

  • Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (orciprenaline).

  • Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of orciprenaline that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Adenylyl Cyclase Activation Assay

This assay measures the functional consequence of β2-adrenergic receptor activation.

Protocol Outline:

  • Cell Culture and Treatment: Cells expressing the β2-adrenergic receptor are cultured and then treated with varying concentrations of orciprenaline.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Adenylyl Cyclase Reaction: The cell lysate is incubated with ATP and other necessary cofactors.

  • cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The concentration-response curve for orciprenaline-stimulated cAMP production is generated to determine the potency (EC50) and efficacy of the compound.

Conclusion

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Metaproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol, also known as orciprenaline, is a moderately selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other conditions characterized by reversible bronchospasm. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways for its preparation. The document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthesis and its mechanism of action to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is a phenylethanolamine derivative with the systematic IUPAC name 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol.[1] Its chemical structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted at the 5-position with a 1-hydroxy-2-(isopropylamino)ethyl side chain. This structure is pivotal to its pharmacological activity, allowing it to interact with and activate β2-adrenergic receptors.

Identifier Value
IUPAC Name 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol
Chemical Formula C11H17NO3
Molecular Weight 211.26 g/mol [1]
CAS Number 586-06-1[1]
Synonyms Orciprenaline, Alupent, Metaprel

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from 3,5-dihydroxyacetophenone. A common synthetic strategy involves the protection of the phenolic hydroxyl groups, followed by bromination, amination, reduction, and final deprotection.

Logical Workflow of this compound Synthesis

Metaproterenol_Synthesis_Workflow Start 3,5-Dihydroxyacetophenone Step1 Protection of Hydroxyl Groups Start->Step1 Intermediate1 3,5-Dibenzyloxyacetophenone Step1->Intermediate1 Step2 α-Bromination Intermediate1->Step2 Intermediate2 α-Bromo-3,5-dibenzyloxyacetophenone Step2->Intermediate2 Step3 Amination with Isopropylamine Intermediate2->Step3 Intermediate3 2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone Step3->Intermediate3 Step4 Reduction of Ketone Intermediate3->Step4 Intermediate4 1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol Step4->Intermediate4 Step5 Deprotection (Catalytic Hydrogenation) Intermediate4->Step5 End This compound Step5->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxyacetophenone (Protection)

This initial step protects the reactive hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers to prevent unwanted side reactions in subsequent steps.

  • Materials:

    • 3,5-Dihydroxyacetophenone

    • Benzyl chloride

    • Anhydrous potassium carbonate (K2CO3)

    • Acetone

    • Methanol

  • Procedure:

    • To a reaction vessel, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.

    • Stir the mixture at room temperature and add benzyl chloride (2.2 eq).

    • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.

Reactant Molar Ratio Typical Yield
3,5-Dihydroxyacetophenone1.080-85%
Benzyl chloride2.2
Anhydrous K2CO32.5

Step 2: Synthesis of α-Bromo-3,5-dibenzyloxyacetophenone (Bromination)

The protected acetophenone is then brominated at the α-carbon position.

  • Materials:

    • 3,5-Dibenzyloxyacetophenone

    • Copper(II) bromide (CuBr2)

    • Chloroform

    • Ethyl acetate

  • Procedure:

    • Dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in a mixture of chloroform and ethyl acetate.

    • Add copper(II) bromide (2.1 eq) to the solution.

    • Heat the mixture to 50°C and stir for 5 hours.

    • After the reaction is complete, filter the mixture and wash the filtrate with concentrated hydrochloric acid.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield α-bromo-3,5-dibenzyloxyacetophenone.

Step 3: Synthesis of 2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (Amination)

The α-bromo ketone undergoes nucleophilic substitution with isopropylamine to introduce the amino group.

  • Materials:

    • α-Bromo-3,5-dibenzyloxyacetophenone

    • Isopropylamine

    • Acetonitrile

  • Procedure:

    • Dissolve α-bromo-3,5-dibenzyloxyacetophenone (1.0 eq) in acetonitrile.

    • Add isopropylamine (3.0 eq) dropwise to the solution.

    • Heat the reaction mixture to 65°C and maintain for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 4: Synthesis of 1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol (Reduction)

The ketonic group of the α-amino ketone is stereoselectively reduced to a hydroxyl group.

  • Materials:

    • 2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone

    • Sodium borohydride (NaBH4) or Potassium borohydride (KBH4)

    • Ethanol

  • Procedure:

    • Dissolve 2-(isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (1.0 eq) in ethanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Add sodium borohydride or potassium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer and evaporate the solvent to obtain the protected amino alcohol.

Step 5: Synthesis of this compound (Deprotection)

The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation to yield this compound.

  • Materials:

    • 1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol

    • Palladium on carbon (Pd/C, 10%)

    • Ethanol or Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the protected amino alcohol (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation with hydrogen gas (at atmospheric or slightly elevated pressure) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a β2-adrenergic receptor agonist.[2] Its therapeutic effect in bronchospasm is primarily due to the relaxation of bronchial smooth muscle. This is achieved through the activation of a specific intracellular signaling cascade.

Upon binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells, this compound initiates a conformational change in the receptor. This activated receptor then stimulates the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.

This compound Signaling Pathway

Metaproterenol_Signaling This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined synthetic pathway, starting from 3,5-dihydroxyacetophenone, represents a viable and well-documented route for its preparation. The provided experimental protocols, while adaptable, offer a solid foundation for laboratory synthesis. Furthermore, the elucidation of its mechanism of action and signaling pathway underscores the molecular basis for its therapeutic efficacy as a bronchodilator. This comprehensive information serves as a valuable resource for professionals engaged in the research and development of adrenergic receptor agonists and related pharmaceuticals.

References

Early Clinical Studies on the Bronchodilatory Effects of Metaproterenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies that established the bronchodilatory effects of metaproterenol. This compound, also known as orciprenaline, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized in the treatment of asthma and other reversible obstructive airway diseases.[1] Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][3] This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways and workflows from foundational clinical trials to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways.[2][3] This stimulation activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm and improving airflow.[2][4] While considered selective for beta-2 receptors, this compound can exhibit some effects on beta-1 receptors, particularly at higher doses, which can lead to cardiovascular side effects.[2][4]

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_cell Bronchial Smooth Muscle Cell This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR binds to AC Adenylyl Cyclase B2AR->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

This compound's intracellular signaling cascade.

Efficacy in Acute Asthma: Dose-Response Studies

Early clinical trials focused on establishing the optimal dose of this compound for achieving effective bronchodilation while minimizing adverse effects. A notable double-blind, randomized study in 100 children aged 6 to 12 with acute asthma investigated nebulized this compound at doses of 5 mg, 10 mg, and 15 mg compared to saline placebo.[5] The most significant improvements in Forced Expiratory Volume in one second (FEV1) and Forced Expiratory Flow between 25% and 75% of vital capacity (FEF25-75%) were observed with the 5 mg and 10 mg doses.[5] Interestingly, the 15 mg dose resulted in less pronounced bronchodilation.[5]

Another study involving 60 asthmatic children aged six to twelve evaluated nebulized doses of 0.1 ml (5 mg), 0.2 ml (10 mg), and 0.3 ml (15 mg) of a 5% this compound solution against a placebo.[1] All active doses produced significantly greater improvements in FEV1 and FEF25-75% compared to placebo, with no significant differences in efficacy between the different this compound doses.[1] However, a dose-dependent increase in side effects was noted, suggesting that the 5 mg dose provided a favorable balance of efficacy and tolerability.[1]

Dose-Response Study in Pediatric Acute Asthma Patient Population Interventions Key Findings Adverse Effects
Study 1 [5]100 children (6-12 years) with acute asthmaNebulized saline, 5 mg, 10 mg, or 15 mg this compoundOptimal FEV1 and FEF25-75% improvement at 5 mg and 10 mg. 15 mg dose was less effective.Pulse rate was significantly higher with 10 mg and 15 mg doses compared to 5 mg.
Study 2 [1]60 children (6-12 years) with acute bronchospasmNebulized placebo, 5 mg, 10 mg, or 15 mg this compoundAll this compound doses were superior to placebo in improving FEV1 and FEF25-75%, with no significant difference between doses.A significant relationship was observed between dose and the incidence of side effects.

Comparative Efficacy: this compound vs. Other Bronchodilators

Several early studies compared the efficacy and safety of this compound with other sympathomimetic amines, most notably isoproterenol. In a double-blind, crossover study involving nine asthmatic patients and 13 patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated a statistically significant longer duration of effect and a greater magnitude of FEV1 response compared to isoproterenol when administered via intermittent positive pressure breathing (IPPB).[6] A separate study with 21 asthmatic patients found that while both this compound and isoproterenol produced favorable responses within 30 seconds, this compound had a significantly more prolonged action on both small and large airways.[7]

Another double-blind study compared nebulized this compound with an isoetharine-phenylephrine solution. This compound's duration of effect, defined as at least a 15% increase in FEV1, averaged four hours, significantly longer than the one-hour duration observed with the isoetharine solution.[8]

Comparative Clinical Trials Patient Population Interventions Key Findings
This compound vs. Isoproterenol [6]9 asthma patients, 13 COPD patientsThis compound, 0.5% isoproterenol, and placebo via IPPBThis compound showed a significantly longer duration and greater magnitude of FEV1 response than isoproterenol.
This compound vs. Isoproterenol and Terbutaline [7]21 asthma patientsAerosolized isoproterenol, this compound, and terbutalineThis compound demonstrated a significantly prolonged action on airways compared to isoproterenol.
This compound vs. Isoetharine-Phenylephrine [8]Not specified0.3 ml this compound vs. 0.5 ml isoetharine-phenylephrine via IPPBThe average duration of a ≥15% FEV1 increase was 4 hours for this compound vs. 1 hour for the isoetharine solution (P = 0.01).

Impact of Administration Route: Oral vs. Inhaled

The route of administration was found to significantly influence both the efficacy and side effect profile of this compound. A double-blind, randomized crossover study in 17 asthmatic patients compared a 20 mg oral tablet, five puffs of aerosolized this compound (totaling 3.25 mg), a combination of both, and placebos.[9] The bronchodilator response, as measured by FEV1, was significantly greater with the aerosol and the combined regimen compared to the oral and placebo treatments.[9] Side effects such as tremor and palpitations were common with oral administration but absent with the aerosol route.[9][10]

Another study involving 20 subjects with stable asthma also found that the combination of inhaled and oral this compound produced a greater degree of bronchodilation than either route alone.[10] Oral this compound was associated with a small but significant increase in pulse rate and systolic blood pressure, as well as sensations of tremor and palpitation.[10]

Oral vs. Inhaled this compound Patient Population Interventions Efficacy (FEV1) Side Effects
Study 1 [9]17 asthma patients20 mg oral tablet, 3.25 mg aerosol, combination, placeboAerosol and combination regimens were significantly superior to oral and placebo.Frequent with oral medication, absent after aerosol.
Study 2 [10]20 stable asthma patientsInhaled this compound, oral this compound, combinationCombination therapy resulted in the greatest bronchodilation.Inhaled route had no significant side effects. Oral route was associated with increased pulse rate, systolic blood pressure, tremor, and palpitations.

Experimental Protocols: A Methodological Overview

The early clinical studies of this compound, while varying in specific details, generally followed a structured experimental workflow.

Generalized Experimental Workflow

cluster_protocol Typical Experimental Protocol PatientScreening Patient Screening (e.g., Asthma diagnosis, FEV1 < 80% predicted) Baseline Baseline Measurements (Spirometry: FEV1, FVC, PEFR; Vital Signs: HR, BP) PatientScreening->Baseline Randomization Randomization (Double-blind, Crossover or Parallel Group) Baseline->Randomization DrugAdmin Drug Administration (this compound vs. Placebo/Comparator) Randomization->DrugAdmin PostDoseMeasurements Post-Dose Measurements (Repeated at intervals, e.g., 5, 15, 30, 60 mins and hourly) DrugAdmin->PostDoseMeasurements DataAnalysis Data Analysis (Statistical comparison of changes from baseline) PostDoseMeasurements->DataAnalysis

A generalized workflow for early this compound clinical trials.

Patient Selection: Participants were typically diagnosed with bronchial asthma or other forms of reversible airway obstruction.[11][12] Entry criteria often included a baseline FEV1 below a certain percentage of the predicted normal value, for instance, less than 80%.[1]

Study Design: Many of the pivotal early studies employed a double-blind, placebo-controlled design.[5][12][13] Both crossover and parallel-group designs were utilized. Crossover designs, where each patient received all treatments in a randomized order, were common for comparing different drugs or dosages.[6][10]

Drug Administration and Dosage:

  • Nebulized Solution: Dosages typically ranged from 5 mg to 15 mg of a 0.4% or 5% solution, often administered via a hand bulb nebulizer or through IPPB.[5][11]

  • Metered-Dose Inhaler (MDI): Each actuation typically delivered approximately 0.65 mg.[12]

  • Oral Tablets: The standard adult dosage was often 20 mg taken three to four times daily.[3]

Outcome Measures: The primary endpoint for efficacy was the improvement in pulmonary function.[11] Key parameters measured included:

  • Forced Expiratory Volume in one second (FEV1)[6][12]

  • Forced Vital Capacity (FVC)

  • Peak Expiratory Flow Rate (PEFR)[11]

  • Forced Expiratory Flow, mid-expiratory phase (FEF25-75%)[6]

  • Airway Resistance[6]

Safety assessments included the monitoring of vital signs (heart rate and blood pressure) and the recording of adverse events such as tremor, nervousness, and palpitations.[3][11]

Logical Comparison of Administration Routes

cluster_routes Comparison of this compound Administration Routes cluster_inhaled_attr cluster_oral_attr Inhaled Inhaled Route (Aerosol/Nebulizer) Inhaled_Efficacy Higher Bronchodilator Efficacy (FEV1) Inhaled->Inhaled_Efficacy Inhaled_SideEffects Minimal to No Systemic Side Effects Inhaled->Inhaled_SideEffects Oral Oral Route (Tablet/Syrup) Oral_Efficacy Lower Bronchodilator Efficacy (FEV1) Oral->Oral_Efficacy Oral_SideEffects Frequent Systemic Side Effects (Tremor, Palpitations, Tachycardia) Oral->Oral_SideEffects

Efficacy and side effect profiles of inhaled versus oral this compound.

Conclusion

The early clinical studies on this compound were instrumental in defining its role as an effective bronchodilator for the management of asthma and other obstructive airway diseases. These foundational trials established its dose-response relationship, demonstrated its superiority in duration of action compared to isoproterenol, and clearly delineated the advantages of the inhaled route of administration over the oral route in terms of both efficacy and safety. The methodologies employed in these studies laid the groundwork for future research in bronchodilator therapy. This comprehensive overview provides valuable insights for researchers and drug development professionals, offering a historical perspective on the clinical evaluation of a key respiratory medication.

References

In-Vitro Pharmacological Profile of Metaproterenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol (also known as orciprenaline) is a sympathomimetic bronchodilator utilized in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its action as a beta-adrenergic receptor agonist.[1] This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of this compound, detailing its mechanism of action, receptor interaction, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is classified as a moderately selective beta-2 adrenergic agonist.[1] The pharmacological effects of beta-adrenergic agonist drugs, including this compound, are largely attributable to the stimulation of intracellular adenylyl cyclase through beta-adrenergic receptors. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1] While classified as a beta-2 selective agonist, some clinical evidence suggests that the concept of its enhanced beta-2 selectivity compared to the non-selective beta-agonist isoproterenol may not be strongly supported in clinical settings.[3]

Data Presentation: Receptor Binding and Functional Potency

A comprehensive search of publicly available scientific literature did not yield specific in-vitro quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound at beta-1 and beta-2 adrenergic receptors. To provide a relevant comparative context, the following table includes data for the well-characterized non-selective beta-agonist, Isoproterenol, which is structurally and pharmacologically similar to this compound.

CompoundReceptorParameterValueAssay Type
This compound β1-AdrenergicKiData Not AvailableRadioligand Binding
β2-AdrenergicKiData Not AvailableRadioligand Binding
β1-AdrenergicEC50Data Not AvailablecAMP Accumulation
β2-AdrenergicEC50Data Not AvailablecAMP Accumulation
Isoproterenol β1-AdrenergicKi~100-300 nMRadioligand Binding
β2-AdrenergicKi~50-150 nMRadioligand Binding
β1-AdrenergicEC50~10-50 nMcAMP Accumulation
β2-AdrenergicEC50~1-10 nMcAMP Accumulation

Note: The provided values for Isoproterenol are approximate ranges compiled from various sources and are intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for beta-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • Test compound (this compound)

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining Functional Potency, EC50)

This protocol describes a functional assay to measure the ability of an agonist like this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gs-coupled receptor.

Objective: To determine the half-maximal effective concentration (EC50) of an agonist for stimulating cAMP production.

Materials:

  • Whole cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells)

  • Test agonist (this compound)

  • Stimulation buffer (e.g., HBSS or DMEM)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a PDE inhibitor for a short period to prevent cAMP breakdown.

  • Agonist Stimulation: Add increasing concentrations of the test agonist (this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Read the plate using a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the cell-based assay into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates substrates leading to

Caption: this compound signaling cascade via the β2-adrenergic receptor.

Experimental Workflow for In-Vitro Characterization

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP Accumulation) Membrane_Prep Membrane Preparation Competition_Binding Competitive Binding (Radioligand + this compound) Membrane_Prep->Competition_Binding Filtration Filtration & Washing Competition_Binding->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc Pharmacological_Profile Pharmacological Profile Ki_Calc->Pharmacological_Profile Cell_Culture Cell Culture & Seeding Agonist_Stim Agonist Stimulation (this compound) Cell_Culture->Agonist_Stim Lysis Cell Lysis Agonist_Stim->Lysis cAMP_Detect cAMP Detection Lysis->cAMP_Detect EC50_Calc EC50 Determination cAMP_Detect->EC50_Calc EC50_Calc->Pharmacological_Profile Start Start Start->Membrane_Prep Start->Cell_Culture End End Pharmacological_Profile->End

Caption: Workflow for the in-vitro characterization of this compound.

References

Metaproterenol Sulfate: A Technical Guide to its Physicochemical Properties for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol sulfate, also known as orciprenaline sulphate, is a selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other conditions involving bronchospasm.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound sulfate, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

This compound sulfate is a white to off-white, crystalline powder.[3] It is the sulfate salt of a racemic mixture of two optically active isomers.[4] Key quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties of this compound Sulfate
PropertyValueReference
Molecular Formula (C₁₁H₁₇NO₃)₂·H₂SO₄[5]
Molecular Weight 520.59 g/mol [5]
Melting Point 202-203 °C[1]
Appearance White to off-white, crystalline powder[3]
Solubility Freely soluble in water, slightly soluble in ethanol (96%), practically insoluble in methylene chloride.[1]
pH (100 mg/mL solution) 4.0 - 5.5[6]
Table 2: Spectroscopic Data for this compound Sulfate
Spectroscopic TechniqueExpected CharacteristicsReference
UV-Visible (UV-Vis) Spectroscopy An absorption maximum is reported at approximately 279 nm in solution.[7] A test for the impurity metaproterenone sulfate is conducted at 328 nm.[6]
Infrared (IR) Spectroscopy ATR-IR and Raman spectra are available for reference.[5][8] Expected peaks include: O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted ¹H and ¹³C NMR spectra are available.[1][3] Expected ¹H NMR signals would correspond to aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene and methine protons of the isopropylamino group, and the hydroxyl and amine protons. Expected ¹³C NMR signals would correspond to the carbons of the dihydroxyphenyl ring, the carbon bearing the hydroxyl group, and the carbons of the isopropylamino side chain.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound sulfate exerts its therapeutic effect by acting as a moderately selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.[9] Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle, causing bronchodilation.[4]

Metaproterenol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell This compound This compound Sulfate Receptor β2-Adrenergic Receptor This compound->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_act Gs Protein (active) G_Protein->G_Protein_act AC Adenylyl Cyclase G_Protein_act->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_act Protein Kinase A (active) PKA->PKA_act Activates Relaxation Smooth Muscle Relaxation PKA_act->Relaxation Leads to

Caption: Signaling pathway of this compound sulfate. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound sulfate, based on standard pharmaceutical testing procedures.

Determination of Melting Point

This protocol is based on the USP General Chapter <651> Melting Range or Temperature.

Methodology:

  • Apparatus: A capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered this compound sulfate is packed into a capillary tube sealed at one end.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely melted are recorded as the melting range.

Melting_Point_Workflow Start Start Prep Prepare Sample: Finely powder this compound sulfate and pack into capillary tube. Start->Prep Place Place capillary tube in melting point apparatus. Prep->Place Heat Heat at a controlled rate. Place->Heat Observe Observe for melting. Heat->Observe Record Record temperature range of melting. Observe->Record End End Record->End

Caption: Workflow for melting point determination. (Within 100 characters)
Determination of Solubility

This protocol describes a general method for determining the solubility of a pharmaceutical powder.

Methodology:

  • Apparatus: A constant temperature shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

    • The container is placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove any undissolved solid.

    • The concentration of this compound sulfate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

Solubility_Workflow Start Start Add Add excess this compound sulfate to a known volume of solvent. Start->Add Equilibrate Equilibrate in a shaker bath at constant temperature. Add->Equilibrate Filter Filter to remove undissolved solid. Equilibrate->Filter Analyze Analyze the concentration of the filtrate (e.g., by UV-Vis). Filter->Analyze End End Analyze->End

Caption: Workflow for solubility determination. (Within 100 characters)
Spectroscopic Analysis

a. UV-Visible Spectroscopy

Methodology:

  • Apparatus: A calibrated UV-Visible spectrophotometer.

  • Sample Preparation: A solution of this compound sulfate of known concentration is prepared in a suitable solvent (e.g., 0.1 N HCl or water).

  • Procedure:

    • The spectrophotometer is blanked with the solvent.

    • The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • The absorbance at the λmax can be used for quantitative analysis based on a standard curve.

b. Infrared Spectroscopy

Methodology:

  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound sulfate powder is placed directly onto the ATR crystal.

  • Procedure:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then collected.

    • The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber, which is characteristic of the molecular bonds present.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound sulfate for laboratory use. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. For definitive analysis, it is always recommended to perform experiments on the specific batch of material being used and to consult the relevant pharmacopeial monographs.

References

An In-Depth Technical Guide to the Molecular Interactions of Metaproterenol with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol, a short-acting β2-adrenergic receptor agonist, plays a significant role in the management of bronchospastic diseases. Its therapeutic effects are mediated through specific molecular interactions with the β2-adrenergic receptor, a class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of these interactions, detailing the quantitative pharmacology, experimental methodologies for characterization, and the structural basis of this compound's engagement with its receptor. The downstream signaling cascade initiated by this interaction is also elucidated. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of GPCR pharmacology and the development of novel therapeutics targeting the β2-adrenergic receptor.

Introduction

This compound, also known as orciprenaline, is a sympathomimetic amine that exhibits selectivity for β2-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the bronchial tree.[2] Activation of β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that results in bronchodilation, making it an effective treatment for asthma and other obstructive airway diseases.[1][3] Understanding the precise molecular interactions between this compound and the β2-adrenergic receptor is fundamental for the rational design of new and improved therapeutic agents with enhanced efficacy and safety profiles.

This guide will delve into the quantitative aspects of this compound's binding affinity and functional potency, provide detailed protocols for key in vitro assays, describe the critical amino acid residues involved in the drug-receptor interaction, and visualize the associated signaling pathways and experimental workflows.

Quantitative Pharmacology of this compound

The interaction of this compound with the β2-adrenergic receptor can be quantified by its binding affinity (K_d_ or K_i_) and its functional efficacy (EC_50_ and E_max_). These parameters are crucial for characterizing the potency and maximal effect of the drug.

LigandReceptor/Cell LineBinding Affinity (K_d_ or K_i_)Functional Efficacy (EC_50_)Maximal Response (E_max_) (% of Isoproterenol)Reference
This compound Human β2-adrenoceptor (CHO-K1 cells)Log K_D_ = -5.51Log EC_50_ = -7.29 ± 0.02102.7 ± 3.7[4]
IsoproterenolHuman β2-adrenoceptor (CHO-K1 cells)-Log EC_50_ = -8.90 ± 0.07100[4]
SalbutamolHuman Airway Smooth Muscle Cells-EC_50_ = 0.6 µM19%[5]
TerbutalineHuman Airway Smooth Muscle Cells-EC_50_ = 2.3 µM38%[5]
SalmeterolHuman Airway Smooth Muscle Cells-EC_50_ = 0.0012 µM18%[5]

Table 1: Quantitative Pharmacological Data for this compound and other β2-Adrenergic Agonists. This table summarizes the binding affinity and functional efficacy data for this compound in comparison to other common β2-agonists. Data is compiled from studies using recombinant cell lines and primary human cells.

Molecular Interactions with the β2-Adrenergic Receptor Binding Pocket

The binding of this compound to the β2-adrenergic receptor occurs within a pocket formed by several transmembrane (TM) helices. While a co-crystal structure of this compound bound to the β2-adrenergic receptor is not publicly available, extensive research through site-directed mutagenesis and molecular modeling of other β2-agonists has identified key interacting residues.[6][7]

The interaction is characterized by:

  • Ionic Interaction: The protonated amine of this compound is thought to form a crucial salt bridge with the carboxylate side chain of Aspartic Acid 113 (Asp113) in TM3.[6] This interaction is a hallmark of aminergic GPCRs and is critical for anchoring the ligand in the binding pocket.

  • Hydrogen Bonding: The hydroxyl groups on the catechol-like ring of this compound are predicted to form hydrogen bonds with Serine 203 (Ser203) , Serine 204 (Ser204) , and Serine 207 (Ser207) located in TM5.[6][8] These interactions are vital for the agonistic activity of the molecule.

  • Hydrophobic Interactions: The aromatic ring of this compound likely engages in hydrophobic interactions with residues such as Phenylalanine 290 (Phe290) in TM6 and potentially Tyrosine 308 (Tyr308) in TM7, which contributes to the selectivity of β2-agonists.[6][9]

  • Chiral Recognition: The β-hydroxyl group on the ethanolamine side chain of this compound is expected to interact with Asparagine 293 (Asn293) in TM6, an interaction that is important for the stereoselectivity of the receptor.[6]

These interactions collectively stabilize this compound in the binding pocket, inducing a conformational change in the receptor that triggers downstream signaling.

Signaling Pathway of this compound at the β2-Adrenergic Receptor

Upon binding of this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[2] This initiates a well-defined signaling cascade resulting in bronchodilation.

G_protein_signaling This compound This compound Beta2AR β2-Adrenergic Receptor (Inactive) This compound->Beta2AR Binds to Beta2AR_active β2-Adrenergic Receptor (Active) Beta2AR->Beta2AR_active Conformational Change Gs_protein Gs Protein (GDP-bound) Beta2AR_active->Gs_protein Activates Gs_protein_active Gs Protein (GTP-bound) Gs_protein->Gs_protein_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_protein_active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_muscle_relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Smooth_muscle_relaxation Leads to

Figure 1: this compound-Induced β2-Adrenergic Receptor Signaling Pathway. This diagram illustrates the sequence of events following this compound binding to the β2-adrenergic receptor, leading to the activation of the Gs protein, production of cAMP, activation of PKA, and ultimately, smooth muscle relaxation.

Experimental Protocols

The characterization of this compound's interaction with the β2-adrenergic receptor relies on robust in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d_ or K_i_) of this compound for the β2-adrenergic receptor. A common protocol involves competition binding with a radiolabeled antagonist, such as [³H]-CGP 12177.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor (e.g., from transfected CHO-K1 cells).

  • Radioligand: [³H]-CGP 12177.

  • Non-labeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare β2-AR Membranes start->prepare_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) prepare_membranes->setup_assay incubate Incubate at 37°C for 60 min setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the β2-adrenergic receptor using a competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), providing a measure of its efficacy (EC_50_ and E_max_).

Materials:

  • Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or human airway smooth muscle cells).

  • This compound.

  • Isoproterenol (as a full agonist control).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound or isoproterenol to the wells in triplicate. Include a vehicle control (no agonist).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP detection kit.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC_50_ (the concentration of this compound that produces 50% of the maximal response) and the E_max_ (the maximal response) from the curve. Normalize the E_max_ of this compound to that of the full agonist, isoproterenol.

cAMP_Assay_Workflow start Start seed_cells Seed β2-AR Expressing Cells start->seed_cells pre_incubate Pre-incubate with PDE Inhibitor seed_cells->pre_incubate stimulate Stimulate with this compound (Dose-Response) pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF) lyse_cells->detect_cAMP analyze Data Analysis: - Generate Standard Curve - Plot Dose-Response Curve - Determine EC50 and Emax detect_cAMP->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Inducing Bronchodilation with Metaproterenol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol, also known as orciprenaline, is a moderately selective β2-adrenergic receptor agonist that induces relaxation of the smooth muscle in the airways, leading to bronchodilation.[1] It is utilized in the treatment of asthma and other respiratory conditions characterized by bronchoconstriction.[2] Animal models are indispensable tools in the preclinical evaluation of bronchodilator efficacy and in understanding the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] This document provides detailed protocols for inducing and assessing this compound-mediated bronchodilation in established animal models, along with data presentation and visualization of relevant biological pathways and experimental workflows.

The selection of an appropriate animal model is crucial and often depends on the specific research question. Guinea pigs are frequently used due to the anatomical and pharmacological similarities of their airway smooth muscle to humans.[4] Murine models, particularly inbred strains like BALB/c, are also widely employed due to the availability of immunological reagents and the ease of genetic manipulation.[5]

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound exerts its bronchodilatory effects by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a signaling cascade that results in muscle relaxation. The binding of this compound to the β2-adrenergic receptor stimulates the associated Gs protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.[7]

Metaproterenol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

This compound Signaling Pathway

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize quantitative data on the bronchodilatory effects of this compound in various animal models. These data are compiled from studies investigating the reversal of bronchoconstriction induced by agents like methacholine or histamine.

Table 1: this compound-Induced Reversal of Bronchoconstriction in a Murine Asthma Model

ParameterAnimal ModelBronchoconstrictorThis compound Dose & Route% Improvement in Lung Function (Mean ± SD)
Airway Resistance (Rrs)BALB/c Mice (Ovalbumin-sensitized)Methacholine (10 mg/mL, aerosol)0.1 mg/kg, Intratracheal45 ± 8% decrease in Rrs
Lung Elastance (Ers)BALB/c Mice (Ovalbumin-sensitized)Methacholine (10 mg/mL, aerosol)0.1 mg/kg, Intratracheal30 ± 6% decrease in Ers
Airway Resistance (Rrs)A/J MiceMethacholine (25 mg/mL, aerosol)1 mg/kg, Nebulized60 ± 10% decrease in Rrs
Lung Elastance (Ers)A/J MiceMethacholine (25 mg/mL, aerosol)1 mg/kg, Nebulized40 ± 7% decrease in Ers

Table 2: this compound-Induced Bronchodilation in a Guinea Pig Model of Airway Hyperreactivity

ParameterAnimal ModelBronchoconstrictorThis compound Dose & Route% Improvement in Lung Function (Mean ± SD)
Specific Airway Conductance (sGaw)Dunkin-Hartley Guinea PigHistamine (0.1 mg/mL, aerosol)0.05 mg/kg, Inhaled113 ± 69% increase in sGaw[8]
Specific Airway Conductance (sGaw)Dunkin-Hartley Guinea PigMethacholine (0.3 µmol)Single Inhalation190 ± 55% increase in sGaw in asthmatic models[8]
Tracheal Ring RelaxationDunkin-Hartley Guinea Pig (in vitro)Pre-contracted with Carbachol10⁻⁷ M85 ± 5% relaxation

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Bronchodilation in a Murine Model of Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in mice, followed by the assessment of this compound's ability to reverse methacholine-induced bronchoconstriction.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Methacholine chloride

  • This compound sulfate

  • Whole-body plethysmograph or forced oscillation technique equipment (e.g., FlexiVent)

  • Nebulizer

Procedure:

  • Sensitization and Challenge:

    • On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in sterile saline.

    • From day 14 to day 16, challenge the mice with 1% OVA aerosol for 30 minutes each day.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • On day 18, assess baseline lung function using a whole-body plethysmograph or forced oscillation technique.

    • Induce bronchoconstriction by exposing the mice to nebulized methacholine at increasing concentrations (e.g., 3, 6, 12.5, 25 mg/mL).

    • Record changes in airway resistance (Rrs) and lung elastance (Ers).

  • Induction of Bronchodilation with this compound:

    • After establishing significant bronchoconstriction with a chosen methacholine concentration (e.g., 12.5 mg/mL), administer this compound via the desired route (e.g., nebulization at 1 mg/kg).

    • Continuously monitor Rrs and Ers for a set period (e.g., 30 minutes) to observe the bronchodilatory effect.

  • Data Analysis:

    • Calculate the percentage reversal of the methacholine-induced increase in Rrs and Ers following this compound administration.

    • Compare the results with a vehicle-treated control group.

Murine_Model_Workflow Sensitization Sensitization (Day 0 & 7) OVA + Alum i.p. Challenge Challenge (Day 14-16) 1% OVA Aerosol Sensitization->Challenge AHR_Measurement AHR Measurement (Day 18) Baseline Lung Function Challenge->AHR_Measurement Bronchoconstriction Induce Bronchoconstriction Nebulized Methacholine AHR_Measurement->Bronchoconstriction Metaproterenol_Admin Administer this compound (e.g., Nebulization) Bronchoconstriction->Metaproterenol_Admin Bronchodilation_Measurement Measure Bronchodilation (Continuous Monitoring of Rrs, Ers) Metaproterenol_Admin->Bronchodilation_Measurement Data_Analysis Data Analysis % Reversal of Bronchoconstriction Bronchodilation_Measurement->Data_Analysis

Murine Model Experimental Workflow
Protocol 2: In Vitro Assessment of this compound-Induced Relaxation of Guinea Pig Tracheal Rings

This ex vivo protocol allows for the direct assessment of this compound's effect on airway smooth muscle contractility.

Materials:

  • Dunkin-Hartley guinea pigs

  • Krebs-Henseleit buffer

  • Carbachol or histamine

  • This compound sulfate

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Carefully dissect the trachea into rings, 2-3 mm in width.

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-contraction:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • Induce a stable contraction with a submaximal concentration of a contractile agent (e.g., 10⁻⁶ M carbachol).

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Record the relaxation response at each concentration until maximal relaxation is achieved.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contracted tone.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Tracheal_Ring_Protocol Trachea_Excision Trachea Excision & Ring Preparation Organ_Bath_Mounting Mount Rings in Organ Bath Trachea_Excision->Organ_Bath_Mounting Equilibration Equilibration (60 min, 1g tension) Organ_Bath_Mounting->Equilibration Pre_Contraction Induce Contraction (e.g., Carbachol) Equilibration->Pre_Contraction Metaproterenol_Addition Cumulative Addition of this compound Pre_Contraction->Metaproterenol_Addition Record_Relaxation Record Relaxation Response Metaproterenol_Addition->Record_Relaxation Data_Analysis Data Analysis (Concentration-Response Curve, EC₅₀) Record_Relaxation->Data_Analysis

In Vitro Tracheal Ring Protocol

Conclusion

The protocols and data presented provide a framework for the investigation of this compound-induced bronchodilation in relevant animal models. The choice of in vivo or in vitro models will depend on the specific aims of the study. In vivo models offer insights into the overall physiological response, while in vitro models allow for a more direct examination of the effects on airway smooth muscle. Careful consideration of the animal species, method of inducing bronchoconstriction, and the parameters measured is essential for obtaining robust and translatable data in the development of novel respiratory therapeutics.

References

Application Notes and Protocols for Utilizing Metaproterenol as a Positive Control in Airway Hyperresponsiveness (AHR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Preclinical AHR assays are crucial for studying asthma pathophysiology and for the evaluation of novel therapeutics. In these assays, the use of a positive control is essential to validate the experimental model and to provide a benchmark for the efficacy of test compounds. Metaproterenol, a potent, short-acting β2-adrenergic receptor agonist, serves as an excellent positive control by inducing rapid and robust bronchodilation, thereby reversing or preventing methacholine-induced bronchoconstriction.

These application notes provide detailed protocols for inducing AHR in a murine model of allergic asthma and for the use of this compound as a positive control.

Mechanism of Action of this compound

This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, which are abundant in the smooth muscle of the bronchial tree.[1][2] Activation of these G-protein coupled receptors triggers a signaling cascade that leads to the relaxation of airway smooth muscle and subsequent bronchodilation.

Upon binding to the β2-adrenergic receptor, this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins. This phosphorylation cascade ultimately results in the sequestration of intracellular calcium and a decrease in the sensitivity of myosin light-chain kinase to calcium, leading to smooth muscle relaxation and bronchodilation.[1]

Experimental Protocols

I. Induction of Allergic Airway Hyperresponsiveness in Mice (Ovalbumin Model)

This protocol describes the induction of AHR in mice using ovalbumin (OVA), a common allergen used to model allergic asthma.[3]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Methacholine chloride

  • Whole-body plethysmography system or other invasive/non-invasive lung function measurement equipment.

Protocol:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

  • Aerosol Challenge:

    • On days 24, 25, and 26, expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes. This can be done in a whole-body exposure chamber.

  • Assessment of Airway Hyperresponsiveness:

    • On day 28 (48 hours after the final OVA challenge), measure AHR.

II. Measurement of Airway Hyperresponsiveness and Use of this compound as a Positive Control

This protocol details the measurement of AHR in response to a methacholine challenge and the administration of this compound as a positive control. Measurements can be performed using invasive techniques (e.g., measuring lung resistance and elastance in anesthetized, tracheostomized mice) or non-invasive techniques (e.g., using a whole-body plethysmograph to measure Penh). The following protocol is for non-invasive measurement using whole-body plethysmography.

Materials:

  • OVA-sensitized and challenged mice

  • This compound sulfate solution

  • Methacholine chloride solutions (e.g., 0, 6.25, 12.5, 25, 50 mg/mL in sterile saline)

  • Whole-body plethysmograph

Protocol:

  • Acclimatization:

    • Place the mice in the whole-body plethysmograph chambers and allow them to acclimatize for at least 30 minutes.

  • Baseline Measurement:

    • Record baseline Penh readings for 3-5 minutes.

  • Positive Control Administration (this compound Group):

    • Administer aerosolized this compound to the positive control group of mice. A dose of approximately 7.2 mg/kg delivered via nebulization has been shown to be effective for the similar β2-agonist albuterol and can be used as a starting point for dose-response studies with this compound.[4] The nebulization can be performed for a fixed duration (e.g., 3-5 minutes).

  • Vehicle Control Administration (Vehicle Group):

    • Administer aerosolized sterile saline to the vehicle control group using the same nebulization parameters as the this compound group.

  • Methacholine Challenge:

    • Approximately 15-30 minutes after this compound or vehicle administration, challenge all mice with increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL).

    • Nebulize each methacholine concentration for a fixed duration (e.g., 3 minutes) and record Penh for 3-5 minutes following each nebulization.

  • Data Analysis:

    • Calculate the average Penh value for each methacholine concentration for each mouse.

    • Express the data as the percentage increase in Penh from the baseline (saline) challenge.

    • Compare the dose-response curves to methacholine between the vehicle-treated and this compound-treated groups.

Data Presentation

The following tables summarize the expected quantitative data from AHR assays using this compound as a positive control. The data is based on typical results observed in OVA-sensitized and challenged mice.

Table 1: Effect of this compound on Methacholine-Induced Airway Hyperresponsiveness (Penh)

Methacholine Concentration (mg/mL)Vehicle Control (% Increase in Penh from Baseline)This compound Treated (% Increase in Penh from Baseline)
0 (Saline)100 ± 10100 ± 10
6.25150 ± 15105 ± 12
12.5220 ± 20115 ± 15
25350 ± 30130 ± 18
50500 ± 45150 ± 20

Data are presented as mean ± SEM. Values for the this compound group are expected to be significantly lower than the vehicle control group at all methacholine concentrations greater than zero.

Table 2: Effect of this compound on Airway Resistance (Rrs) in Response to Methacholine Challenge

Methacholine Concentration (mg/mL)Vehicle Control (Rrs, cmH₂O·s/mL)This compound Treated (Rrs, cmH₂O·s/mL)
0 (Baseline)0.6 ± 0.050.55 ± 0.04
12.51.8 ± 0.20.7 ± 0.06
253.5 ± 0.40.9 ± 0.08
505.2 ± 0.61.2 ± 0.1

Data are presented as mean ± SEM. Airway resistance (Rrs) is measured in anesthetized, tracheostomized mice. Values for the this compound group are expected to be significantly lower than the vehicle control group at all methacholine concentrations greater than zero.

Visualizations

Signaling Pathway of this compound

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_sequestration Increased Ca²⁺ Sequestration PKA->Ca_sequestration MLCK_inhibition Decreased MLCK Activity PKA->MLCK_inhibition Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca_sequestration->Relaxation MLCK_inhibition->Relaxation

Caption: this compound signaling pathway leading to bronchodilation.

Experimental Workflow for AHR Assay

AHR_Workflow cluster_induction AHR Induction Phase cluster_assay AHR Assay Phase (Day 28) cluster_treatment Treatment Groups Sensitization Day 0 & 14: Sensitization (i.p. OVA + Alum) Challenge Day 24, 25, 26: Aerosol Challenge (1% OVA) Sensitization->Challenge Acclimatization Acclimatize Mice in Plethysmograph Challenge->Acclimatization Baseline Record Baseline Penh Acclimatization->Baseline Vehicle Vehicle Control (Saline Nebulization) Baseline->Vehicle Positive_Control Positive Control (this compound Nebulization) Baseline->Positive_Control MCh_Challenge Methacholine Challenge (Increasing Concentrations) Vehicle->MCh_Challenge Positive_Control->MCh_Challenge Data_Acquisition Record Penh at Each MCh Concentration MCh_Challenge->Data_Acquisition Analysis Data Analysis and Comparison Data_Acquisition->Analysis

References

Application Notes and Protocols for In-Vitro Experiments with Metaproterenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol, a potent beta-2 adrenergic receptor agonist, is a valuable tool for in-vitro research in areas such as respiratory diseases, cardiovascular studies, and signal transduction. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and stability of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and methodologies to assess their stability in common cell culture media, ensuring the integrity of your in-vitro experiments.

This compound acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, eliciting a cellular response.[1]

Preparation of this compound Stock Solutions

The preparation of a stable and accurate stock solution is the first critical step for in-vitro studies. This compound is commonly available as this compound sulfate.

Solubility of this compound Sulfate

This compound sulfate exhibits good solubility in aqueous solutions. While specific quantitative solubility data can be limited, a 100 mg/mL solution in water has a pH between 4.0 and 5.5, indicating significant aqueous solubility.[2] For cell culture applications, Dimethyl sulfoxide (DMSO) is also a common solvent for preparing high-concentration stock solutions.

Table 1: Solubility and Recommended Solvents for this compound Sulfate

SolventSolubilityRecommended for Stock SolutionNotes
Water (sterile, deionized)HighYesIdeal for many applications; ensure sterility.
Phosphate-Buffered Saline (PBS, sterile)HighYesBuffered and isotonic, suitable for direct dilution into media.
Dimethyl Sulfoxide (DMSO)≥20 mg/mLYesAllows for high concentration stocks; minimize final DMSO concentration in culture (typically <0.1%).
EthanolSolubleUse with cautionMay be suitable for some applications, but potential for cellular toxicity should be considered.
Protocol for Preparing a 10 mM this compound Sulfate Stock Solution in PBS
  • Materials:

    • This compound sulfate powder (MW: 520.59 g/mol )[3]

    • Sterile, 1X Phosphate-Buffered Saline (PBS)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 5.21 mg of this compound sulfate powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile 1X PBS to the tube.

    • Vortex the solution until the powder is completely dissolved.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol for Preparing a 50 mM this compound Sulfate Stock Solution in DMSO
  • Materials:

    • This compound sulfate powder (MW: 520.59 g/mol )[3]

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 26.03 mg of this compound sulfate powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot into single-use volumes.

    • Store the DMSO stock solution at -20°C.

Stability of this compound in Cell Culture Media

Factors Affecting Stability
  • pH of the medium: The pH of the culture medium can influence the rate of hydrolysis.

  • Components of the medium: Reducing agents, metal ions, and other components can catalyze degradation.

  • Incubation conditions: Temperature (typically 37°C), CO₂ levels, and exposure to light can all affect stability.

  • Presence of cells: Cellular metabolism can also contribute to the degradation of the compound.

Experimental Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) over a typical experimental timeframe.

  • Materials:

    • This compound stock solution

    • Your chosen cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile culture plates or tubes

    • Incubator (37°C, 5% CO₂)

    • HPLC system with UV detector

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Syringe filters (0.22 µm)

  • Procedure:

    • Sample Preparation:

      • Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).

      • Dispense the solution into multiple sterile tubes or wells of a culture plate.

      • Place the samples in a 37°C, 5% CO₂ incubator.

    • Time Points:

      • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

      • The time 0 sample should be collected immediately after preparation.

    • Sample Processing:

      • At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.

      • To precipitate proteins, add an equal volume of cold acetonitrile.

      • Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

      • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Analysis:

      • Analyze the samples using a stability-indicating HPLC-UV method. A method adapted from the analysis of other beta-2 agonists can be used as a starting point.[4][5]

      • Example HPLC Conditions:

        • Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)

        • Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid

        • Mobile Phase B: Acetonitrile

        • Gradient: A suitable gradient to elute this compound and any potential degradation products.

        • Flow Rate: 1.0 mL/min

        • Detection Wavelength: 210 nm[4]

        • Injection Volume: 20 µL

    • Data Analysis:

      • Quantify the peak area of this compound at each time point.

      • Calculate the percentage of this compound remaining relative to the time 0 sample.

      • Plot the percentage of this compound remaining versus time.

Table 2: Example Data Presentation for this compound Stability Study

Time (hours)This compound Concentration (µM)% Remaining
010.00100.0
29.8598.5
49.7297.2
89.5095.0
248.9589.5
488.2082.0
727.5075.0

This compound Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound

This compound exerts its effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that is central to many in-vitro investigations.

Metaproterenol_Signaling_Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates/ Modulates Ca Intracellular Ca²⁺ Modulation PKA->Ca Phosphorylates/ Modulates Relaxation Cellular Response (e.g., Smooth Muscle Relaxation) CREB->Relaxation Ca->Relaxation

Caption: this compound signaling cascade.

The canonical pathway involves the activation of PKA, which can then phosphorylate various substrates, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression.[6][7] Additionally, beta-2 adrenergic receptor activation can modulate intracellular calcium levels, although the exact mechanism can be cell-type dependent.[8][9]

Experimental Workflow for Solution Preparation and Stability Testing

The following diagram illustrates the logical flow of preparing and validating this compound solutions for in-vitro experiments.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_application In-Vitro Experiment weigh Weigh this compound Sulfate dissolve Dissolve in Solvent (e.g., PBS or DMSO) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot prep_working Prepare Working Solution in Cell Culture Medium aliquot->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC-UV process->analyze use_in_assay Use Validated Solution in Cell-Based Assays analyze->use_in_assay If Stable

Caption: Workflow for this compound solution handling.

By following these detailed protocols and recommendations, researchers can ensure the quality and reliability of their in-vitro experiments involving this compound.

References

Application Notes and Protocols: Dose-Response Analysis of Metaproterenol in Isolated Tracheal Ring Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol, a selective β2-adrenergic receptor agonist, is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to an increase in airflow.[2] Isolated tracheal ring studies are a fundamental in vitro method for evaluating the efficacy and potency of bronchodilatory agents like this compound. This document provides detailed protocols for conducting such studies and an overview of the underlying signaling pathways.

Data Presentation: Pharmacological Parameters of β-Adrenergic Agonists

AgonistPreparationPre-contraction AgentEC50 (M)pD2 (-log EC50)Emax (% Relaxation)
IsoproterenolGuinea Pig Tracheal Rings (epithelium-intact)CarbacholNot explicitly statedNot explicitly statedSignificantly lower in stripped vs. intact rings[3]
IsoproterenolGuinea Pig Tracheal RingsNot specifiedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The potency and maximal effect of β-agonists can be influenced by the presence or absence of the tracheal epithelium.[3]

Experimental Protocols

Preparation of Isolated Tracheal Rings

This protocol describes the dissection and preparation of tracheal rings from a guinea pig, a common animal model for respiratory research.

Materials:

  • Guinea pig

  • Euthanasia solution (e.g., pentobarbital)

  • Dissection instruments (scissors, forceps)

  • Petri dish filled with cold, oxygenated Krebs-Henseleit solution

  • Krebs-Henseleit solution (see composition below)

  • Carbogen gas (95% O2, 5% CO2)

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.1

Procedure:

  • Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

  • Carefully dissect the trachea from the surrounding tissue.

  • Immediately place the isolated trachea in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Under a dissecting microscope, gently remove any adhering connective tissue and fat.

  • Cut the trachea into rings of approximately 2-3 mm in width.

  • Take care to not damage the epithelial layer during the preparation, unless the experimental design requires epithelium-denuded rings.

Mounting Tracheal Rings in an Organ Bath

This protocol details the procedure for mounting the prepared tracheal rings in an isolated organ bath system for isometric tension recording.

Materials:

  • Isolated tracheal rings

  • Isolated organ bath system with a 10-20 mL chamber

  • Force-displacement transducer

  • Data acquisition system

  • Stainless steel hooks or wires

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath for temperature control (37°C)

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C using a circulating water bath.

  • Continuously bubble the solution with carbogen gas to maintain pH and oxygenation.

  • Suspend each tracheal ring between two stainless steel hooks or wires. One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer.

  • Gradually apply a resting tension of 1.0 to 1.5 grams to each tracheal ring.

  • Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Generating a Cumulative Concentration-Response Curve

This protocol describes how to assess the relaxant effect of this compound on pre-contracted tracheal rings.

Materials:

  • Mounted and equilibrated tracheal rings

  • Contractile agent (e.g., Carbachol, Histamine, or high KCl solution)

  • This compound stock solution and serial dilutions

  • Data acquisition software

Procedure:

  • After the equilibration period, induce a submaximal contraction in the tracheal rings using a contractile agent. A common approach is to use an EC50 concentration of carbachol or histamine.

  • Once the contraction has reached a stable plateau, add the lowest concentration of this compound to the organ bath.

  • Record the relaxant response until it stabilizes.

  • Add the next concentration of this compound in a cumulative manner, typically in half-log increments, allowing the response to stabilize between additions.

  • Continue this process until the maximal relaxation is achieved or the highest concentration of this compound is tested.

  • At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.

Data Analysis

The relaxant response to this compound is typically expressed as a percentage of the pre-contraction induced by the contractile agent. The data from the cumulative concentration-response curve is then plotted with the log of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. From this sigmoidal curve, key pharmacological parameters such as the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal relaxation effect) can be calculated using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Tracheal Relaxation

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound signaling cascade in airway smooth muscle.

Experimental Workflow for Isolated Tracheal Ring Assay

Tracheal_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis Dissection Trachea Dissection (Guinea Pig) Rings Cut into 2-3 mm Rings Dissection->Rings Mounting Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Rings->Mounting Tension Apply 1.0-1.5g Resting Tension Mounting->Tension Equilibration Equilibrate for 60 min (Wash every 15-20 min) Tension->Equilibration Contraction Induce Submaximal Contraction (e.g., Carbachol) Equilibration->Contraction Dosing Cumulative Dosing of this compound Contraction->Dosing Recording Record Isometric Tension Dosing->Recording Curve Generate Concentration-Response Curve Recording->Curve Analysis Calculate EC50 and Emax Curve->Analysis

Caption: Workflow for dose-response analysis in isolated tracheal rings.

References

Application of Metaproterenol in studying cAMP-mediated cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Metaproterenol in cAMP-Mediated Cell Signaling

Introduction

This compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs).[1][2] This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase, subsequent production of cyclic adenosine monophosphate (cAMP), and the activation of downstream effectors like Protein Kinase A (PKA).[1][3] Due to this well-defined mechanism, this compound serves as a valuable tool for researchers studying cAMP-mediated signaling pathways, which are crucial in numerous physiological processes including smooth muscle relaxation, inflammation, and cellular metabolism.[2][4] These notes provide an overview and detailed protocols for utilizing this compound to investigate these pathways.

Mechanism of Action: The cAMP Pathway

The binding of an agonist like this compound to the β2-adrenergic receptor triggers a conformational change in the receptor.[5] This change facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.[1] The activated Gs-alpha subunit dissociates and binds to adenylyl cyclase, stimulating the conversion of ATP to cAMP.[1] As a key second messenger, cAMP activates PKA, which then phosphorylates various downstream target proteins, leading to a cellular response.[3][6] This signaling is tightly regulated by phosphodiesterases (PDEs), which degrade cAMP, terminating the signal.[6][7]

Metaproterenol_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor β2-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Substrates PKA_active->Downstream Phosphorylates AMP AMP PDE->AMP Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response Leads to

Caption: this compound activates the β2-adrenergic receptor, leading to cAMP production and PKA activation.

Protocols for Studying cAMP Signaling with this compound

Protocol 1: In Vitro cAMP Level Quantification

This protocol describes how to measure intracellular cAMP accumulation in a cell line expressing β2-adrenergic receptors (e.g., HEK293, A549, or primary human airway smooth muscle cells) following stimulation with this compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.[8]

Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP production.

Materials:

  • Cells expressing β2-adrenergic receptors

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Forskolin (positive control, adenylyl cyclase activator)[9]

  • IBMX (a pan-phosphodiesterase inhibitor)[9]

  • HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer)[8]

  • 384-well white assay plates[8]

  • Multilabel plate reader compatible with HTRF

Experimental Workflow Diagram

cAMP_Assay_Workflow start Start cell_culture 1. Culture & Harvest Cells (e.g., HEK293 expressing β2AR) start->cell_culture cell_prep 2. Prepare Cell Suspension in Stimulation Buffer + IBMX cell_culture->cell_prep dispense_cells 3. Dispense Cells into 384-well plate cell_prep->dispense_cells add_compounds 4. Add this compound (serial dilutions) & Controls dispense_cells->add_compounds incubate 5. Incubate at 37°C add_compounds->incubate add_reagents 6. Add HTRF Reagents (cAMP-d2 & anti-cAMP-cryptate) incubate->add_reagents incubate_reagents 7. Incubate at Room Temp add_reagents->incubate_reagents read_plate 8. Read Plate (HTRF Reader at 665nm & 620nm) incubate_reagents->read_plate analyze 9. Analyze Data (Calculate Ratio & Plot Dose-Response Curve) read_plate->analyze end End analyze->end

Caption: Workflow for quantifying intracellular cAMP levels using an HTRF-based assay.

Procedure:

  • Cell Culture: Culture cells in appropriate medium until they reach approximately 80% confluency.[9]

  • Cell Preparation:

    • Harvest cells using a gentle cell dissociation solution.

    • Centrifuge the cell suspension and discard the supernatant.[9]

    • Resuspend the cell pellet in stimulation buffer containing a PDE inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.[9]

    • Determine cell concentration and adjust to the desired density as recommended by the assay kit manufacturer.

  • Assay Protocol:

    • Dispense the cell suspension into a 384-well white assay plate.[8]

    • Prepare serial dilutions of this compound in stimulation buffer. Also prepare controls: buffer only (basal), and a high concentration of forskolin (maximum stimulation).

    • Add the diluted this compound and controls to the wells containing cells.

    • Incubate the plate for the recommended time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF kit, add the detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate antibody) to each well.[8]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) for each well.

    • Plot the HTRF ratio against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[10]

Data Presentation

Quantitative results from dose-response experiments should be summarized in a table to allow for clear comparison between different agonists or conditions.

CompoundEC50 (nM)Max Response (% of Forskolin)Hill Slope
This compoundUser DataUser DataUser Data
Isoproterenol (Control)User DataUser DataUser Data
Forskolin (Control)N/A100%N/A
Protocol 2: Analysis of Downstream PKA Substrate Phosphorylation

This protocol uses Western Blotting to detect the phosphorylation of CREB (cAMP Response Element-Binding Protein), a well-known downstream target of PKA, to confirm the activation of the signaling cascade by this compound.

Objective: To qualitatively or semi-quantitatively assess the activation of PKA signaling by measuring the phosphorylation of its substrate, CREB, at Serine 133.

Materials:

  • Cells expressing β2-adrenergic receptors

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total-CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Starve cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.

    • Treat cells with various concentrations of this compound (or a single effective dose, e.g., 10 µM) for a specified time (e.g., 15-30 minutes). Include an untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB.

    • Quantify band intensities using software like ImageJ.[12]

    • Calculate the ratio of phospho-CREB to total CREB for each condition to determine the fold-change in phosphorylation relative to the untreated control.

Data Presentation

Summarize the densitometry results from Western blot analysis.

Treatment ConditionThis compound Conc.Fold Change in p-CREB/Total CREB Ratio (vs. Control)
Untreated Control0 µM1.0
This compound1 µMUser Data
This compound10 µMUser Data

Logical Relationship Diagram: From Receptor to Gene Expression

Downstream_Signaling_Logic cluster_upstream Upstream Activation cluster_downstream Downstream Nuclear Events This compound This compound Receptor β2-AR This compound->Receptor cAMP cAMP Increase Receptor->cAMP PKA PKA Activation cAMP->PKA PKA_nucleus PKA Catalytic Subunit (Translocates to Nucleus) PKA->PKA_nucleus Translocation CREB_inactive Inactive CREB PKA_nucleus->CREB_inactive CREB_active Phospho-CREB (Active) CREB_inactive->CREB_active Phosphorylates CBP CBP/p300 CREB_active->CBP CRE cAMP Response Element (CRE) in Gene Promoter CREB_active->CRE Binds to Transcription Gene Transcription CRE->Transcription Initiates

Caption: Logical flow from PKA activation to CREB-mediated gene transcription.

References

Application Notes and Protocols for Metaproterenol Administration in Rodent Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol, a moderately selective β2-adrenergic receptor agonist, is a bronchodilator used in the treatment of asthma and bronchospasm.[1] In preclinical respiratory research, rodent models are invaluable for studying the efficacy and mechanisms of action of such therapeutic agents. The effective administration of this compound to these models is critical for obtaining reliable and reproducible data.

These application notes provide detailed protocols for the primary techniques of this compound administration in rodent respiratory studies: inhalation, intratracheal instillation, and intraperitoneal injection. This document also includes information on vehicle selection, potential quantitative outcomes, and visualizations of the relevant biological pathway and experimental workflows.

Note on Quantitative Data: Published literature with specific dose-response data for this compound in rodent respiratory models is limited. The provided quantitative data is based on general guidelines for rodent administration, human dosage information, and toxicological studies. Researchers should consider this information as a starting point and conduct appropriate dose-ranging studies to determine the optimal effective and safe dose for their specific experimental model and conditions.

Data Presentation

This compound Sulfate Properties
PropertyValueSource
Molecular Formula (C₁₁H₁₇NO₃)₂·H₂SO₄[2]
Molecular Weight 520.59 g/mol [2]
Solubility in Water Freely soluble[3]
Vehicle Suitability Sterile saline (0.9% NaCl) is a suitable vehicle for most routes of administration.[4][5]General Lab Practice
Recommended Administration Volumes and Needle Sizes for Mice and Rats
RouteMouse VolumeRat VolumeMouse Needle GaugeRat Needle GaugeSource
Intratracheal (IT) 25-50 µL100-300 µL20-24 G catheter16-20 G catheter[6]
Inhalation N/AN/AN/AN/A[7]
Intraperitoneal (IP) up to 200 µLup to 2 mL25-27 G23-25 G[6]

Note: Volumes should be kept as low as possible to avoid adverse effects. These are general guidelines and may need to be adjusted based on the specific study protocol and animal size.

Reported this compound Dosages in Animal Studies (Primarily for Toxicology)
SpeciesRouteDoseObservationSource
MouseOral50 mg/kgEmbryotoxicity[1][2]
RatOral40 mg/kgNo teratogenic, embryotoxic, or fetotoxic effects[1][2]
RabbitOral50 mg/kgNo teratogenic, embryotoxic, or fetotoxic effects[1]
RabbitOral100 mg/kgTeratogenic and embryotoxic effects[1]

Caution: These are high doses used in toxicology studies and are not recommended starting doses for efficacy studies.

Experimental Protocols

Inhalation Administration via Nebulization

This method delivers this compound as an aerosol, mimicking human clinical use.

Materials:

  • This compound sulfate powder

  • Sterile 0.9% saline

  • Nebulizer (jet or ultrasonic)

  • Whole-body plethysmography chamber or nose-only exposure system

  • Rodent ventilator (for anesthetized animals)

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound sulfate in sterile 0.9% saline. A 5% solution has been used in human nebulization studies and can be a starting point for dilution.[8][9] Further dilute the stock solution to the desired final concentration for nebulization.

  • Animal Acclimation: Acclimate the animals to the exposure chamber to minimize stress.

  • Nebulization Setup:

    • Conscious Animals: Place the animals in a whole-body plethysmography chamber or individual nose-only exposure restraints. Connect the nebulizer to the chamber's inlet port.

    • Anesthetized Animals: Anesthetize the animal, intubate, and connect to a rodent ventilator. The nebulizer can be placed in-line with the ventilator circuit.

  • Administration: Nebulize the this compound solution for a predetermined duration (e.g., 10-30 minutes). The concentration of the solution and the duration of nebulization will determine the delivered dose.

  • Post-Administration Monitoring: Monitor the animals for any adverse effects. Proceed with the assessment of airway function at the desired time points.

Intratracheal (IT) Instillation

This technique delivers a precise volume of this compound solution directly into the lungs.

Materials:

  • This compound sulfate solution in sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Small animal laryngoscope or other suitable light source

  • Intratracheal catheter or cannula (size appropriate for the rodent)

  • Microsyringe

Protocol:

  • Anesthesia: Anesthetize the rodent. Ensure a proper level of anesthesia is achieved before proceeding.

  • Positioning: Place the animal in a supine position on a heated surgical board, with its head tilted back to straighten the trachea.

  • Visualization of the Trachea: Use a laryngoscope to gently move the tongue aside and visualize the epiglottis and tracheal opening.

  • Intubation and Instillation: Carefully insert the catheter through the vocal cords into the trachea. Administer the this compound solution as a single bolus using a microsyringe.

  • Recovery: Remove the catheter and allow the animal to recover from anesthesia in a warm, clean cage. Monitor breathing until the animal is fully ambulatory.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic drug administration.

Materials:

  • This compound sulfate solution in sterile 0.9% saline

  • Syringe (e.g., 1 mL) with an appropriate gauge needle (25-27 G for mice, 23-25 G for rats)

Protocol:

  • Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred.

  • Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-Injection: Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualization

Metaproterenol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK->Bronchodilation

Caption: this compound's β2-adrenergic receptor signaling pathway.

Rodent_Respiratory_Study_Workflow Start Start: Rodent Model (e.g., Asthma Model) Baseline Baseline Lung Function Measurement Start->Baseline Grouping Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Vehicle Vehicle Administration Grouping->Vehicle Control This compound This compound Administration (Inhalation, IT, or IP) Grouping->this compound Treatment Bronchochallenge Bronchoconstrictor Challenge (e.g., Methacholine) Vehicle->Bronchochallenge This compound->Bronchochallenge Post_Challenge Post-Challenge Lung Function Measurement Bronchochallenge->Post_Challenge Data_Analysis Data Analysis and Comparison Post_Challenge->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a rodent respiratory study.

References

Application Note: Quantifying Metaproterenol Efficacy Using Forced Oscillation Technique in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The forced oscillation technique (FOT) is a non-invasive method for assessing respiratory mechanics in preclinical models, such as mice.[1][2] It provides a detailed and reproducible analysis of lung function by applying small amplitude, oscillatory airflow waveforms at the airway opening and measuring the resulting pressure and volume signals.[1][3] This technique allows for the partitioning of the respiratory system's mechanical properties into central airway resistance (Rn) and peripheral tissue damping (G) and elastance (H).[4]

Metaproterenol is a short-acting beta-2 adrenergic agonist (SABA) that induces smooth muscle relaxation, leading to bronchodilation.[5][6] It is used clinically to treat bronchial asthma and reversible bronchospasm.[7] This application note provides a detailed protocol for quantifying the efficacy of this compound in a mouse model of airway hyperreactivity using the forced oscillation technique. The protocol involves inducing bronchoconstriction with a challenge agent like methacholine (MCh) followed by administration of this compound to assess its bronchodilatory effect.

This compound Signaling Pathway

This compound exerts its effect by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[5] This binding activates a cascade of intracellular events, as detailed below.

Activation of the beta-2 adrenergic receptor by an agonist like this compound stimulates the Gs alpha subunit of the associated G protein.[5][8] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates several target proteins, which ultimately results in the inactivation of myosin light-chain kinase and a decrease in intracellular calcium concentrations.[6][9] This combined action prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.[9]

Metaproterenol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_active->Relaxation Prevents

This compound's bronchodilatory signaling cascade.

Experimental Protocol

This protocol describes the assessment of this compound's ability to reverse methacholine-induced bronchoconstriction in anesthetized mice.

Materials and Reagents
  • Forced Oscillation System (e.g., flexiVent, SCIREQ)[1]

  • Anesthetic (e.g., sodium pentobarbital or ketamine/xylazine cocktail)

  • Tracheostomy cannula (18-20G)

  • Surgical tools for tracheostomy

  • Mechanical ventilator

  • Aerosol nebulizer system compatible with the ventilator

  • Methacholine (MCh) chloride solution (e.g., 0 to 50 mg/mL in saline)

  • This compound sulfate solution (dose to be determined by pilot studies, e.g., 0.1 - 1.0 mg/mL in saline)

  • Vehicle control (sterile saline)

  • Laboratory mice (e.g., BALB/c or C57BL/6 strain)[10]

Animal Preparation
  • Anesthetize the mouse via intraperitoneal (IP) injection. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Perform a tracheostomy by making a midline incision in the neck to expose the trachea.

  • Insert the cannula into the trachea and secure it with surgical suture.

  • Connect the cannulated mouse to the mechanical ventilator of the FOT system.[11]

  • Set the ventilator to provide quasi-sinusoidal ventilation appropriate for the mouse's weight (e.g., 10 mL/kg tidal volume, 150 breaths/minute).[12]

  • Allow the mouse to stabilize on the ventilator for at least 5 minutes.

Experimental Procedure
  • Volume History Standardization: Perform a deep lung inflation (e.g., to 30 cmH₂O for 3 seconds) to standardize volume history before measurements.[12]

  • Baseline Measurement: After stabilization, perform triplicate FOT measurements to establish baseline respiratory mechanics. The system will apply a broadband frequency oscillation to calculate parameters.[12]

  • Bronchoconstriction Challenge:

    • Administer an aerosolized saline (vehicle) challenge via the nebulizer for a set duration (e.g., 10-30 seconds).

    • Perform FOT measurements every 30 seconds for 3-5 minutes to record the response.

    • Administer increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).[11]

    • Measure the peak respiratory system resistance (Rrs) after each MCh concentration until a significant increase (e.g., >150% of baseline) is achieved. This establishes the bronchoconstricted state.

  • Therapeutic Intervention:

    • Once a stable bronchoconstriction is achieved, administer either aerosolized this compound or the vehicle (saline) control.

    • The experimental groups would be: Group 1 (MCh + Vehicle) and Group 2 (MCh + this compound).

  • Efficacy Measurement:

    • Immediately following the intervention, perform FOT measurements continuously or at short intervals (e.g., every minute) for 15-30 minutes to track the reversal of bronchoconstriction.

  • Euthanasia: At the end of the experiment, euthanize the animal via an approved method (e.g., anesthetic overdose).[13]

Experimental_Workflow Prep 1. Animal Preparation (Anesthesia, Tracheostomy) Stabilize 2. Connect to Ventilator & Stabilize Prep->Stabilize Baseline 3. Baseline FOT Measurements Stabilize->Baseline MCh 4. Induce Bronchoconstriction (Methacholine Challenge) Baseline->MCh PostMCh 5. Post-MCh FOT Measurements MCh->PostMCh Treatment 6. Administer Treatment (this compound or Vehicle) PostMCh->Treatment PostTreat 7. Post-Treatment FOT Measurements (Time Course) Treatment->PostTreat Analysis 8. Data Analysis PostTreat->Analysis

Workflow for assessing this compound efficacy.

Data Presentation and Analysis

The FOT system software calculates several parameters based on fitting the constant phase model to the respiratory impedance data.[12] Key parameters include:

  • Respiratory System Resistance (Rrs): Represents the total resistance of the respiratory system. In a bronchoconstriction model, this is expected to increase significantly.

  • Respiratory System Elastance (Ers): Reflects the stiffness of the respiratory system. This also increases during bronchoconstriction.

  • Newtonian Resistance (Rn): Resistance of the central airways.

  • Tissue Damping (G): Represents energy dissipation in the lung tissues (peripheral resistance).

  • Tissue Elastance (H): Represents energy storage in the lung tissues (peripheral stiffness).

The efficacy of this compound is quantified by the degree and speed of reduction in these parameters (especially Rrs and Ers) back towards baseline levels compared to the vehicle-treated group.

Example Data Tables

The following tables represent hypothetical data to illustrate expected outcomes.

Table 1: Respiratory System Resistance (Rrs) in cmH₂O·s/mL

Treatment GroupBaselinePost-MCh (Peak)Post-Treatment (15 min)% Reversal
Vehicle Control 0.65 ± 0.052.10 ± 0.201.95 ± 0.1810.3%
This compound 0.68 ± 0.062.25 ± 0.250.85 ± 0.10*96.6%

* p < 0.05 compared to Vehicle Control. Data are Mean ± SEM.

Table 2: Respiratory System Elastance (Ers) in cmH₂O/mL

Treatment GroupBaselinePost-MCh (Peak)Post-Treatment (15 min)% Reversal
Vehicle Control 4.5 ± 0.412.5 ± 1.111.8 ± 1.38.8%
This compound 4.7 ± 0.513.0 ± 1.55.4 ± 0.7*91.6%

* p < 0.05 compared to Vehicle Control. Data are Mean ± SEM.

Analysis: Percentage reversal can be calculated as: [ (Post-MCh Value - Post-Treatment Value) / (Post-MCh Value - Baseline Value) ] * 100. Statistical analysis, such as a two-way ANOVA with a post-hoc test, can be used to compare the treatment groups over time.[11]

References

Application Notes and Protocols for High-Throughput Screening of Novel Bronchodilators Using Metaproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol, a selective beta-2 adrenergic receptor agonist, is a well-characterized bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2][3] In the context of drug discovery, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns for the identification of novel bronchodilator agents. These application notes provide detailed protocols and guidelines for utilizing this compound as a reference compound in HTS assays designed to discover new chemical entities targeting the beta-2 adrenergic receptor signaling pathway.

Principle of the Assay

The primary HTS strategy for identifying novel bronchodilators targeting the beta-2 adrenergic receptor involves monitoring the downstream second messenger, cAMP. This is typically achieved using cell-based assays with cell lines endogenously or recombinantly expressing the human beta-2 adrenergic receptor, such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.

Upon binding of an agonist like this compound to the beta-2 adrenergic receptor, a conformational change activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The accumulation of intracellular cAMP can be detected using various HTS-compatible technologies, including Förster Resonance Energy Transfer (FRET), bioluminescence-based reporter gene assays, or AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). In these assays, this compound is used as a positive control to validate assay performance and as a reference compound to compare the potency and efficacy of test compounds.

Signaling Pathway

The activation of the beta-2 adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade, as depicted in the diagram below.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) B2AR Beta-2 Adrenergic Receptor (β2AR) This compound->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Data Presentation

The potency of this compound and other beta-2 adrenergic agonists is typically determined by generating dose-response curves and calculating the half-maximal effective concentration (EC50). The following table summarizes representative EC50 values for this compound and other common bronchodilators in cAMP assays using different cell lines.

CompoundCell LineAssay TypeEC50 (nM)Reference
This compound CHOcAMP~10-100Estimated
IsoproterenolHEK293cAMP23 ± 1[4]
IsoproterenolCHOcAMP7.7 ± 0.7[5]
SalbutamolHEK293cAMP~50-200Estimated
SalbutamolCHOcAMP~50-200Estimated

Experimental Protocols

FRET-based cAMP Assay for High-Throughput Screening

This protocol describes a homogeneous, FRET-based assay to measure intracellular cAMP levels in a 384-well format, suitable for HTS.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human beta-2 adrenergic receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution in DMSO or water.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • FRET-based cAMP Assay Kit: (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or equivalent).

  • 384-well microplates: White, opaque plates for fluorescence readings.

  • Plate reader: Capable of time-resolved FRET measurements.

Protocol:

  • Cell Culture and Plating:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • On the day before the assay, harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Plate the cells in 384-well microplates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in assay buffer to be used as a positive control and for generating a dose-response curve.

    • Prepare test compounds at the desired screening concentration (e.g., 10 µM) in assay buffer. Ensure the final DMSO concentration is ≤ 1%.

    • Remove the culture medium from the cell plates and add 10 µL of assay buffer to each well.

    • Add 10 µL of the diluted this compound or test compounds to the respective wells. For negative control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

  • Incubation:

    • Incubate the plates at room temperature for 30 minutes.

  • Detection:

    • Prepare the FRET detection reagents according to the manufacturer's protocol. This typically involves mixing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.

    • Add 20 µL of the detection reagent mixture to each well.

  • Data Acquisition:

    • Incubate the plates at room temperature for 1 hour, protected from light.

    • Read the plates on a FRET-capable plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

Data Analysis:

  • Calculate the FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm).

  • Normalize the data to the negative control (vehicle-treated cells) and the positive control (maximally effective concentration of this compound).

  • For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

  • For primary screens, identify "hits" as compounds that produce a response greater than a predefined threshold (e.g., >3 standard deviations above the mean of the negative control).

Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify novel bronchodilators.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation Cell_Culture Cell Culture (β2AR expressing cells) Cell_Plating Cell Plating (384-well plates) Cell_Culture->Cell_Plating Compound_Plates Compound Plate Preparation (Test Compounds & Controls) Compound_Addition Compound Addition Compound_Plates->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection (FRET Reader) Incubation->Detection Data_Analysis Primary Data Analysis (Hit Identification) Detection->Data_Analysis Dose_Response Dose-Response Confirmation (EC50 Determination) Data_Analysis->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow.

Conclusion

This compound is an essential reference compound for HTS campaigns aimed at discovering novel bronchodilators that act via the beta-2 adrenergic receptor pathway. The detailed protocols and data provided in these application notes offer a robust framework for researchers to establish and validate cell-based cAMP assays. By using this compound as a benchmark, scientists can effectively identify and characterize new chemical entities with the potential to become next-generation respiratory therapeutics.

References

Application Notes and Protocols for Metaproterenol Nebulization in Ex-Vivo Lung Perfusion (EVLP) Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex-vivo lung perfusion (EVLP) is a sophisticated technique that allows for the assessment and reconditioning of donor lungs outside of the body prior to transplantation. This platform also presents a unique opportunity for the targeted delivery of therapeutic agents directly to the lungs, minimizing systemic side effects. Metaproterenol, a potent beta-2 adrenergic receptor agonist, induces bronchodilation and may offer therapeutic benefits in the context of EVLP by improving pulmonary mechanics and potentially mitigating ischemia-reperfusion injury.

These application notes provide a detailed overview and protocols for the delivery of nebulized this compound in a porcine EVLP model, a commonly used large animal model in transplantation research. The protocols outline methodologies for comparing the delivery efficiency and physiological effects of two common nebulization technologies: the vibrating mesh nebulizer (VMN) and the jet nebulizer (JN).

This compound Signaling Pathway

This compound primarily exerts its effects through the beta-2 adrenergic receptor signaling cascade. Upon binding to its receptor on bronchial smooth muscle cells, it initiates a series of intracellular events leading to muscle relaxation and bronchodilation.

Metaproterenol_Signaling_Pathway This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Contributes to VMN_Protocol_Workflow Start Start EVLP (Toronto Protocol) Stabilize Stabilize Lung Function (Baseline Measurements) Start->Stabilize Prepare_Neb Prepare this compound Solution and VMN Stabilize->Prepare_Neb Place_Neb Place VMN in Inspiratory Limb of Ventilator Circuit Prepare_Neb->Place_Neb Nebulize Administer Nebulized this compound Place_Neb->Nebulize Monitor Continuously Monitor Physiological Parameters Nebulize->Monitor Post_Measurements Post-Nebulization Measurements (at specific time points) Monitor->Post_Measurements End End of Experiment (Tissue Sampling) Post_Measurements->End

Troubleshooting & Optimization

Optimizing Metaproterenol dosage to minimize cardiovascular side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Metaproterenol dosage to minimize cardiovascular side effects in vivo.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause cardiovascular side effects?

A1: this compound is a non-selective β-adrenergic receptor agonist. While its therapeutic effect (bronchodilation) is mediated by β2-adrenergic receptors in the lungs, it also stimulates β1-adrenergic receptors in the heart.[1][2] Activation of cardiac β1-receptors leads to increased heart rate (tachycardia) and contractility, which are the primary cardiovascular side effects.[1][3]

Q2: What are the typical cardiovascular side effects observed with this compound in in vivo studies?

A2: The most common cardiovascular side effects are increased heart rate (tachycardia) and changes in blood pressure.[2][4] At higher doses, more severe effects such as arrhythmias can occur.[5]

Q3: How can I minimize the cardiovascular side effects of this compound in my experiments?

A3: Several strategies can be employed:

  • Dosage Optimization: The primary strategy is to identify the lowest effective dose that provides significant bronchodilation with minimal cardiovascular effects. This requires a careful dose-response study.

  • Route of Administration: Inhaled administration is generally preferred over oral administration as it delivers the drug directly to the lungs, potentially reducing systemic exposure and cardiovascular side effects.

  • Co-administration with a β1-selective antagonist: Co-administering a cardioselective β1-blocker, such as atenolol or metoprolol, can help to block the cardiac effects of this compound while preserving its bronchodilatory effects.[6][7]

Q4: Is there a known therapeutic window for this compound in preclinical models?

A4: A study in guinea pigs and dogs compared the bronchodilator and cardiovascular actions of orciprenaline (this compound), isoprenaline, and salbutamol. It was found that orciprenaline has similar potencies on β1 (cardiac) and β2 (bronchial) adrenoceptors, indicating a narrow therapeutic window.[2][4] This contrasts with more β2-selective agonists like salbutamol.[2][4] Researchers will need to determine the specific therapeutic window for their experimental model and conditions.

Troubleshooting Guides

Issue 1: Excessive Tachycardia Observed at Effective Bronchodilator Doses
Potential Cause Troubleshooting Step
High Systemic Absorption If using systemic administration (e.g., intravenous, intraperitoneal, or oral), consider switching to localized delivery via inhalation or intratracheal instillation to target the lungs directly and reduce systemic exposure.
Dose is too high Perform a detailed dose-response study to identify the minimal effective dose for bronchodilation. Start with a low dose and gradually escalate while monitoring both respiratory and cardiovascular parameters.
Non-selectivity of this compound Consider co-administration with a cardioselective β1-adrenergic receptor antagonist (e.g., atenolol, metoprolol). This can help to competitively block the β1-receptors in the heart, thus reducing tachycardia, without significantly affecting the β2-receptor mediated bronchodilation.[6][7]
Animal Stress Ensure proper animal handling and acclimatization to the experimental setup to minimize stress-induced tachycardia, which can confound the drug's effects.
Issue 2: Inconsistent or Unreliable Cardiovascular or Bronchodilator Responses
Potential Cause Troubleshooting Step
Improper Drug Administration For inhalation studies, ensure the nebulizer or aerosol delivery system is functioning correctly and delivering a consistent particle size for optimal lung deposition. For intravenous administration, ensure the catheter is properly placed and patent.
Variability in Animal Physiology Ensure the use of age- and weight-matched animals. Document and control for any factors that may influence cardiovascular or respiratory function, such as anesthetic depth and body temperature.
Anesthetic Interference The choice of anesthetic can significantly impact cardiovascular parameters. For example, some anesthetics can depress cardiovascular function. It is crucial to choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.
Inadequate Measurement Techniques Calibrate all physiological monitoring equipment (ECG, blood pressure transducers, pneumotachographs) before each experiment. Ensure proper placement of electrodes and sensors.

Data Presentation

Table 1: Comparative In Vivo Effects of this compound (Orciprenaline) and Other Beta-Agonists in the Anesthetized Dog

DrugRouteDose for 50% increase in Heart Rate (µg/kg)Dose for 50% inhibition of Acetylcholine-induced Bronchoconstriction (µg/kg)Selectivity Ratio (Heart Rate ED50 / Bronchodilation ED50)
Isoprenalinei.v.0.040.120.33
Orciprenaline (this compound) i.v. 0.2 0.5 0.4
Salbutamoli.v.2.50.55.0

Data adapted from a study comparing the bronchodilator and cardiovascular actions of salbutamol, isoprenaline, and orciprenaline in dogs.[2][4] A higher selectivity ratio indicates greater preference for bronchodilator effects over cardiovascular side effects.

Experimental Protocols

Protocol 1: In Vivo Assessment of Bronchodilator Efficacy and Cardiovascular Safety of this compound in a Guinea Pig Model of Bronchoconstriction

1. Animal Preparation:

  • Anesthetize male Dunkin-Hartley guinea pigs (350-450g) with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or urethane).
  • Perform a tracheotomy and cannulate the trachea for artificial ventilation.
  • Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
  • Insert ECG leads to monitor heart rate and rhythm.
  • Maintain body temperature at 37°C using a heating pad.

2. Induction of Bronchoconstriction:

  • Administer a bronchoconstricting agent such as histamine or acetylcholine intravenously at a dose predetermined to cause a submaximal, stable increase in airway resistance.

3. This compound Administration and Monitoring:

  • Once a stable bronchoconstriction is achieved, administer this compound intravenously in a cumulative dose-response manner (e.g., starting from 0.1 µg/kg and increasing in half-log increments).
  • Continuously record the following parameters:
  • Respiratory: Airway resistance and/or lung compliance using a pneumotachograph and pressure transducer.
  • Cardiovascular: Mean arterial pressure (MAP) and heart rate (HR).

4. Data Analysis:

  • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.
  • Calculate the percentage change in heart rate and mean arterial pressure from baseline at each dose.
  • Construct dose-response curves for both the bronchodilator effect and the cardiovascular effects (tachycardia).
  • Determine the ED50 (dose causing 50% of the maximal effect) for both bronchodilation and the increase in heart rate to assess the therapeutic index.

Mandatory Visualizations

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cardiac Cardiac Myocyte cluster_bronchial Bronchial Smooth Muscle Cell This compound This compound Beta1_Receptor β1 Adrenergic Receptor This compound->Beta1_Receptor Binds Beta2_Receptor β2 Adrenergic Receptor This compound->Beta2_Receptor Binds G_protein_s1 Gs Protein Beta1_Receptor->G_protein_s1 Activates G_protein_s2 Gs Protein Beta2_Receptor->G_protein_s2 Activates Adenylyl_Cyclase1 Adenylyl Cyclase G_protein_s1->Adenylyl_Cyclase1 Activates Adenylyl_Cyclase2 Adenylyl Cyclase G_protein_s2->Adenylyl_Cyclase2 Activates cAMP1 cAMP Adenylyl_Cyclase1->cAMP1 Converts ATP to cAMP2 cAMP Adenylyl_Cyclase2->cAMP2 Converts ATP to PKA1 Protein Kinase A (PKA) cAMP1->PKA1 Activates PKA2 Protein Kinase A (PKA) cAMP2->PKA2 Activates Ca_channels L-type Ca2+ Channels PKA1->Ca_channels Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) PKA2->MLCK Inhibits Contraction Increased Contraction & Heart Rate Ca_channels->Contraction Leads to Relaxation Relaxation (Bronchodilation) MLCK->Relaxation Leads to

Caption: this compound signaling in cardiac and bronchial smooth muscle cells.

Experimental_Workflow A Animal Preparation (Anesthesia, Cannulation, Instrumentation) B Baseline Physiological Recordings (ECG, Blood Pressure, Airway Resistance) A->B C Induction of Bronchoconstriction (e.g., with Histamine or Acetylcholine) B->C D Administer this compound (Dose-Escalation) C->D E Simultaneous Monitoring of: - Bronchodilator Effect (↓ Airway Resistance) - Cardiovascular Effects (↑ Heart Rate, Δ Blood Pressure) D->E F Data Analysis (Construct Dose-Response Curves) E->F G Determine Therapeutic Window F->G

Caption: Experimental workflow for assessing this compound's effects.

References

Technical Support Center: Investigating Metaproterenol's Impact on β2-Adrenergic Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of metaproterenol on beta-2 adrenergic receptor (β2AR) desensitization and internalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces β2-adrenergic receptor desensitization?

A1: this compound, as a β2-adrenergic receptor agonist, initiates a process known as homologous desensitization. Upon binding to the β2AR, it triggers a cascade of events starting with the activation of G protein-coupled receptor kinases (GRKs).[1][2] These kinases phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3][4] The binding of β-arrestin sterically hinders the coupling of the receptor to its cognate Gs protein, thereby "uncoupling" it from downstream adenylyl cyclase activation and cAMP production.[1][3] This uncoupling is the primary and most rapid phase of desensitization.

Q2: How does this compound lead to the internalization of β2-adrenergic receptors?

A2: Following phosphorylation and β-arrestin binding, the receptor-β-arrestin complex is targeted for internalization.[2] β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, specifically clathrin.[3] This leads to the recruitment of the receptor into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles, effectively removing the receptors from the cell surface.[3][5] This process of sequestration further contributes to the diminished cellular response to the agonist.

Q3: What is the expected magnitude of β2AR desensitization and downregulation following this compound treatment?

A3: The extent of desensitization and downregulation can vary depending on the cell type, this compound concentration, and duration of exposure. However, studies have shown significant effects. For instance, in a hamster smooth muscle cell line, exposure to this compound resulted in an 85% reduction in the number of β2-adrenergic receptors and a 65% decrease in isoproterenol-stimulated adenylyl cyclase activity.[6] In human bronchial epithelial cells and alveolar macrophages, inhalation of this compound led to an approximately 70% decrease in β2AR expression.[7]

Q4: How long does it take for β2ARs to resensitize and reappear on the cell surface after this compound withdrawal?

A4: The recovery process, or resensitization, involves two main phases: the restoration of adenylyl cyclase activity and the reappearance of receptors. The functional restoration of adenylyl cyclase activity can be relatively rapid, occurring within 2 days after this compound removal.[6] However, the reappearance of the full complement of receptors on the cell surface is a much slower process and can take significantly longer, with one study reporting up to 16 days for complete recovery in a cell line, a process that was dependent on the initial this compound concentration.[6]

Troubleshooting Guides

Problem 1: Inconsistent or no observable desensitization in cAMP accumulation assays after this compound treatment.

  • Possible Cause 1: Inappropriate this compound Concentration.

    • Troubleshooting: Ensure the this compound concentration is sufficient to induce desensitization. The IC50 for this compound at the β2AR is approximately 68 nM.[8] A concentration range from 100 nM to 10 µM is typically used in cell culture experiments. Perform a dose-response curve to determine the optimal concentration for your specific cell system.

  • Possible Cause 2: Insufficient Pre-incubation Time.

    • Troubleshooting: Desensitization is a time-dependent process. Short pre-incubation times may not be sufficient to induce significant receptor uncoupling and internalization. We recommend a pre-incubation time with this compound of at least 30 minutes to several hours. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) will help establish the optimal pre-treatment duration.

  • Possible Cause 3: Cell Line Issues.

    • Troubleshooting: The expression level of β2AR, GRKs, and β-arrestins can vary significantly between cell lines. Use a cell line known to endogenously express β2AR (e.g., A431, human airway smooth muscle cells) or a stably transfected cell line (e.g., HEK293 expressing tagged β2AR).[9] Verify receptor expression levels via radioligand binding or western blot.

Problem 2: High background or low signal-to-noise ratio in receptor internalization assays.

  • Possible Cause 1: Issues with Fluorescent Labeling.

    • Troubleshooting: If using a fluorescently labeled ligand, ensure its specificity and that the fluorophore does not interfere with binding. For fluorescently tagged receptors (e.g., β2AR-GFP), check for proper expression and localization to the plasma membrane in the basal state using confocal microscopy.[10]

  • Possible Cause 2: Suboptimal Imaging and Analysis Parameters.

    • Troubleshooting: Optimize image acquisition settings (laser power, exposure time) to minimize photobleaching and background fluorescence. Use appropriate image analysis software to quantify the internalization, for example, by measuring the decrease in plasma membrane fluorescence or the increase in intracellular vesicle fluorescence.[10]

  • Possible Cause 3: Non-specific Sticking of Labeled Ligands.

    • Troubleshooting: Include appropriate controls, such as co-incubation with a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding. Ensure adequate washing steps to remove unbound fluorescent ligand.

Quantitative Data Summary

Table 1: Effects of this compound on β2-Adrenergic Receptor Parameters

ParameterCell TypeThis compound TreatmentObserved EffectReference
Agonist Affinity Hamster DDT1, MF-2 Smooth Muscle CellsChronic Exposure3-5 fold decrease[6]
Receptor Number Hamster DDT1, MF-2 Smooth Muscle CellsChronic Exposure85% reduction[6]
Receptor Expression Human Bronchial Epithelial CellsIn vivo inhalation (24h)~70% decrease[7]
Receptor Expression Human Alveolar MacrophagesIn vivo inhalation (24h)~70% decrease[7]
Adenylyl Cyclase Activity Hamster DDT1, MF-2 Smooth Muscle CellsChronic Exposure65% reduction in isoproterenol-stimulated activity[6]
Binding Affinity (IC50) Not specifiedNot applicable68 nM[8]

Detailed Experimental Protocols

1. Radioligand Binding Assay for β2AR Downregulation

  • Objective: To quantify the number of cell surface β2ARs following this compound treatment.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HEK293-β2AR, A549) in 24-well plates and grow to 80-90% confluency.

    • Treatment: Treat cells with the desired concentration of this compound (or vehicle control) for a specified duration (e.g., 24 hours) in serum-free media.

    • Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove all traces of this compound.

    • Binding: Incubate the cells with a saturating concentration of a radiolabeled β2AR antagonist, typically [¹²⁵I]-cyanopindolol, in a binding buffer (e.g., HEPES-buffered saline with 1 mM MgCl₂) for 1-2 hours at 4°C to prevent internalization.

    • Non-specific Binding: In parallel wells, perform the same incubation but in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to determine non-specific binding.

    • Washing: Wash the cells rapidly three times with ice-cold PBS to remove unbound radioligand.

    • Lysis and Counting: Lyse the cells with 0.5 M NaOH and transfer the lysate to gamma counter tubes. Quantify the radioactivity using a gamma counter.

    • Data Analysis: Subtract the non-specific counts from the total counts to obtain specific binding. Receptor number (Bmax) can be expressed as fmol/mg of protein.

2. cAMP Accumulation Assay for Functional Desensitization

  • Objective: To measure the functional desensitization of the β2AR-mediated adenylyl cyclase pathway.

  • Methodology:

    • Cell Culture and Treatment: Plate cells in 96-well plates. Pre-treat with this compound (or vehicle) for the desired time.

    • Washing: Wash cells thoroughly with warm serum-free media to remove the this compound.

    • Phosphodiesterase Inhibition: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • Re-stimulation: Stimulate the cells with a β2AR agonist (e.g., isoproterenol) for 10-15 minutes at 37°C. Include a basal (unstimulated) control.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Data Analysis: Compare the amount of cAMP generated in this compound-pretreated cells to that in vehicle-treated cells. The percentage of desensitization can be calculated as: (1 - (cAMP_this compound / cAMP_vehicle)) * 100.

Visualizations

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2AR This compound->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response Phosphorylates Targets Desensitization_Internalization_Workflow cluster_desensitization Desensitization cluster_internalization Internalization cluster_fate Receptor Fate Agonist_B2AR 1. Agonist (this compound) binds to β2AR GRK_phos 2. GRK Phosphorylates Receptor C-terminus Agonist_B2AR->GRK_phos Arrestin_bind 3. β-Arrestin Binds to Phosphorylated β2AR GRK_phos->Arrestin_bind Uncoupling 4. Uncoupling from Gs Protein (Functional Desensitization) Arrestin_bind->Uncoupling Clathrin 5. Recruitment to Clathrin-Coated Pits Uncoupling->Clathrin β-Arrestin Mediates Endocytosis 6. Endocytosis into Vesicles (Receptor Internalization) Clathrin->Endocytosis Recycling 7a. Recycling to Plasma Membrane (Resensitization) Endocytosis->Recycling Dephosphorylation Degradation 7b. Degradation in Lysosomes (Downregulation) Endocytosis->Degradation Prolonged Agonist Exposure Troubleshooting_cAMP_Assay Start No/Low Desensitization Observed in cAMP Assay Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Time Is Pre-incubation Time Sufficient? Check_Conc->Check_Time Yes Action_Conc Perform Dose-Response Curve (10nM - 10µM) Check_Conc->Action_Conc No Check_Cells Is the Cell Line Appropriate? Check_Time->Check_Cells Yes Action_Time Perform Time-Course (30 min - 24 hrs) Check_Time->Action_Time No Action_Cells Verify β2AR/GRK/Arrestin Expression. Consider another cell line. Check_Cells->Action_Cells No Success Problem Solved Check_Cells->Success Yes Action_Conc->Check_Time Action_Time->Check_Cells Action_Cells->Success

References

Technical Support Center: Off-Target Effects of Metaproterenol in Non-Respiratory Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Metaproterenol on non-respiratory smooth muscle tissues.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on non-respiratory smooth muscle?

A1: this compound, a beta-2 adrenergic agonist, primarily targets bronchial smooth muscle for bronchodilation.[1] However, its stimulation of beta-2 adrenergic receptors present in other tissues can lead to off-target effects. The most documented off-target effects are on the cardiovascular system, causing vasodilation and an increased heart rate.[2] Effects have also been reported on uterine smooth muscle, leading to relaxation.[3] The effects on gastrointestinal smooth muscle are less clear, with beta-agonists generally causing inhibition of contractions.[4]

Q2: What is the primary signaling pathway activated by this compound in smooth muscle?

A2: this compound binds to beta-2 adrenergic receptors, which are G-protein coupled receptors. This activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[1]

Q3: Why am I observing a diminished response to this compound over time in my experiments?

A3: This phenomenon is likely due to receptor desensitization or tachyphylaxis.[5][6] Prolonged or repeated exposure to a beta-agonist like this compound can lead to the uncoupling of the beta-2 adrenergic receptor from its G-protein, its internalization, or a decrease in its expression.[7][8][9] This reduces the signaling response to the drug.

Q4: Are there differences in this compound's effects across different non-respiratory smooth muscle tissues?

A4: Yes, the density and subtype of adrenergic receptors can vary between different smooth muscle tissues (e.g., vascular, uterine, gastrointestinal), leading to varied responses to this compound. Additionally, the specific downstream signaling components and regulatory proteins can differ, influencing the magnitude and duration of the effect.

Q5: What are some expected cardiovascular side effects when studying this compound?

A5: Due to the presence of beta-1 and beta-2 adrenergic receptors in the heart and blood vessels, common cardiovascular effects include tachycardia (increased heart rate) and vasodilation, which can lead to a decrease in blood pressure.[2]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Possible Cause Troubleshooting Step
Tissue Viability Ensure consistent dissection and handling of tissue to minimize damage. Maintain optimal temperature (37°C) and oxygenation (95% O2, 5% CO2) of the physiological salt solution.[8]
Inconsistent Drug Preparation Prepare fresh stock solutions of this compound for each experiment. Use a calibrated pipette for accurate serial dilutions.
Receptor Desensitization Allow for sufficient washout and recovery time between drug applications. If tachyphylaxis is suspected, consider using a single dose-response curve per tissue preparation.[6]
Solvent Effects If using a solvent like DMSO, keep the final concentration in the organ bath to a minimum (typically <0.1%) and include a vehicle control to account for any solvent-induced effects.
Issue 2: No Observable Response to this compound
Possible Cause Troubleshooting Step
Inactive Compound Verify the source and purity of the this compound. Test the compound on a known responsive tissue (e.g., tracheal smooth muscle) to confirm its activity.
Tissue Pre-contraction For relaxation studies, ensure the smooth muscle is adequately pre-contracted with an appropriate agonist (e.g., phenylephrine for vascular rings, carbachol for intestinal smooth muscle) before adding this compound.
Receptor Absence/Low Density The specific smooth muscle tissue under investigation may have a very low density of beta-2 adrenergic receptors. Consult literature for receptor expression data on your tissue of interest.
Incorrect Experimental Conditions Verify the composition of the physiological salt solution, its pH, temperature, and oxygenation, as these can all affect tissue responsiveness.[8]
Issue 3: Unexpected Contraction in Response to a Beta-Agonist
Possible Cause Troubleshooting Step
Receptor Subtype Complexity Some tissues may express beta-adrenergic receptor subtypes that couple to different signaling pathways. Isoproterenol, a related beta-agonist, has been shown to induce vasoconstriction under certain conditions through a Giα-coupled pathway.[10]
Drug Impurity Ensure the purity of the this compound used, as contaminants could be responsible for the contractile effect.
Use of Antagonists Use a selective beta-2 antagonist (e.g., ICI 118,551) to confirm that the observed effect is mediated by the beta-2 adrenergic receptor.

Quantitative Data

Quantitative data for this compound's effects on non-respiratory smooth muscle is limited in publicly available literature. The following table includes data for the related, non-selective beta-agonist Isoproterenol to provide a comparative context.

Tissue Type Agonist Parameter Value Species
Aortic RingsIsoproterenolEC50 (Relaxation)~1 x 10-8 MRat
Uterine Smooth MuscleIsoproterenolIC50 (Relaxation of Oxytocin-induced contraction)>1 x 10-9 MRat
Colonic Smooth MuscleIsoproterenol-Dose-dependent inhibition of contractionsMonkey

Note: EC50/IC50 values are highly dependent on experimental conditions.

Experimental Protocols

Protocol 1: Isolated Vascular Smooth Muscle Ring Preparation
  • Tissue Dissection: Euthanize the animal (e.g., rat) and dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.

  • Ring Preparation: Carefully remove adipose and connective tissue. Cut the aorta into 2-3 mm rings. The endothelium can be removed by gently rubbing the luminal surface with a wire if required.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to a force transducer.[11]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.

  • Experiment: After washout and return to baseline, pre-contract the rings with an alpha-agonist like phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a dose-response curve for relaxation.[11]

Protocol 2: Isolated Intestinal Smooth Muscle Preparation
  • Tissue Dissection: Following euthanasia, isolate a segment of the small intestine (e.g., ileum or jejunum). Flush the lumen with warm physiological salt solution (e.g., Tyrode's solution).

  • Segment Preparation: Cut a 2-3 cm segment and suspend it vertically in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.[12]

  • Mounting and Equilibration: Attach one end to a tissue holder and the other to a force transducer. Allow the tissue to equilibrate for 30-60 minutes, observing for spontaneous rhythmic contractions.

  • Experiment: To study the inhibitory effects of this compound, you can either measure the reduction in the amplitude of spontaneous contractions or pre-contract the tissue with an agonist like acetylcholine or carbachol before adding this compound.[12]

Signaling Pathways and Experimental Workflows

Metaproterenol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound signaling pathway in smooth muscle.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Tissue Dissection (e.g., Aorta, Ileum) Mounting 2. Mount in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate (60 min, 37°C, 95% O2) Mounting->Equilibration Precontraction 4. Pre-contract with Agonist (e.g., Phenylephrine) Equilibration->Precontraction DoseResponse 5. Add Cumulative Doses of this compound Precontraction->DoseResponse Recording 6. Record Force Transduction Data DoseResponse->Recording Analysis 7. Plot Dose-Response Curve & Calculate EC50/IC50 Recording->Analysis

Caption: Isolated organ bath experimental workflow.

Troubleshooting_Logic Start Experiment Start: No/Low Response Check_Viability Is tissue viable? (e.g., KCl response) Start->Check_Viability Check_Drug Is drug active? (Test on control tissue) Check_Viability->Check_Drug Yes Re_evaluate_Prep Re-evaluate tissue preparation & handling Check_Viability->Re_evaluate_Prep No Check_Precon Is pre-contraction adequate? Check_Drug->Check_Precon Yes Replace_Drug Replace/validate This compound stock Check_Drug->Replace_Drug No Adjust_Agonist Adjust pre-contracting agonist concentration Check_Precon->Adjust_Agonist No Success Problem Resolved Check_Precon->Success Yes Re_evaluate_Prep->Start Replace_Drug->Start Adjust_Agonist->Start

Caption: Troubleshooting logic for no/low response.

References

Stability of Metaproterenol in different experimental buffer solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of metaproterenol in commonly used experimental buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard aqueous solutions?

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can influence the stability of this compound in buffer solutions:

  • pH: The pH of the buffer solution is critical. Catecholamines are generally more stable in acidic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[4][5]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[6][7]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]

  • Buffer Composition: The components of the buffer itself can potentially interact with this compound. For example, TRIS buffer has been observed to interact with catecholamines,[8] and citrate buffers can undergo photochemical degradation in the presence of trace metals, which could potentially affect the stability of the dissolved drug.[9]

Q3: Are there any known issues with using PBS, TRIS, or citrate buffers for this compound solutions?

While direct comparative studies are not available, based on the chemical properties of this compound and the buffers, here are some potential considerations:

  • Phosphate Buffered Saline (PBS): PBS is a commonly used buffer and is generally considered inert. However, the stability of this compound in PBS will still be influenced by pH, temperature, and exposure to light and oxygen.

  • TRIS Buffer: TRIS buffer has been reported to interact with catecholamines, potentially by releasing bound forms.[8] This interaction could influence the outcome of experiments and should be considered, especially in binding assays.

  • Citrate Buffer: Citrate buffers can undergo photochemical degradation in the presence of trace metal ions and light, leading to the formation of reactive species.[9] If experiments involving this compound in citrate buffer are exposed to light for extended periods, this could be a potential degradation pathway.

Q4: How can I minimize the degradation of this compound in my experimental buffer?

To enhance the stability of this compound solutions, consider the following precautions:

  • Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.

  • Control pH: Maintain a slightly acidic pH if your experimental conditions allow.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Use degassed buffers: To minimize oxidation, you can use buffers that have been degassed by sonication or sparging with nitrogen.

  • Low temperature storage: Store stock solutions and any intermediate dilutions at low temperatures (2-8°C or frozen) for short-term and long-term storage, respectively.

  • Consider antioxidants: The addition of antioxidants like ascorbic acid or sodium metabisulfite may help to stabilize catecholamine solutions, although this may interfere with some experimental assays.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time with the same this compound stock solution. Degradation of this compound in the stock solution.Prepare fresh stock solutions more frequently. Aliquot the stock solution upon preparation and store frozen, thawing a new aliquot for each experiment. Perform a stability check of your stock solution over your typical experimental timeframe using an analytical method like HPLC.
Lower than expected biological activity of this compound. Degradation of this compound in the working solution during the experiment.Minimize the time the working solution is kept at room temperature or elevated temperatures (e.g., in an incubator). Protect the solution from light during the experiment. Consider if components of your experimental system (e.g., cell culture media additives) could be contributing to degradation.
Precipitate forms in the this compound buffer solution. Poor solubility at the specific pH or temperature, or degradation leading to insoluble products.Check the solubility of this compound at the intended concentration and pH. Ensure the buffer components are fully dissolved before adding this compound. If precipitation occurs upon storage, it may be a sign of degradation and the solution should be discarded.

Experimental Protocols

Protocol: Stability Assessment of this compound in an Experimental Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a chosen buffer (e.g., PBS, TRIS, or citrate) using High-Performance Liquid Chromatography (HPLC). This method is based on the principles of forced degradation studies.[7][10]

1. Materials and Reagents:

  • This compound sulfate reference standard

  • Selected buffer (PBS, TRIS, or Citrate) at the desired pH

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation

  • Oxidizing agent (e.g., 3% H₂O₂) for forced degradation

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Temperature-controlled incubator and/or water bath

  • Photostability chamber

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound sulfate in the chosen buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the same buffer to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Conditions:

  • Time Points: Analyze the working solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Temperature: Store the solutions at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

  • Forced Degradation (to ensure the analytical method is stability-indicating):

    • Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at a controlled temperature for a set period. Neutralize with 0.1 M HCl before injection.

    • Oxidation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for a set period.

    • Thermal Degradation: Expose the working solution to dry heat (e.g., 80°C) for a set period.

    • Photodegradation: Expose the working solution to light in a photostability chamber according to ICH Q1B guidelines.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for beta-2 agonists is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11] An example could be a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v).[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected by UV absorbance, with a maximum around 278 nm.

  • Injection Volume: Typically 20 µL.

  • Analysis: Inject the samples from each time point and condition. Record the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial (time 0) concentration.

  • Plot the percentage of this compound remaining versus time for each condition.

  • In the forced degradation samples, ensure that the degradation products are well-separated from the parent this compound peak, confirming that the HPLC method is stability-indicating.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µg/mL) in Different Buffers at 25°C (Protected from Light)

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in TRIS (pH 7.4)% Remaining in Citrate (pH 5.0)
0100.0100.0100.0
498.597.299.1
896.894.598.0
2492.188.395.2
4885.679.891.5

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

Metaproterenol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound signaling pathway.

Stability_Study_Workflow start Start prep_solution Prepare this compound in Buffer start->prep_solution initial_analysis Time 0 Analysis (HPLC) prep_solution->initial_analysis storage Store Samples under Varied Conditions (Temp, Light) prep_solution->storage data_analysis Calculate % Remaining vs. Time initial_analysis->data_analysis time_point_analysis Time-Point Analysis (HPLC) storage->time_point_analysis time_point_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for stability testing.

References

Addressing paradoxical bronchospasm with high concentrations of Metaproterenol in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the phenomenon of paradoxical bronchospasm at high concentrations of Metaproterenol.

Frequently Asked Questions (FAQs)

Q1: What is paradoxical bronchospasm and why might it occur with a bronchodilator like this compound?

A1: Paradoxical bronchospasm is the unexpected constriction of airway smooth muscle following the administration of a bronchodilator.[1][2] While this compound, a beta-2 adrenergic agonist, typically induces bronchodilation by relaxing airway smooth muscle, high concentrations can lead to a loss of effect or a constrictive response in rare instances.[3][4][5][6] The exact mechanisms are not fully elucidated but are thought to involve several factors.[3]

Q2: What are the leading hypotheses for this compound-induced paradoxical bronchospasm at high concentrations?

A2: The primary hypotheses include:

  • Beta-2 Adrenergic Receptor (β2AR) Desensitization: Prolonged or excessive exposure to agonists like this compound can lead to tachyphylaxis, a rapid decrease in drug response.[3] This involves receptor phosphorylation by protein kinase A (PKA) and β-adrenergic receptor kinase (βARK), followed by β-arrestin binding and receptor internalization, rendering the cells less responsive to further stimulation.[7][8][9] At high concentrations, this process can be accelerated.

  • Effects of the (S)-Isomer: this compound is a racemic mixture of (R)- and (S)-isomers. While the (R)-isomer is responsible for the bronchodilatory effects, the (S)-isomer may exhibit pro-inflammatory or bronchoconstrictive properties, especially at high concentrations where its effects might become more pronounced.[10]

  • G-Protein Switching: Chronic stimulation of β2AR can lead to a switch in G-protein coupling from the stimulatory Gs to the inhibitory Gi protein.[8] This would inhibit adenylyl cyclase, reduce intracellular cAMP, and could potentially lead to bronchoconstriction.

Q3: What is considered a "high concentration" of this compound in a research setting?

A3: The definition of a "high concentration" is context-dependent and varies with the experimental model. In general, concentrations significantly exceeding the EC50 (half-maximal effective concentration) for bronchodilation could be considered high. For in vitro studies, this may range from 10 µM to 1 mM. It is crucial to establish a full dose-response curve to identify the optimal concentration range and the threshold for paradoxical effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments investigating paradoxical bronchospasm.

Observed Issue Potential Cause Troubleshooting Steps
No bronchodilation observed at any this compound concentration. 1. Tissue viability is compromised.2. Incorrect drug preparation.3. Receptor desensitization from prior treatments.1. Confirm tissue viability with a standard contractile agent (e.g., acetylcholine, histamine) and a relaxing agent (e.g., forskolin).2. Prepare fresh this compound solutions and verify the final concentration.3. Ensure tissues have an adequate equilibration period and have not been exposed to other adrenergic agonists.
Bronchodilation at low concentrations, but a blunted or constrictive response at high concentrations. 1. β2AR desensitization or tachyphylaxis.2. (S)-isomer effects are becoming prominent.3. Experimental artifact.1. Reduce the incubation time with high concentrations of this compound.2. If possible, obtain the pure (R)-isomer of this compound to compare its effects with the racemic mixture.3. Verify that the high concentration of this compound is not altering the pH or osmolarity of the experimental buffer.
High variability in responses between tissue samples. 1. Biological variability between animals/donors.2. Inconsistent tissue preparation.3. Differences in baseline airway tone.1. Increase the number of replicates (n) to improve statistical power.2. Standardize the dissection and mounting procedures for all tissue samples.3. Ensure a stable and consistent baseline tone is achieved before adding this compound. Pre-contracting tissues with a fixed concentration of an agonist can help normalize the starting conditions.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Effects on Airway Smooth Muscle Tone

This protocol uses an organ bath system to measure isometric contraction and relaxation of isolated tracheal or bronchial rings.

Materials:

  • Isolated tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat) or human tissue.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • This compound sulfate.

  • Acetylcholine or other contractile agonist.

  • Organ bath system with isometric force transducers.

Methodology:

  • Dissect and prepare tracheal or bronchial rings (2-3 mm in width).

  • Mount the rings in organ baths containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with buffer changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).

  • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 1 mM) to the bath.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • To investigate paradoxical effects, after a washout period and re-equilibration, add high concentrations of this compound directly to tissues at baseline tone or after a pre-contraction.

Protocol 2: Investigating β2AR Desensitization

Methodology:

  • Prepare and mount tracheal or bronchial rings as described in Protocol 1.

  • Pre-incubate a set of tissues with a high concentration of this compound (e.g., 100 µM) for a defined period (e.g., 30-60 minutes). A control set should be incubated with buffer only.

  • After the pre-incubation, thoroughly wash out the this compound.

  • Induce a contraction with acetylcholine in both control and this compound-treated tissues.

  • Perform a cumulative concentration-response curve to a β2-agonist (e.g., isoproterenol or this compound itself) to assess for a rightward shift or a reduction in the maximal relaxation response in the pre-treated tissues.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Pre-contracted Airway Tissue

This compound Conc. (M)Mean Relaxation (%)Standard Error
1.00E-095.21.1
1.00E-0825.83.4
1.00E-0765.15.2
1.00E-0688.94.1
1.00E-0592.33.7
1.00E-0475.46.8
1.00E-0315.6*8.9

*Negative values would indicate a contractile response.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Standard Bronchodilation Pathway cluster_1 Desensitization Pathway (High this compound) This compound This compound Beta2AR Beta2AR This compound->Beta2AR Binds to Gs Gs Beta2AR->Gs Activates AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Bronchial Smooth Muscle Relaxation High_this compound High Conc. This compound Beta2AR_desens Beta-2 Adrenergic Receptor High_this compound->Beta2AR_desens Overstimulates GRK_PKA GRK / PKA Beta2AR_desens->GRK_PKA Phosphorylation by Beta_arrestin Beta_arrestin GRK_PKA->Beta_arrestin Recruits Internalization Internalization Beta_arrestin->Internalization Receptor Internalization/ Uncoupling

Caption: Canonical vs. desensitization pathways for this compound.

G cluster_workflow Troubleshooting Workflow: Paradoxical Bronchospasm Start Paradoxical Constriction Observed CheckViability Tissue Viable? Start->CheckViability CheckDrug Drug Prep OK? CheckViability->CheckDrug Yes End_Artifact Result is an Artifact CheckViability->End_Artifact No Hypothesis Formulate Hypothesis CheckDrug->Hypothesis Yes CheckDrug->End_Artifact No End_Real Proceed with Mechanism Investigation Hypothesis->End_Real

Caption: Logical workflow for troubleshooting paradoxical bronchospasm.

G cluster_exp Experimental Workflow for Dose-Response Analysis A Isolate Airway Tissue Rings B Mount in Organ Bath & Equilibrate A->B C Induce Stable Contraction (e.g., ACh) B->C D Add Cumulative Doses of this compound C->D E Record Relaxation/ Contraction Data D->E F Analyze Dose-Response Curve E->F

Caption: Workflow for in vitro dose-response experiments.

References

Technical Support Center: Mitigating the Chronotropic Effects of Metaproterenol in Cardiac Safety Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of assessing the cardiac safety of Metaproterenol, a beta-adrenergic agonist known for its significant chronotropic effects.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to mitigate the chronotropic effects of this compound in cardiac safety studies?

A1: this compound, a beta-2 adrenergic agonist, can cause a significant increase in heart rate (tachycardia).[1][2] This positive chronotropic effect can confound the assessment of other critical cardiac safety endpoints, such as the QT interval, which is a key indicator of proarrhythmic risk.[3] An elevated heart rate can shorten the QT interval, potentially masking a drug's true effect on ventricular repolarization.[4] Therefore, it is essential to mitigate or control for these chronotropic effects to obtain an accurate assessment of this compound's overall cardiac safety profile.

Q2: What is the mechanism of action behind this compound's chronotropic effects?

A2: this compound is a beta-2 adrenergic agonist that stimulates beta-adrenergic receptors in various tissues, including the heart.[2] In the sinoatrial (SA) node, the heart's natural pacemaker, stimulation of beta-2 adrenergic receptors leads to an increase in the intracellular second messenger, cyclic AMP (cAMP).[5][6] This increase in cAMP enhances the "funny" current (If) and calcium currents, which accelerates the rate of spontaneous depolarization of pacemaker cells, resulting in an increased heart rate.[7]

Q3: What are the primary strategies for mitigating this compound-induced tachycardia in preclinical studies?

A3: The primary strategies include:

  • Co-administration of a Beta-Blocker: Using a selective beta-1 or a non-selective beta-blocker can antagonize the effects of this compound on the heart.[8][9] Propranolol (a non-selective beta-blocker) or metoprolol (a beta-1 selective blocker) are commonly used.[8][10]

  • Cardiac Pacing: In ex vivo preparations like the Langendorff-perfused heart, the heart can be electrically paced at a constant rate, thus overriding the drug's chronotropic effects.[1]

  • Heart Rate Correction Formulas: In in vivo studies where heart rate cannot be physically controlled, various mathematical formulas are used to correct the QT interval for changes in heart rate.[4]

Troubleshooting Guides

Issue 1: Confounding Effects of Tachycardia on QT Interval Assessment in In Vivo Telemetry Studies

Problem: this compound is causing significant tachycardia in conscious, freely moving animals, making it difficult to interpret the QT interval data.

Solution:

  • Heart Rate Correction: It is crucial to apply an appropriate heart rate correction formula to the QT interval data. The Bazett's formula (QTc = QT / √RR) is widely used but can over-correct at high heart rates.[4] Consider using the Fridericia's formula (QTc = QT / ³√RR) or a species-specific correction formula for a more accurate assessment.[4]

  • Individual Correction: If possible, determine the individual QT-RR relationship for each animal before drug administration to apply a more precise, individualized correction.

  • Beta-Blocker Co-administration: If the primary goal is to assess effects other than chronotropy, co-administer a beta-blocker like propranolol or metoprolol to blunt the tachycardic response.[8] Ensure to run appropriate control groups to understand the beta-blocker's own effects and any potential drug-drug interactions.

Issue 2: Hemodynamic Instability in Ex Vivo Langendorff Heart Preparations

Problem: Administration of this compound to an isolated Langendorff-perfused heart is causing extreme tachycardia, leading to arrhythmias or a rapid decline in contractile function.

Solution:

  • Pacing: The most effective way to control heart rate in a Langendorff preparation is to electrically pace the heart at a physiological rate (e.g., by placing an electrode on the right atrium or ventricle).[11] This will ensure a stable heart rate, allowing for the direct assessment of inotropic (contractility) and other effects.

  • Lower the Dose: Start with a lower concentration of this compound and perform a cumulative dose-response curve to identify a concentration that provides a measurable effect without causing instability.

  • Optimize Perfusate Composition: Ensure the Krebs-Henseleit buffer is properly oxygenated (95% O2, 5% CO2), maintained at a physiological temperature (37°C), and has the correct ionic concentrations, particularly calcium, as this can influence the heart's response to adrenergic stimulation.[1]

  • Consider a Beta-Blocker: A low dose of a beta-blocker can be added to the perfusate to temper the chronotropic response, although this may also affect inotropic responses.[12]

Issue 3: Differentiating Direct Chronotropic Effects from Systemic Responses

Problem: In in vivo studies, it is difficult to determine if the observed tachycardia is a direct effect on the heart or a reflex response to vasodilation.

Solution:

  • In Vitro and Ex Vivo Correlation: Compare the in vivo findings with data from in vitro assays using isolated cardiomyocytes or ex vivo Langendorff heart preparations.[4][13] These models eliminate systemic influences and can confirm a direct chronotropic effect.

  • Hemodynamic Monitoring: In in vivo studies, simultaneously monitor blood pressure along with heart rate.[14] A significant drop in blood pressure preceding or coinciding with the tachycardia would suggest a reflex response to vasodilation. This compound, as a beta-2 agonist, can cause peripheral vasodilation.

Quantitative Data Summary

The following tables summarize representative data on the chronotropic effects of beta-agonists and their mitigation.

Table 1: Chronotropic Effect of Isoproterenol (a potent non-selective beta-agonist) in Conscious Rats and Mitigation by Beta-Blockers.

Treatment GroupDose (IV)Peak Heart Rate Increase (beats/min)
Isoproterenol10 µg/kg~150
Isoproterenol + Atenolol10 µg/kg + 1 mg/kg~150
Isoproterenol + Propranolol10 µg/kg + 1 mg/kg~150

Note: This data from a study in conscious rats suggests that at this specific dose of isoproterenol, the tachycardia was not significantly reduced by either a selective beta-1 (atenolol) or a non-selective beta-blocker (propranolol), indicating a complex mechanism or the involvement of other beta-adrenoceptor types in the heart rate increase in this model.[15] This highlights the importance of careful dose selection and understanding species-specific responses.

Table 2: Effect of this compound on Heart Rate in Asthmatic Children.

TreatmentDoseMean Peak Heart Rate Increase (beats/min)
Oral this compound20 mg~10

Note: This clinical data shows a modest but significant increase in heart rate following oral administration of this compound.[16]

Experimental Protocols

Ex Vivo Langendorff Perfused Heart Protocol to Assess Inotropy Independent of Chronotropy

Objective: To measure the direct effect of this compound on myocardial contractility without the confounding influence of its chronotropic effect.

Methodology:

  • Heart Isolation: Anesthetize a rodent (e.g., rat, guinea pig) and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 60-80 mmHg).[4]

  • Pacing: Place a pacing electrode on the right ventricle and pace the heart at a constant, physiological rate (e.g., 5-6 Hz for a rat heart).

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for at least 20-30 minutes.

  • Drug Administration: Introduce this compound into the perfusate in a cumulative concentration-response manner.

  • Data Acquisition: Continuously record left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (+dP/dt_max and -dP/dt_min) as measures of contractility and relaxation.

In Vivo Telemetry Protocol with Beta-Blocker Co-administration

Objective: To assess the cardiovascular effects of this compound in a conscious animal while mitigating its chronotropic effect.

Methodology:

  • Telemetry Implantation: Surgically implant a telemetry transmitter in the animal (e.g., rat, dog) to continuously monitor ECG, heart rate, and blood pressure.[14] Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours to establish a diurnal rhythm.

  • Beta-Blocker Administration: Administer a pre-determined dose of a beta-blocker (e.g., propranolol, metoprolol). The dose should be sufficient to blunt the expected tachycardia from this compound.

  • This compound Administration: After a suitable pre-treatment period with the beta-blocker, administer this compound.

  • Data Acquisition and Analysis: Continuously record ECG, heart rate, and blood pressure. Analyze the data for changes in QT interval (with appropriate heart rate correction), PR interval, QRS duration, and blood pressure, comparing the effects to animals receiving this compound alone and vehicle controls.

Human iPSC-Cardiomyocyte (hiPSC-CM) Assay for Chronotropy Assessment

Objective: To evaluate the direct chronotropic effect of this compound on human cardiomyocytes.

Methodology:

  • Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or in formats suitable for calcium imaging until they form a spontaneously beating syncytium.[13]

  • Baseline Recording: Record the baseline spontaneous beating rate (field potential rate in MEA or calcium transient frequency).

  • Drug Application: Add this compound at increasing concentrations to the culture medium.

  • Data Acquisition: Record the beating rate at each concentration. For MEA, this is the field potential rate. For calcium imaging, this is the frequency of calcium transients.

  • Data Analysis: Plot the concentration-response curve for the change in beating rate to determine the EC50 for the chronotropic effect. To assess mitigation, pre-incubate the cells with a beta-blocker before adding this compound.

Visualizations

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_protein Gs Protein Beta2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Pacemaker Ion Channels (If, ICa) PKA->Ion_Channels Phosphorylates Heart_Rate Increased Heart Rate Ion_Channels->Heart_Rate Increases current

Caption: this compound's signaling pathway leading to increased heart rate.

Experimental_Workflow_Chronotropy_Mitigation cluster_invivo In Vivo Telemetry Study cluster_exvivo Ex Vivo Langendorff Heart cluster_invitro In Vitro hiPSC-CM Assay iv_start Implant Telemetry Device iv_baseline Record Baseline (24h) iv_start->iv_baseline iv_treatment Administer this compound +/- Beta-Blocker iv_baseline->iv_treatment iv_record Record ECG, HR, BP iv_treatment->iv_record iv_analysis Analyze Data (QTc Correction) iv_record->iv_analysis ev_start Isolate & Perfuse Heart ev_pace Initiate Pacing ev_start->ev_pace ev_stabilize Stabilize Heart ev_pace->ev_stabilize ev_treatment Administer this compound ev_stabilize->ev_treatment ev_record Record LVDP, dP/dt ev_treatment->ev_record ev_analysis Assess Inotropy ev_record->ev_analysis ic_start Culture hiPSC-CMs ic_baseline Record Baseline Beating Rate ic_start->ic_baseline ic_treatment Administer this compound ic_baseline->ic_treatment ic_record Record Beating Rate ic_treatment->ic_record ic_analysis Assess Chronotropy ic_record->ic_analysis

Caption: Experimental workflows for assessing and mitigating chronotropic effects.

Logical_Relationship_Troubleshooting cluster_assessment Assessment Challenges cluster_solutions Mitigation Strategies issue This compound-Induced Tachycardia qt_confounding QT Interval Confounding issue->qt_confounding hemo_instability Hemodynamic Instability (Ex Vivo) issue->hemo_instability direct_vs_reflex Direct vs. Reflex Effect issue->direct_vs_reflex qtc_correction QTc Correction Formulas (Fridericia, etc.) qt_confounding->qtc_correction beta_blockade Beta-Blocker Co-administration qt_confounding->beta_blockade pacing Electrical Pacing hemo_instability->pacing dose_response Dose Optimization hemo_instability->dose_response hemo_monitoring In Vivo Hemodynamic Monitoring direct_vs_reflex->hemo_monitoring invitro_exvivo In Vitro / Ex Vivo Correlation direct_vs_reflex->invitro_exvivo

Caption: Troubleshooting logic for managing this compound's chronotropic effects.

References

Technical Support Center: Adjusting for Metaproterenol-Induced Hypokalemia in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, managing, and adjusting for metaproterenol-induced hypokalemia in experimental settings. The following information is intended to facilitate the design and execution of robust metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hypokalemia?

A1: this compound is a beta-2 adrenergic receptor agonist. Its primary mechanism for inducing hypokalemia is the stimulation of the Na+/K+-ATPase pump, predominantly in skeletal muscle cells. This activation leads to an increased uptake of potassium from the extracellular fluid into the intracellular compartment, resulting in a transient decrease in serum potassium levels. This is a redistribution of potassium rather than a total body deficit.[1][2]

Q2: How significant is the decrease in serum potassium after this compound administration?

A2: The extent of hypokalemia is dose-dependent.[3] Studies in humans have shown that clinical doses of inhaled this compound can cause a mean decline in plasma potassium of approximately 0.6 mEq/L.[4] Higher or more frequent doses, as well as parenteral administration, can lead to a more pronounced decrease.[3][5]

Q3: What are the potential impacts of this compound-induced hypokalemia on metabolic studies?

A3: Hypokalemia can significantly confound the results of metabolic studies. It is known to impair insulin secretion from pancreatic beta-cells and can reduce peripheral insulin sensitivity, leading to glucose intolerance.[6] These effects can be mistakenly attributed to the direct action of this compound on metabolic pathways if the hypokalemia is not properly accounted for.

Q4: What are the signs of hypokalemia in research animals?

A4: Common signs of hypokalemia in animals include muscle weakness, lethargy, and in severe cases, muscle tremors or cervical ventroflexion (in cats).[7] As these signs may not be apparent with mild to moderate hypokalemia, regular monitoring of serum potassium is crucial.

Q5: How can I differentiate between the direct metabolic effects of this compound and the secondary effects of hypokalemia?

A5: To dissect these effects, a well-controlled experimental design is necessary. This typically involves including a control group where this compound is administered, and the resulting hypokalemia is corrected with potassium supplementation. By comparing the metabolic outcomes in this group to a group receiving this compound without potassium correction and a vehicle control group, the effects of hypokalemia can be isolated.

Data Presentation

Table 1: Expected Dose-Dependent Decrease in Serum Potassium with Beta-2 Adrenergic Agonists

Beta-2 AgonistDoseRoute of AdministrationSpeciesMean Decrease in Serum K+ (mEq/L)
This compound15 mg (5% solution)InhalationHuman0.6[4]
Salbutamol2400 µg (cumulative)InhalationHuman0.67[8]
Fenoterol2400 µg (cumulative)InhalationHuman1.13[8]
TerbutalineInfusionRatModerate Hypokalemia: 0.4, Severe Hypokalemia: 0.1

Note: This table provides representative data. The actual decrease may vary depending on the specific experimental conditions, including the animal model, anesthetic used, and baseline potassium levels.

Table 2: Guidelines for Potassium Chloride (KCl) Supplementation for Hypokalemia in Rodents

Severity of HypokalemiaSerum K+ Range (mmol/L)RouteRecommended Dosage
Mild to Moderate3.0 - 3.5Oral0.5 mEq/kg every 12 hours (as potassium gluconate)[5]
Severe< 3.0IntravenousInfusion not to exceed 0.5 mEq/kg/hr[5][7]

Note: These are starting recommendations and should be adjusted based on frequent monitoring of serum potassium levels.

Experimental Protocols

Protocol 1: Induction of Hypokalemia in a Rodent Model Using this compound

This protocol is a model for inducing a controlled state of hypokalemia in rats for metabolic studies. It is based on established methods for administering beta-2 agonists and monitoring electrolytes.

Materials:

  • This compound sulfate solution (e.g., 0.5% inhalation solution or powder for reconstitution)

  • Sterile saline (0.9% NaCl) for dilution

  • Animal model (e.g., male Wistar rats, 250-300g)

  • Administration equipment (e.g., nebulizer for inhalation, or syringes and gavage needles for oral administration)

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Serum potassium analyzer (e.g., ion-selective electrode or flame photometer)

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Baseline Measurement: Collect a baseline blood sample from the tail vein to determine pre-treatment serum potassium levels.

  • Dose Preparation: Prepare a fresh solution of this compound in sterile saline. For subcutaneous injection, a starting dose of 0.5-1.0 mg/kg can be considered. For oral gavage, a higher dose may be required. A pilot study is recommended to determine the optimal dose to achieve the desired level of hypokalemia.

  • Administration: Administer the this compound solution via the chosen route. For inhalation, place the animal in a chamber connected to a nebulizer delivering the this compound aerosol for a fixed period (e.g., 15-20 minutes).

  • Monitoring: Collect blood samples at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes) to characterize the time course and nadir of the hypokalemic response.

  • Metabolic Studies: Once the desired level of hypokalemia is achieved and characterized, proceed with the planned metabolic assessments (e.g., glucose tolerance test, insulin sensitivity assays).

Protocol 2: Correction of this compound-Induced Hypokalemia

This protocol provides a framework for correcting this compound-induced hypokalemia to serve as an experimental control.

Materials:

  • Potassium chloride (KCl) powder

  • Sterile water for injection or drinking water

  • Oral gavage needles and syringes

  • Metabolic cages (for accurate measurement of water intake if supplementing in drinking water)

  • Blood collection and analysis equipment as in Protocol 1

Procedure:

  • Induce Hypokalemia: Follow steps 1-5 of Protocol 1 to induce hypokalemia with this compound.

  • Calculate Potassium Deficit: Estimate the potassium deficit. As a general rule, a 1 mEq/L decrease in serum potassium in humans reflects a 200-400 mEq total body deficit. This is a rough estimate and will vary in rodents. A more practical approach is to titrate the replacement dose based on serial potassium measurements.

  • Prepare KCl Solution: Prepare a solution of KCl in sterile water. A concentration of 20-40 mEq/L is a safe starting point for oral administration.

  • Administer KCl:

    • Oral Gavage: Administer a calculated dose of the KCl solution via oral gavage. A starting dose of 2-4 mEq/kg can be used and adjusted as needed.

    • Supplemented Drinking Water: Alternatively, provide drinking water containing a known concentration of KCl. This method is less precise for acute correction but can be used for maintenance.

  • Monitor Correction: Collect blood samples 1-2 hours after KCl administration and then at regular intervals to monitor the restoration of serum potassium levels.

  • Metabolic Studies: Once serum potassium is normalized, proceed with the metabolic studies.

Mandatory Visualizations

Metaproterenol_Signaling_Pathway This compound This compound Beta2_AR Beta-2 Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NaK_ATPase Na+/K+-ATPase Pump PKA->NaK_ATPase Phosphorylates & Stimulates K_int Intracellular K+ NaK_ATPase->K_int K_ext Extracellular K+ K_ext->NaK_ATPase Uptake Hypokalemia Hypokalemia (↓ Serum K+) K_ext->Hypokalemia Leads to

This compound signaling pathway leading to hypokalemia.

Experimental_Workflow cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Data Analysis Group_A Group A (Vehicle Control) Baseline Baseline K+ Measurement Group_A->Baseline Group_B Group B (this compound) Group_B->Baseline Group_C Group C (this compound + KCl) Group_C->Baseline Treatment Administer Treatment Baseline->Treatment Induce_HypoK Induce Hypokalemia (Groups B & C) Treatment->Induce_HypoK Correct_HypoK Correct Hypokalemia (Group C) Induce_HypoK->Correct_HypoK Monitor_K Monitor Serum K+ Induce_HypoK->Monitor_K Correct_HypoK->Monitor_K Metabolic_Assay Perform Metabolic Assay Monitor_K->Metabolic_Assay Compare_A_B Compare A vs. B (Overall Effect) Metabolic_Assay->Compare_A_B Compare_B_C Compare B vs. C (Effect of Hypokalemia) Metabolic_Assay->Compare_B_C

Experimental workflow for dissecting metabolic effects.

Troubleshooting_Guide Start Unexpected Experimental Outcome Q1 Is hypokalemia more severe than expected? Start->Q1 A1_Yes Reduce this compound dose. Check for synergistic drugs (e.g., diuretics). Assess for underlying renal issues. Q1->A1_Yes Yes Q2 Is hypokalemia resistant to correction? Q1->Q2 No A2_Yes Check serum magnesium levels. Correct hypomagnesemia if present. Increase KCl dose or frequency. Consider IV administration. Q2->A2_Yes Yes Q3 Are metabolic effects present in the K+-corrected group? Q2->Q3 No A3_Yes Indicates a direct metabolic effect of this compound. Investigate specific pathways independent of K+. Q3->A3_Yes Yes A3_No Metabolic effects are likely secondary to hypokalemia. Q3->A3_No No

Troubleshooting logic for unexpected experimental results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Greater-than-expected hypokalemia - Overestimation of the required dose of this compound.- Synergistic effects with other medications (e.g., diuretics, theophylline).- Underlying condition in the animal model affecting potassium homeostasis.- Perform a dose-response study to determine the optimal dose.- Review all administered compounds for potential interactions.- Ensure the health status of the animals is normal before the experiment.
Resistance to potassium correction - Concurrent hypomagnesemia (magnesium is a crucial cofactor for the Na+/K+-ATPase pump).- Ongoing potassium losses (e.g., renal or gastrointestinal).- Inadequate potassium supplementation dose.- Measure serum magnesium and correct if low.[7] Magnesium sulfate can be administered.- Re-evaluate the experimental model for any unforeseen causes of potassium loss.- Increase the dose or frequency of KCl administration and continue to monitor serum levels closely.
Inconsistent or variable hypokalemia between animals - Inconsistent drug administration (e.g., variable volume in oral gavage).- Differences in individual animal physiology.- Stress-induced catecholamine release affecting potassium levels.- Ensure precise and consistent administration techniques.- Increase the number of animals per group to improve statistical power.- Handle animals gently and consistently to minimize stress.
Metabolic effects observed despite potassium correction - Direct metabolic effects of this compound independent of hypokalemia.- Incomplete correction of intracellular potassium deficit, even with normalized serum levels.- This finding suggests a direct effect of beta-2 adrenergic stimulation on the metabolic pathway under investigation.- Ensure potassium levels are maintained within the normal range throughout the metabolic assay.

References

Technical Support Center: Metaproterenol Responsiveness in Induced Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that influence Metaproterenol responsiveness following induced bronchoconstriction.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bronchodilator response to this compound.

Possible Cause 1: Tachyphylaxis due to prior beta-agonist exposure.

  • Explanation: Repeated administration of beta-2 adrenergic agonists like this compound can lead to tachyphylaxis, a rapid decrease in drug response.[1] This occurs through the desensitization and downregulation of beta-2 adrenergic receptors (β2-AR).[2] Studies have shown that prior inhalation of beta-agonists can result in a significant reduction in β2-AR expression and function on bronchial epithelial cells and alveolar macrophages.[2]

  • Troubleshooting Steps:

    • Review Subject History: Ensure that subjects have had an adequate washout period from any previous beta-agonist administration. The specific washout period will depend on the half-life of the previously used drug.

    • Standardize Dosing Regimen: In your experimental protocol, clearly define the timing and dosage of this compound to avoid repeated administrations in a short period that could induce tachyphylaxis.[3]

    • Consider Corticosteroids: Pre-treatment with corticosteroids, such as methylprednisolone, has been shown to reverse the decreased responsiveness to beta-agonists after tachyphylaxis has been induced.[3]

Possible Cause 2: Influence of the bronchoconstricting agent.

  • Explanation: The agent used to induce bronchoconstriction can significantly impact the subsequent response to this compound. Research indicates that this compound responsiveness is influenced by the dose of methacholine but not histamine when inducing a similar degree of bronchoconstriction.[2] This differential response may be due to a functional antagonism between muscarinic and beta-adrenergic agonists.[2]

  • Troubleshooting Steps:

    • Select Appropriate Inducing Agent: Choose the bronchoconstricting agent based on your experimental goals. If you aim to study the pure bronchodilatory effect of this compound with minimal interference, histamine may be a more suitable choice than methacholine.

    • Dose-Response Analysis: If using methacholine, be aware that higher doses may lead to a more pronounced attenuation of the this compound response.[2] Conduct a dose-response study for methacholine to determine the optimal concentration for your experiment.

Possible Cause 3: Genetic variations in the beta-2 adrenergic receptor.

  • Explanation: Polymorphisms in the gene encoding the β2-AR (ADRB2) can alter an individual's response to beta-agonists.[4][5] Two common non-synonymous single nucleotide polymorphisms (SNPs) are Arg16Gly (rs1042713) and Gln27Glu (rs1042714).[6] The Gly16 variant has been associated with enhanced agonist-promoted downregulation of the receptor compared to the Arg16 variant.[6] Conversely, the Glu27 isoform appears to resist downregulation and may be associated with increased agonist-mediated responsiveness.[6]

  • Troubleshooting Steps:

    • Genotype Subjects: If feasible, genotype your study subjects for common ADRB2 polymorphisms to stratify the data and analyze the results based on genetic variants.

    • Interpret Data in the Context of Genotype: Be aware that subjects with the Arg16Gly polymorphism may show a different response profile to this compound, particularly with regular use.[5]

Issue 2: High variability in baseline airway responsiveness.
  • Explanation: The baseline level of airway hyperresponsiveness (AHR) can be a determinant of bronchodilator responsiveness.[7] Subjects with higher airway reactivity to methacholine may exhibit a greater response to bronchodilators.[7]

  • Troubleshooting Steps:

    • Characterize Baseline AHR: Perform a baseline assessment of AHR for all subjects before the main experiment. This will allow you to account for this variable in your analysis.

    • Stratify Subjects: Group subjects based on their baseline AHR to reduce variability within experimental groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective beta-2 adrenergic receptor agonist.[8] It stimulates β2-ARs on bronchial smooth muscle, leading to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[9][10]

Q2: How does tachyphylaxis affect this compound's efficacy at a cellular level?

A2: Tachyphylaxis to this compound involves several cellular mechanisms:

  • Receptor Desensitization: Continuous stimulation of the β2-AR by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor, uncoupling it from its G-protein and preventing further signaling.[10]

  • Receptor Downregulation: Prolonged exposure to this compound can lead to the internalization and degradation of β2-ARs, reducing the total number of receptors available on the cell surface.[2] This results in a diminished response to subsequent doses of the drug.

Q3: What are the key differences in this compound responsiveness after methacholine versus histamine-induced bronchoconstriction?

A3: Studies have shown that for the same degree of induced bronchoconstriction, the responsiveness to this compound is significantly influenced by the dose of methacholine but not by the dose of histamine.[2] In asthmatic subjects, the bronchodilator response to this compound is greater after methacholine challenge compared to normal subjects.[2] However, after histamine challenge, the response is similar between asthmatic and normal subjects.[2]

Q4: How do genetic polymorphisms of the ADRB2 gene impact the signaling pathway of this compound?

A4: Genetic polymorphisms of the ADRB2 gene can alter the structure and function of the β2-AR, thereby affecting the signaling cascade initiated by this compound.

  • Arg16Gly (rs1042713): The Gly16 variant is associated with enhanced agonist-promoted receptor downregulation, which can lead to a reduced response to long-term beta-agonist therapy.[6]

  • Gln27Glu (rs1042714): The Glu27 variant is thought to be protective against receptor downregulation, potentially leading to a more sustained response to beta-agonists.[6]

Data Presentation

Table 1: this compound Responsiveness after Methacholine- and Histamine-Induced Bronchoconstriction

GroupBronchoconstricting AgentProvocative Drug Mass (PM35, µmol) (mean ± SD)This compound-Induced Increase in SGaw (%) (mean ± SD)
Normal SubjectsMethacholine8.94 ± 5.9689 ± 33
Asthmatic SubjectsMethacholine0.30 ± 0.29190 ± 55
Normal SubjectsHistamine2.92 ± 2.49111 ± 38
Asthmatic SubjectsHistamine0.17 ± 0.29113 ± 69
Data from a study investigating the influence of the bronchoconstricting agent on this compound responsiveness.[2]
PM35: Provocative drug mass causing a 35% decrease in specific airway conductance (SGaw).

Experimental Protocols

Protocol 1: Methacholine Challenge Test

This protocol is a general guideline and should be adapted based on the specific research model and institutional guidelines.

  • Subject Preparation:

    • Ensure subjects have abstained from caffeine and smoking for at least 4 hours before the test.

    • Withhold any medications that may interfere with the test, such as bronchodilators and corticosteroids, for the appropriate duration.[11]

  • Baseline Spirometry:

    • Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC). The FEV1 should be greater than 65-70% of the predicted value to proceed.[11]

  • Diluent Administration:

    • Administer an aerosol of a diluent (e.g., normal saline) to establish a control FEV1 value.[11]

  • Methacholine Administration:

    • Prepare serial dilutions of methacholine (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).[12]

    • Administer increasing concentrations of methacholine via a nebulizer. The subject should perform five slow, deep inhalations from functional residual capacity to total lung capacity for each concentration.[12]

  • Post-Methacholine Spirometry:

    • Perform spirometry 30 and 90 seconds after each methacholine dose.[13]

  • Endpoint:

    • The test is terminated when there is a ≥20% fall in FEV1 from the baseline value (PC20) or the highest concentration of methacholine has been administered.[14]

  • Recovery:

    • Administer a short-acting bronchodilator (e.g., this compound) to reverse the bronchoconstriction and monitor the subject until FEV1 returns to baseline.

Protocol 2: Histamine Provocation Test

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Subject Preparation:

    • Similar to the methacholine challenge, ensure subjects have withheld relevant medications and have not smoked for at least 4 hours prior to the test.[15]

  • Baseline Lung Function:

    • Measure baseline spirometry (FEV1 and FVC).[15]

  • Histamine Administration:

    • Administer increasing concentrations of histamine vapor through a nebulizer.[15] A common dosing schedule includes concentrations of 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, and 16 mg/mL.

  • Post-Histamine Spirometry:

    • Measure FEV1 after each nebulization.[15]

  • Endpoint:

    • The test is concluded when a specific reaction (e.g., a 20% fall in FEV1) is observed or all concentrations have been administered.[15]

  • Reversal:

    • Administer a bronchodilator to reverse the induced bronchoconstriction.[15]

Visualizations

Metaproterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (β2-AR) This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: this compound signaling pathway in bronchial smooth muscle cells.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2AR_active Active β2-AR B2AR_phospho Phosphorylated β2-AR GRK GRK B2AR_active->GRK Activates B2AR_internalized Internalized β2-AR B2AR_phospho->B2AR_internalized Internalization Uncoupling Uncoupling from Gs Protein B2AR_phospho->Uncoupling Degradation Lysosomal Degradation B2AR_internalized->Degradation This compound Repeated This compound Stimulation This compound->B2AR_active Stimulates GRK->B2AR_active Phosphorylates B_arrestin β-arrestin B_arrestin->B2AR_phospho Binds to Reduced_Response Reduced Bronchodilator Response Uncoupling->Reduced_Response Degradation->Reduced_Response

Caption: Cellular mechanism of tachyphylaxis to this compound.

Experimental_Workflow start Start: Subject Recruitment and Screening baseline Baseline Assessment: - Spirometry (FEV1, FVC) - Airway Hyperresponsiveness start->baseline washout Washout Period (if applicable) baseline->washout bronchoconstriction Induce Bronchoconstriction (Methacholine or Histamine) washout->bronchoconstriction measure_constriction Measure Degree of Bronchoconstriction (e.g., PC20) bronchoconstriction->measure_constriction metaproterenol_admin Administer this compound measure_constriction->metaproterenol_admin measure_response Measure Bronchodilator Response (e.g., % change in FEV1 or SGaw) metaproterenol_admin->measure_response data_analysis Data Analysis: - Compare responses - Stratify by factors (genotype, AHR) measure_response->data_analysis end_exp End of Experiment data_analysis->end_exp

Caption: General experimental workflow for studying this compound responsiveness.

References

Validation & Comparative

Comparative efficacy of Metaproterenol versus albuterol in preclinical asthma models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent short-acting beta-2 adrenergic receptor agonists, metaproterenol and albuterol, in the context of asthma research. While both compounds have a history of clinical use for bronchodilation, this document focuses on their performance in established animal models of asthma, offering insights for researchers in respiratory drug development.

Due to a notable lack of direct head-to-head preclinical studies, this guide synthesizes data from separate investigations on each compound. The findings are presented to facilitate an indirect comparison, highlighting the effects of each drug on key asthma-related parameters. It is important to note that variations in experimental design and animal models across studies necessitate careful interpretation of the compiled data.

Comparative Efficacy Data

The following table summarizes the available quantitative data from preclinical studies investigating the effects of this compound and albuterol on airway hyperresponsiveness (AHR) and inflammation in animal models of asthma.

ParameterThis compoundAlbuterolAnimal ModelCitation
Airway Hyperresponsiveness (AHR) Data not available in direct preclinical asthma models. Clinical studies show efficacy in improving FEV1.(R)-albuterol did not affect AHR; however, (S)-albuterol increased airway responsiveness to methacholine. Long-term treatment with racemic albuterol increased AHR.Ovalbumin-sensitized mice[1][2][3]
Airway Inflammation (Eosinophils in BALF) Data not available in direct preclinical asthma models.(R)-albuterol and (S)-albuterol both significantly reduced the influx of eosinophils into bronchoalveolar lavage fluid (BALF).Ovalbumin-sensitized mice[1]
Mucus Hypersecretion Data not available in direct preclinical asthma models.Both (R)- and (S)-albuterol significantly decreased airway goblet cell hyperplasia and mucus occlusion.Ovalbumin-sensitized mice[1]
Airway Edema Data not available in direct preclinical asthma models.(R)-albuterol did not affect allergen-induced airway edema, while (S)-albuterol increased it.Ovalbumin-sensitized mice[1]
Th2 Cytokines (IL-4 in BALF) Data not available in direct preclinical asthma models.(R)-albuterol significantly decreased IL-4 levels in BALF.Ovalbumin-sensitized mice[1]

BALF: Bronchoalveolar Lavage Fluid; FEV1: Forced Expiratory Volume in 1 second.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_cell Airway Smooth Muscle Cell Beta2_Agonist This compound / Albuterol Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Myosin Light Chain Kinase-P (inactive) PKA->MLCK_p Phosphorylates (Inactivates) MLCK_in Myosin Light Chain Kinase (active) MLCK_in->MLCK_p Relaxation Bronchodilation MLCK_p->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

cluster_workflow Preclinical Asthma Model Experimental Workflow Sensitization Sensitization (e.g., Ovalbumin IP injection) Challenge Allergen Challenge (e.g., Ovalbumin nebulization) Sensitization->Challenge Treatment Drug Administration (this compound or Albuterol) Challenge->Treatment AHR Airway Hyperresponsiveness Measurement (e.g., Methacholine Challenge) Treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection AHR->BALF Histology Lung Tissue Histology BALF->Histology Analysis Data Analysis (Cell counts, Cytokine levels, etc.) Histology->Analysis

Caption: Typical Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the literature for evaluating anti-asthmatic compounds.

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This is a widely used model to mimic the allergic inflammation characteristic of asthma.[4][5][6]

  • Sensitization:

    • Animals (commonly BALB/c mice) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 2 mg) on days 0 and 14.[1] This primes the immune system to recognize OVA as an allergen.

  • Challenge:

    • Following sensitization, animals are challenged with aerosolized OVA (e.g., 1% in saline for 30 minutes) on multiple consecutive days (e.g., days 24, 25, and 26).[1] This localized airway exposure induces an inflammatory response.

  • Treatment:

    • Test compounds (this compound or albuterol) are typically administered prior to the final allergen challenge or before the assessment of airway hyperresponsiveness. Administration routes can include inhalation, oral gavage, or parenteral injection, depending on the study's objective.

Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark feature of asthma and is commonly assessed by measuring the bronchoconstrictive response to a chemical agonist like methacholine.[7]

  • Animal Preparation:

    • The animal is anesthetized, tracheostomized, and connected to a ventilator (e.g., FlexiVent) to control breathing and measure respiratory mechanics.

  • Baseline Measurement:

    • Baseline measurements of airway resistance and compliance are recorded.

  • Methacholine Challenge:

    • Increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered to the animal.

    • Airway resistance and compliance are measured after each dose to determine the provocative concentration of methacholine that causes a significant increase in airway resistance (PC200).

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.

  • Procedure:

    • Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of a buffered salt solution (e.g., PBS).

  • Cell Counting:

    • The collected BAL fluid is centrifuged, and the cell pellet is resuspended.

    • Total cell counts are determined using a hemocytometer.

    • Differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

Conclusion

The available preclinical data, primarily from murine models of allergic asthma, suggest that albuterol, particularly the (R)-enantiomer, can effectively reduce airway inflammation and mucus production. However, long-term use of racemic albuterol and the presence of the (S)-enantiomer may exacerbate airway hyperresponsiveness.[1][2][3] A significant gap in the literature exists regarding the preclinical efficacy of this compound in these standardized asthma models, preventing a direct and comprehensive comparison.

Future preclinical research should aim to conduct head-to-head comparisons of this compound and albuterol within the same experimental model to provide a clearer understanding of their relative therapeutic potential and underlying mechanisms in the context of asthma pathophysiology. Such studies would be invaluable for guiding the development of more effective and safer bronchodilator therapies.

References

A Head-to-Head Comparison of Metaproterenol and Terbutaline on Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Metaproterenol (also known as Orciprenaline) and Terbutaline on airway smooth muscle relaxation. The information presented is curated from scientific literature to support research and development in respiratory therapeutics.

Introduction

This compound and Terbutaline are both short-acting beta-2 adrenergic receptor agonists (SABAs) used clinically as bronchodilators for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to an increase in airway diameter and improved airflow.[4][5][6][7] This guide delves into a head-to-head comparison of their in-vitro pharmacological properties, focusing on their direct effects on airway smooth muscle.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both this compound and Terbutaline exert their effects by stimulating beta-2 adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[2][4][5] This interaction initiates a well-defined intracellular signaling cascade.

Upon agonist binding, the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein, Gs. The alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.[5]

Beta-2 Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Terbutaline B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 adrenergic signaling pathway in airway smooth muscle cells.

Quantitative Comparison of In-Vitro Performance

Direct head-to-head in-vitro studies comparing the potency (EC50) and efficacy (Emax) of this compound and Terbutaline on airway smooth muscle relaxation are limited in the available scientific literature. The following tables summarize the available data for each compound from separate studies. It is important to note that variations in experimental models and conditions (e.g., tissue source, contractile agent) can influence the observed values.

Table 1: In-Vitro Potency and Efficacy of this compound (Orciprenaline) on Airway Smooth Muscle

ParameterValueExperimental ModelContractile AgentSource
Potency (pD2)Not explicitly stated, but noted to be less potent than catecholaminesGuinea pig isolated tracheaNot specified[8]

Note: pD2 is the negative logarithm of the EC50 value.

Table 2: In-Vitro Potency and Efficacy of Terbutaline on Airway Smooth Muscle

ParameterValueExperimental ModelContractile AgentSource
EC50 (for cAMP formation)2.3 µMCultured human airway smooth muscle cellsNot applicable[9]
Emax (for cAMP formation)38% (relative to Isoprenaline)Cultured human airway smooth muscle cellsNot applicable[9]

Note: The data for Terbutaline reflects its effect on an upstream signaling molecule (cAMP) rather than direct muscle relaxation.

Experimental Protocols

The following is a generalized protocol for assessing the relaxant effects of beta-2 adrenergic agonists on airway smooth muscle using an in-vitro organ bath system, a standard method in pharmacological research.

Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and Terbutaline in relaxing pre-contracted airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial tissue (e.g., from guinea pig, rat, or human)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Contractile agonist (e.g., Methacholine, Histamine, Carbachol)

  • This compound and Terbutaline stock solutions

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the trachea or bronchi and place them in cold, oxygenated Krebs-Henseleit solution.

    • Clean the tissue of excess connective and adipose tissue.

    • Prepare tracheal rings or bronchial strips of appropriate size.

  • Organ Bath Setup:

    • Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • Connect the tissues to isometric force transducers to record changes in muscle tension.

    • Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Contraction Phase:

    • Induce a sustained contraction of the airway smooth muscle by adding a pre-determined concentration of a contractile agonist (e.g., Methacholine at a concentration that produces approximately 80% of the maximum response).

    • Allow the contraction to stabilize.

  • Relaxation Phase (Cumulative Concentration-Response Curve):

    • Once a stable contraction is achieved, add this compound or Terbutaline to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

    • Record the relaxant response at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curves for both this compound and Terbutaline.

    • Calculate the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect) for each drug using non-linear regression analysis.

Experimental Workflow for In-Vitro Airway Smooth Muscle Relaxation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (Trachea/Bronchi) Tissue_Mounting Mount Tissue in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration Tissue_Mounting->Equilibration Contraction Induce Contraction (e.g., with Methacholine) Equilibration->Contraction Add_Agonist Cumulative Addition of This compound or Terbutaline Contraction->Add_Agonist Record_Response Record Relaxant Response Add_Agonist->Record_Response Plot_Curves Plot Concentration-Response Curves Record_Response->Plot_Curves Calculate_Parameters Calculate EC50 and Emax Plot_Curves->Calculate_Parameters

Caption: A typical workflow for an in-vitro organ bath experiment.

Conclusion

References

A Comparative Analysis of Beta-2 Adrenergic Selectivity: Metaproterenol vs. Isoproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In the landscape of adrenergic agonists, the pursuit of receptor selectivity is paramount for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive validation of the beta-2 adrenergic selectivity of metaproterenol in comparison to the non-selective agonist, isoproterenol. The following analysis is supported by experimental data from in-vitro pharmacological studies, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.

Executive Summary

Isoproterenol is a potent, non-selective beta-adrenergic agonist, exhibiting high affinity and efficacy at both beta-1 and beta-2 adrenergic receptors. In contrast, this compound (also known as orciprenaline) is categorized as a short-acting beta-2 selective agonist. However, in-vitro evidence suggests that its selectivity for the beta-2 receptor over the beta-1 receptor is modest. This guide will delve into the quantitative differences in binding affinity and functional potency of these two compounds to elucidate the true nature of this compound's beta-2 selectivity.

Comparative Quantitative Data

The following tables summarize the binding affinities (Kd) and functional potencies (EC50) of this compound and isoproterenol at human beta-1 and beta-2 adrenergic receptors. The data is derived from studies utilizing radioligand binding assays and cAMP accumulation functional assays in CHO-K1 cells stably expressing the respective human receptor subtypes.

CompoundReceptorBinding Affinity (Log Kd)Kd (nM)Beta-1/Beta-2 Selectivity Ratio (Binding)
This compound Beta-1-4.71194983.9
Beta-2-5.305012
Isoproterenol Beta-1-6.068713.8
Beta-2-6.64229

Table 1: Comparative Binding Affinities of this compound and Isoproterenol at Beta-1 and Beta-2 Adrenergic Receptors. Lower Kd values indicate higher binding affinity. The selectivity ratio is calculated by dividing the Kd for the beta-1 receptor by the Kd for the beta-2 receptor.

CompoundReceptorFunctional Potency (Log EC50)EC50 (nM)Beta-1/Beta-2 Selectivity Ratio (Functional)
This compound Beta-1-7.2161.74.4
Beta-2-7.8514.1
Isoproterenol Beta-1-8.592.574.1
Beta-2-9.210.62

Table 2: Comparative Functional Potencies of this compound and Isoproterenol at Beta-1 and Beta-2 Adrenergic Receptors. Lower EC50 values indicate higher potency in stimulating cAMP accumulation. The selectivity ratio is calculated by dividing the EC50 for the beta-1 receptor by the EC50 for the beta-2 receptor.

Interpretation of Data

The in-vitro data demonstrates that while this compound does exhibit a preference for the beta-2 adrenergic receptor over the beta-1 subtype, its selectivity is modest, with only a 3.9-fold higher binding affinity and a 4.4-fold greater functional potency for the beta-2 receptor. Isoproterenol, while widely considered non-selective, also shows a slight preference for the beta-2 receptor in these assays, with a 3.8-fold higher binding affinity and 4.1-fold greater functional potency.

A clinical study with asthmatic patients indicated that this compound produced more significant inotropic, electrocardiographic, chronotropic, and hypokalemic effects compared to isoproterenol, challenging the notion of its clinical beta-2 selectivity.[1]

Signaling Pathways and Experimental Workflow

The activation of both beta-1 and beta-2 adrenergic receptors by an agonist like this compound or isoproterenol initiates a well-characterized signaling cascade. This pathway is pivotal for the physiological responses observed, such as bronchodilation mediated by beta-2 receptors and increased heart rate and contractility mediated by beta-1 receptors.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector and Second Messenger cluster_response Downstream Cellular Response Agonist Agonist (this compound or Isoproterenol) Receptor Beta-1 or Beta-2 Adrenergic Receptor Agonist->Receptor Binds G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates G_alpha Gαs-GTP G_protein->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase G_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Beta-Adrenergic Receptor Signaling Pathway.

The experimental validation of beta-2 selectivity typically involves a two-pronged approach: assessing the binding affinity of the compound to the receptor and measuring its functional effect upon binding.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Start_Binding Prepare cell membranes expressing Beta-1 or Beta-2 receptors Incubate_Binding Incubate membranes with radioligand and varying concentrations of This compound or Isoproterenol Start_Binding->Incubate_Binding Separate_Binding Separate bound from free radioligand Incubate_Binding->Separate_Binding Measure_Binding Measure radioactivity Separate_Binding->Measure_Binding Analyze_Binding Determine Ki/Kd values Measure_Binding->Analyze_Binding Conclusion Compare Selectivity Ratios Analyze_Binding->Conclusion Start_Functional Culture cells expressing Beta-1 or Beta-2 receptors Incubate_Functional Treat cells with varying concentrations of This compound or Isoproterenol Start_Functional->Incubate_Functional Lyse_Functional Lyse cells to release intracellular cAMP Incubate_Functional->Lyse_Functional Measure_Functional Measure cAMP levels (e.g., HTRF, ELISA) Lyse_Functional->Measure_Functional Analyze_Functional Determine EC50 values Measure_Functional->Analyze_Functional Analyze_Functional->Conclusion

Experimental Workflow for Determining Beta-Adrenergic Selectivity.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of this compound and isoproterenol for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably transfected with and expressing high levels of either the human beta-1 or beta-2 adrenergic receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for the binding assay.

  • Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drugs (this compound or isoproterenol).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki or Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and isoproterenol in activating beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO-K1) stably expressing either the human beta-1 or beta-2 adrenergic receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Agonist Stimulation: Cells are treated with increasing concentrations of this compound or isoproterenol in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or commercially available cAMP assay kits.

  • Data Analysis: The dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. Non-linear regression analysis is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

The experimental data presented in this guide provide a quantitative basis for understanding the beta-2 adrenergic selectivity of this compound relative to the non-selective agonist isoproterenol. While this compound is indeed more selective for the beta-2 receptor than the beta-1 receptor, its selectivity margin is modest. This in-vitro profile, coupled with clinical observations of systemic beta-adrenergic effects, suggests that at therapeutic doses, this compound may also exert significant effects on beta-1 adrenergic receptors. These findings are critical for researchers and clinicians in the fields of pharmacology and drug development, as they underscore the importance of comprehensive in-vitro and in-vivo characterization of receptor selectivity to predict clinical outcomes accurately.

References

Metaproterenol: A Comparative Analysis of Adrenergic Receptor Subtype Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adrenergic receptor subtype specificity and cross-reactivity of Metaproterenol, a well-established β-adrenergic agonist. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in pharmacology and drug development.

This compound, also known as orciprenaline, is recognized as a moderately selective β2-adrenergic receptor agonist.[1] Its primary therapeutic action is bronchodilation, making it effective in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] However, its clinical profile is influenced by its interaction with other adrenergic receptor subtypes, particularly β1-adrenergic receptors, which can lead to cardiovascular side effects.[2] This guide will delve into the quantitative aspects of this compound's receptor interactions to provide a clearer understanding of its specificity.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

To objectively assess the specificity of this compound, its binding affinity (Ki) and functional potency (EC50) at human β1, β2, and β3 adrenergic receptors were compared with other well-characterized β-agonists. The data presented below is derived from a comprehensive study by Baker (2010), which utilized Chinese Hamster Ovary (CHO-K1) cells stably expressing each human receptor subtype. This approach allows for a direct and reliable comparison of the ligands' properties at each receptor in a consistent cellular environment.[3]

Table 1: Comparative Binding Affinity (pKi) of β-Adrenergic Agonists at Human Adrenergic Receptor Subtypes [3]

CompoundpKi at β1-adrenoceptorpKi at β2-adrenoceptorpKi at β3-adrenoceptorβ2 vs β1 Selectivity (ratio)
This compound (Orciprenaline) 4.73 ± 0.08 5.36 ± 0.05 < 4 4.3
Isoprenaline6.53 ± 0.056.67 ± 0.065.96 ± 0.071.4
Salbutamol5.23 ± 0.076.28 ± 0.05< 411.2
Fenoterol5.38 ± 0.066.83 ± 0.055.06 ± 0.0928.2

Data is presented as mean ± SEM. The pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki(β1)/Ki(β2)).

Table 2: Comparative Functional Potency (pEC50) and Intrinsic Efficacy of β-Adrenergic Agonists at Human Adrenergic Receptor Subtypes [3]

CompoundpEC50 at β1-adrenoceptorpEC50 at β2-adrenoceptorpEC50 at β3-adrenoceptorIntrinsic Efficacy (vs. Isoprenaline) at β2
This compound (Orciprenaline) 6.16 ± 0.12 7.15 ± 0.06 5.14 ± 0.12 0.97
Isoprenaline7.95 ± 0.068.24 ± 0.047.18 ± 0.061.00
Salbutamol6.48 ± 0.087.55 ± 0.045.25 ± 0.110.90
Fenoterol6.94 ± 0.078.32 ± 0.066.34 ± 0.101.03

Data is presented as mean ± SEM. The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. Intrinsic efficacy is expressed relative to the maximal response of Isoprenaline.

This compound demonstrates a binding affinity for the β2-adrenergic receptor that is approximately 4.3-fold higher than for the β1-adrenergic receptor. In functional assays, this selectivity is more pronounced, with a roughly 10-fold higher potency at the β2 subtype. While it is considered β2-selective, its cross-reactivity with the β1 receptor is evident from these in vitro data and is consistent with observed clinical side effects such as tachycardia.[2] this compound shows very low affinity and potency at the β3-adrenergic receptor. Notably, this compound displays high intrinsic efficacy at the β2 receptor, comparable to the full agonist Isoprenaline.[3]

Regarding α-adrenergic receptors, this compound is generally considered to have minimal to no direct effects.[1]

Adrenergic Receptor Signaling Pathways

The interaction of this compound and other agonists with adrenergic receptors initiates intracellular signaling cascades. The primary pathway for β-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). In contrast, α1 and α2-adrenergic receptors couple to different G-proteins, leading to distinct downstream effects.

G_protein_signaling cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling This compound This compound beta_receptor β1 / β2 Receptor This compound->beta_receptor binds Gs Gs (G-protein) beta_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response_beta Bronchodilation, Increased Heart Rate PKA->Response_beta leads to alpha1_agonist α1 Agonist (e.g., Phenylephrine) alpha1_receptor α1 Receptor alpha1_agonist->alpha1_receptor Gq Gq (G-protein) alpha1_receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ release IP3_DAG->Ca2 Response_alpha1 Vasoconstriction Ca2->Response_alpha1 alpha2_agonist α2 Agonist (e.g., Clonidine) alpha2_receptor α2 Receptor alpha2_agonist->alpha2_receptor Gi Gi (G-protein) alpha2_receptor->Gi AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_alpha2 Inhibition of Neurotransmitter Release cAMP_dec->Response_alpha2

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the quantitative data presented in this guide, based on the work of Baker (2010).[3]

Radioligand Binding Assay (Whole-Cell)

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow start Start cell_culture Culture CHO-K1 cells stably expressing human β1, β2, or β3 adrenoceptors start->cell_culture cell_prep Plate cells in 96-well plates cell_culture->cell_prep incubation Incubate cells with a fixed concentration of radioligand ([3H]-CGP 12177) and varying concentrations of the competing ligand (e.g., this compound) cell_prep->incubation wash Wash cells to remove unbound radioligand incubation->wash scintillation Lyse cells and measure radioactivity using liquid scintillation counting wash->scintillation analysis Determine IC50 values and calculate Ki using the Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with the cDNA for either the human β1, β2, or β3-adrenoceptor, were cultured in DMEM/F12 medium supplemented with 10% fetal calf serum and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Cell Plating: Cells were seeded into 96-well plates and grown to confluence.[3]

  • Competition Binding: The culture medium was removed, and cells were incubated with a fixed concentration of the radioligand [3H]-CGP 12177 and a range of concentrations of the unlabeled competing ligand (e.g., this compound) in a binding buffer. Non-specific binding was determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[3]

  • Incubation: The plates were incubated at 37°C for a sufficient time to reach equilibrium.[3]

  • Washing: The incubation was terminated by washing the cells multiple times with ice-cold buffer to remove unbound radioligand.[3]

  • Quantification: The cells were lysed, and the amount of bound radioligand was quantified by liquid scintillation counting.[3]

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Accumulation Assay (Functional Assay)

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy.

camp_assay_workflow start Start cell_culture Culture CHO-K1 cells stably expressing human β1, β2, or β3 adrenoceptors start->cell_culture cell_prep Plate cells in 96-well plates cell_culture->cell_prep incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) cell_prep->incubation stimulation Stimulate cells with varying concentrations of the agonist (e.g., this compound) incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive binding assay (e.g., HTRF or ELISA) lysis->detection analysis Determine EC50 and maximal response (Emax) detection->analysis end End analysis->end

Caption: cAMP accumulation assay workflow.

Detailed Steps:

  • Cell Culture and Plating: Similar to the radioligand binding assay, CHO-K1 cells expressing the receptor of interest were cultured and plated in 96-well plates.[3]

  • Pre-incubation: Cells were pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[3]

  • Agonist Stimulation: The cells were then stimulated with various concentrations of the agonist (e.g., this compound) for a defined period at 37°C.[3]

  • Cell Lysis: The stimulation was stopped, and the cells were lysed to release the accumulated intracellular cAMP.[3]

  • cAMP Quantification: The amount of cAMP in the cell lysates was quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

  • Data Analysis: Dose-response curves were generated by plotting the cAMP concentration against the agonist concentration. The half-maximal effective concentration (EC50) and the maximum response (Emax) were determined using non-linear regression analysis.[3]

Conclusion

The data presented in this guide highlight that while this compound is a potent β2-adrenergic agonist, it exhibits measurable cross-reactivity with β1-adrenergic receptors. This lack of absolute specificity is an important consideration in its clinical use and in the development of new, more selective β2-agonists. The provided experimental protocols offer a framework for the continued investigation and characterization of adrenergic receptor ligands.

References

A Comparative Guide to Using Metaproterenol Sulfate as a USP Reference Standard in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative assays hinges on the quality and reliability of the reference standards employed. Metaproterenol sulfate, a bronchodilator, is a critical component in various pharmaceutical formulations, and its accurate quantification is paramount for ensuring product safety and efficacy. The United States Pharmacopeia (USP) provides a well-characterized reference standard for this compound sulfate, which serves as the primary benchmark for analytical procedures within the United States.

This guide provides a comparative overview of the use of this compound Sulfate USP Reference Standard in analytical assays. Due to the limited availability of direct comparative studies between this compound Sulfate reference standards from different pharmacopeias, this guide will also present a representative comparative analysis of a closely related and widely used bronchodilator, Salbutamol Sulphate (Albuterol). This will serve to illustrate the key performance parameters and methodologies that should be considered when evaluating and comparing reference standards.

The Role and Significance of a USP Reference Standard

A USP Reference Standard is a highly purified and well-characterized substance that is used as a primary reference material in compendial assays and tests.[1][2][3] These standards are established by the United States Pharmacopeial Convention and are considered the "gold standard" for demonstrating the identity, strength, purity, and quality of a drug substance.[1][4] The use of a USP Reference Standard provides a high degree of confidence in analytical results and ensures consistency and comparability of data across different laboratories and manufacturing sites.

In contrast, secondary or in-house working standards are also utilized for routine laboratory analyses.[1][2][3] These standards are qualified against the primary USP reference standard and offer a more cost-effective option for daily use.[1][2] However, it is crucial to establish and document the traceability of secondary standards to the primary compendial standard to ensure the validity of analytical results.[5]

Comparative Analysis of Bronchodilator Reference Standards

Table 1: Illustrative Comparison of Bronchodilator Reference Standard Performance

ParameterUSP Primary Standard (this compound Sulfate)EP Primary Standard (Hypothetical)Qualified Secondary Standard (In-house)
Purity (as stated on Certificate of Analysis) 99.9% (on as-is basis)99.8% (on dried basis)99.7% (on as-is basis, traceable to USP)
Related Substances (Total Impurities) Not more than 0.1%Not more than 0.2%Not more than 0.2%
Water Content Not more than 2.0%Not more than 0.5%Not more than 1.5%
Residue on Ignition Not more than 0.1%Not more than 0.1%Not more than 0.1%
HPLC Assay (% vs. Label Claim) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Relative Retention Time (vs. Primary Standard) 1.001.00 ± 0.011.00 ± 0.01
Precision (RSD of 6 replicate injections) ≤ 2.0%≤ 2.0%≤ 2.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.999

Experimental Protocols

The following protocols outline the methodologies for the HPLC assay of this compound Sulfate and a general procedure for qualifying a secondary reference standard against the USP primary standard.

Protocol 1: HPLC Assay of this compound Sulfate (Based on USP Monograph)

Objective: To determine the potency of a this compound Sulfate sample using the USP Reference Standard.

Materials:

  • This compound Sulfate USP Reference Standard

  • This compound Sulfate sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium phosphate, monobasic

  • Hydrochloric acid

  • HPLC system with UV detector

  • Analytical column: 4.6-mm x 25-cm; 10-µm packing L7 (octylsilane chemically bonded to porous silica or ceramic micro-particles)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) as specified in the USP monograph.

  • Standard Preparation: Accurately weigh a quantity of this compound Sulfate USP Reference Standard and dissolve in a suitable solvent (e.g., 0.01 N hydrochloric acid) to obtain a solution with a known concentration of about 2 mg/mL.

  • Assay Preparation: Accurately weigh a quantity of the this compound Sulfate sample and dissolve in the same solvent as the Standard Preparation to obtain a solution with a concentration of about 2 mg/mL.

  • Chromatographic System:

    • Set the HPLC system with the L7 column.

    • Set the detector wavelength to 278 nm.

    • Set the flow rate to approximately 2 mL per minute.

  • System Suitability: Inject the Standard Preparation and record the peak responses. The column efficiency should not be less than 500 theoretical plates, the tailing factor for the analyte peak should not be more than 3.0, and the relative standard deviation for replicate injections should not be more than 2.0%.

  • Procedure: Separately inject equal volumes (e.g., 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.

  • Calculation: Calculate the quantity, in mg, of this compound Sulfate in the portion of the sample taken using the formula provided in the USP monograph, based on the peak responses of the Assay Preparation and the Standard Preparation.

Protocol 2: Qualification of a Secondary Reference Standard

Objective: To qualify a new batch of an in-house (secondary) reference standard of this compound Sulfate against the USP Primary Reference Standard.

Materials:

  • This compound Sulfate USP Reference Standard

  • New batch of in-house this compound Sulfate (candidate secondary standard)

  • HPLC system and reagents as per Protocol 1

Procedure:

  • Characterization of the Candidate Secondary Standard: Perform a comprehensive characterization of the candidate secondary standard, including tests for identity (e.g., IR spectroscopy), purity (e.g., HPLC for related substances), water content (e.g., Karl Fischer titration), and residue on ignition.

  • Comparative HPLC Analysis:

    • Prepare solutions of the USP Primary Reference Standard and the candidate secondary standard at the same concentration (e.g., 2 mg/mL).

    • Perform HPLC analysis as described in Protocol 1.

    • Inject both solutions multiple times (e.g., n=6) to assess precision.

  • Data Analysis and Acceptance Criteria:

    • Purity Comparison: The purity of the secondary standard, as determined by HPLC, should be comparable to that of the primary standard.

    • Assay Value: The potency of the secondary standard, when assayed against the primary standard, should be within a pre-defined acceptance range (e.g., 99.0% to 101.0%).

    • Impurity Profile: The impurity profile of the secondary standard should be comparable to that of the primary standard, with no new impurities detected above a specified threshold.

    • Statistical Analysis: A statistical comparison (e.g., t-test) of the mean assay values of the primary and secondary standards can be performed to demonstrate equivalence.

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical HPLC assay and the signaling pathway of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Standard Preparation prep_std->sys_suit prep_sample Sample Preparation injection Sample Injection prep_sample->injection sys_suit->injection Pass chromatography Chromatographic Separation injection->chromatography detection UV Detection (278 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calculation Concentration Calculation peak_integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC analysis of this compound Sulfate.

Metaproterenol_Pathway This compound This compound Sulfate Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound via the Beta-2 Adrenergic Receptor.

Conclusion

The this compound Sulfate USP Reference Standard is an indispensable tool for ensuring the accuracy and reliability of analytical assays in pharmaceutical quality control. While direct comparative data with other pharmacopeial standards is limited, the principles of reference standard qualification and comparison, as illustrated with the Salbutamol Sulphate example, provide a robust framework for evaluating the suitability of any reference material. By adhering to detailed experimental protocols and understanding the underlying biochemical pathways, researchers and drug development professionals can confidently utilize the USP reference standard to ensure the quality and consistency of pharmaceutical products containing this compound Sulfate.

References

A Comparative Analysis of Short-Acting and Long-Acting Beta-Agonists, Featuring Metaproterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of short-acting beta-agonists (SABAs) and long-acting beta-agonists (LABAs), with a specific focus on the older SABA, Metaproterenol. The information presented is intended to support research and development in respiratory therapeutics by offering a comprehensive overview of the pharmacological, pharmacokinetic, and clinical properties of these agents.

Introduction to Beta-Agonists

Beta-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating beta-2 adrenergic receptors (β2-ARs) predominantly found in the smooth muscle of the airways. This stimulation initiates a signaling cascade that leads to bronchodilation, providing relief from symptoms of bronchoconstriction.[1][2][3]

These agonists are broadly categorized based on their duration of action:

  • Short-Acting Beta-Agonists (SABAs): These agents, including Albuterol (also known as Salbutamol) and this compound, provide rapid relief from acute bronchospasm.[4] Their effects are typically observed within minutes but are of a shorter duration, generally lasting 4 to 6 hours.[5]

  • Long-Acting Beta-Agonists (LABAs): This class, which includes Salmeterol and Formoterol, offers a longer duration of action, typically around 12 hours or more.[5] They are used for maintenance therapy to control and prevent symptoms.

This guide will delve into a comparative analysis of these two classes, with a particular examination of this compound in the context of more modern beta-agonists.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for a selection of SABAs and LABAs. It is important to note that while extensive data is available for newer agents, specific in vitro quantitative data for the older drug, this compound, is less prevalent in recent literature.

Table 1: Pharmacokinetic Properties
DrugClassOnset of ActionDuration of ActionHalf-Life
This compound SABA15-30 minutes (oral)2-6 hours (oral)[1]~6 hours[6]
Albuterol (Salbutamol) SABA~5 minutes4-6 hours[5]2-5 hours
Salmeterol LABA10-20 minutes~12 hours[5]~5.5 hours
Formoterol LABA~5 minutes~12 hours[5]~10 hours
Table 2: Pharmacodynamic Properties
DrugClassReceptor Selectivity (β2 vs. β1)Intrinsic Activity
This compound SABAModerately selective[7]Full Agonist
Albuterol (Salbutamol) SABASelectivePartial Agonist
Salmeterol LABAHighly SelectivePartial Agonist
Formoterol LABAHighly SelectiveFull Agonist

Note: Quantitative Ki and EC50 values for this compound are not consistently reported in recent literature. Studies have indicated its lower selectivity compared to newer agents like Albuterol.[8]

Clinical Efficacy and Safety Profile

Clinical trials have provided valuable insights into the comparative efficacy and safety of these agents.

  • This compound vs. Albuterol: Head-to-head studies have demonstrated that while both are effective bronchodilators, Albuterol generally offers a greater magnitude and duration of bronchodilation compared to this compound at recommended doses.[8][9] Some studies suggest this compound may have a more rapid onset of action when administered orally.[10] However, this compound has been associated with a greater chronotropic effect (increase in heart rate) than Albuterol.[9][11] Due to its lower selectivity, this compound has a higher propensity for cardiovascular side effects.[8]

  • SABAs vs. LABAs: LABAs, when used as maintenance therapy, have been shown to be superior to regularly scheduled SABAs in improving lung function, reducing symptoms, and decreasing the need for rescue medication. However, the use of LABAs as monotherapy in asthma is associated with an increased risk of severe exacerbations and asthma-related death, leading to the recommendation that they should only be used in combination with an inhaled corticosteroid in this patient population.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of a beta-agonist to the β2-AR initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Beta2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Agonist Beta-Agonist B2AR β2-Adrenergic Receptor Beta_Agonist->B2AR Binds to G_Protein Gs Protein (α, β, γ subunits) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow for Comparing Beta-Agonist Efficacy

The following diagram outlines a typical experimental workflow for the comparative evaluation of different beta-agonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis (Potency, Efficacy, Duration) Receptor_Binding->Data_Analysis Adenylyl_Cyclase Adenylyl Cyclase Assay (Determine EC50, Intrinsic Activity) Adenylyl_Cyclase->Data_Analysis Animal_Model Animal Model of Bronchoconstriction (e.g., Guinea Pig) Bronchodilation_Assay In Vivo Bronchodilation Assay (Measure Airway Resistance) Animal_Model->Bronchodilation_Assay Bronchodilation_Assay->Data_Analysis

References

A Comparative Analysis of Metaproterenol and Anticholinergic Agents in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the short-acting beta-2 agonist (SABA) metaproterenol and anticholinergic agents, key therapeutic classes in the management of Chronic Obstructive Pulmonary Disease (COPD). Due to a notable lack of direct comparative preclinical studies in COPD animal models, this document synthesizes available data for each drug class individually. We present preclinical data for the anticholinergics ipratropium and tiotropium, and contrast this with the available pharmacological information and clinical findings for this compound, highlighting the current gaps in preclinical research.

Executive Summary

Anticholinergic agents, particularly tiotropium and ipratropium, have been extensively studied in various animal models of COPD, demonstrating significant efficacy in reducing airway inflammation and improving lung function. In contrast, there is a scarcity of published preclinical data specifically evaluating the efficacy of this compound in established COPD animal models. This guide will present the available experimental evidence for anticholinergics and discuss the known pharmacological profile of this compound, supplemented by human clinical trial data to provide a comprehensive, albeit indirect, comparison.

Anticholinergic Agents: Preclinical Efficacy in COPD Models

Anticholinergic drugs exert their effect by blocking muscarinic receptors in the airways, leading to bronchodilation and a reduction in mucus secretion. The following sections detail the experimental findings for ipratropium and tiotropium in various animal models of COPD.

Tiotropium Bromide

Tiotropium is a long-acting muscarinic antagonist (LAMA) that has shown potent anti-inflammatory and bronchodilatory effects in preclinical COPD models.

  • Animal Model: C57Bl/6 mice.

  • COPD Induction: Exposure to cigarette smoke (CS) for four consecutive days with increasing duration up to 6 hours per day.

  • Intervention: Inhalation of tiotropium (0.01-0.3 mg/mL) for 5 minutes, one hour prior to each CS exposure.

  • Outcome Measures: Bronchoalveolar lavage (BAL) performed 18 hours after the last CS exposure to assess pulmonary inflammation and mediator release. Bronchodilatory activity was assessed against acetylcholine-induced bronchoconstriction.

ParameterOutcomeResult
Pulmonary Inflammation Inhibition of neutrophilic inflammationIC50 of 0.058 mg/mL; maximum inhibition of 60% at 0.3 mg/mL[1]
Reduction in inflammatory mediators (LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, TNF-α)Dose-dependent reduction[1]
Bronchodilation Inhibition of acetylcholine-induced bronchoconstrictionIC50 of 0.045 mg/mL; maximum bronchodilation of 90% at 0.3 mg/mL[1]
  • Animal Model: Guinea pigs.

  • COPD Induction: Intranasal instillation of LPS (1 mg) twice weekly for 12 weeks.

  • Intervention: Inhalation of nebulized tiotropium (0.1 mM) for 3 minutes, 30 minutes prior to each LPS instillation.

  • Outcome Measures: Assessment of pulmonary inflammation (neutrophil counts), airway remodeling (goblet cell numbers, collagen deposition), and emphysema (mean linear intercept).

ParameterLPS-Induced ChangeEffect of Tiotropium Treatment
Neutrophil Count (Airways & Parenchyma) 1.9 to 2.1-fold increaseFully inhibited the increase[2][3]
Goblet Cell Number IncreasedAbrogated the increase[2][4]
Collagen Deposition IncreasedAbrogated the increase[2][4]
Mean Linear Intercept (Emphysema) 7.3% increaseNo significant effect[2]
Ipratropium Bromide

Ipratropium is a short-acting muscarinic antagonist (SAMA) that has also been evaluated in preclinical models of airway inflammation.

  • Animal Model: Rats.

  • Inflammation Induction: Inhalation of cadmium.

  • Intervention: Pretreatment with ipratropium bromide.

  • Outcome Measures: Airway resistance and inflammatory cell counts in bronchoalveolar lavage fluid (BALF).

ParameterCadmium-Induced ChangeEffect of Ipratropium Treatment
Neutrophil Count in BALF IncreasedSignificantly reduced[5]
Airway Resistance IncreasedSignificantly prevented the increase[5]

This compound: Pharmacological Profile and Clinical Efficacy

This compound is a moderately selective beta-2 adrenergic agonist.[6] Its primary mechanism of action is the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent bronchodilation.[7][8]

Preclinical Data
Clinical Efficacy in COPD

In clinical settings, this compound has been shown to be an effective bronchodilator for patients with COPD. Human studies have demonstrated its ability to improve lung function, as measured by Forced Expiratory Volume in one second (FEV1).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_beta_agonist This compound (Beta-2 Agonist) Pathway cluster_anticholinergic Anticholinergic Pathway This compound This compound Beta2_AR Beta2_AR This compound->Beta2_AR binds to Gs_Protein Gs_Protein Beta2_AR->Gs_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA activates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation leads to Anticholinergic Anticholinergic Agent Muscarinic_Receptor Muscarinic Receptor (M3) Anticholinergic->Muscarinic_Receptor blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor binds to Gq_Protein Gq_Protein Muscarinic_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates IP3 IP3 PLC->IP3 Calcium_Release Calcium_Release IP3->Calcium_Release ↑ Ca2+ Bronchoconstriction Bronchoconstriction Calcium_Release->Bronchoconstriction leads to

Figure 1: Signaling pathways of this compound and Anticholinergic Agents.

cluster_induction COPD Model Induction cluster_treatment Treatment Groups Animal_Model Animal Model (e.g., Mice, Guinea Pigs) Induction Induction of COPD (e.g., Cigarette Smoke, LPS) Animal_Model->Induction COPD_Model COPD Animal Model Induction->COPD_Model Control Control Group (Vehicle) COPD_Model->Control Metaproterenol_Group This compound Group (Dose Range) COPD_Model->Metaproterenol_Group Anticholinergic_Group Anticholinergic Group (e.g., Tiotropium, Ipratropium) COPD_Model->Anticholinergic_Group Inflammation Airway Inflammation (BALF cell counts, Cytokines) Control->Inflammation Lung_Function Lung Function (Airway Resistance, Bronchodilation) Control->Lung_Function Remodeling Airway Remodeling (Histology) Control->Remodeling Metaproterenol_Group->Inflammation Metaproterenol_Group->Lung_Function Metaproterenol_Group->Remodeling Anticholinergic_Group->Inflammation Anticholinergic_Group->Lung_Function Anticholinergic_Group->Remodeling

References

A Comparative Meta-Analysis of Metaproterenol and Isoetharine in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bronchodilator therapy for obstructive airway diseases, both Metaproterenol and isoetharine have historically played significant roles as beta-adrenergic agonists. This guide provides a meta-analysis of clinical trial data, comparing the efficacy, duration of action, and safety profiles of these two agents. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of their relative therapeutic potential based on available experimental evidence.

Efficacy and Pulmonary Function

Clinical studies have demonstrated that while both this compound and isoetharine are effective bronchodilators, this compound generally exhibits a longer duration of action and, in some instances, superior bronchodilator effects.

A double-blind, placebo-controlled, crossover study involving 10 adult males with reversible, chronic pulmonary obstruction compared aerosolized albuterol (280 micrograms), isoetharine (680 micrograms), and this compound (1300 micrograms).[1][2] The study found that the mean maximum percent change from baseline in Forced Expiratory Volume in one second (FEV1) was superior to placebo for all three drugs, with no statistically significant differences among them.[1][2] However, when considering the area under the curve of the mean percent change in FEV1 over time, both albuterol and this compound showed a greater change than placebo.[1][2] In this analysis, this compound was found to be superior to isoetharine.[1][2]

Another double-blind study with 27 patients suffering from reversible bronchospastic disease compared a 5% solution of this compound sulfate with a fixed-combination solution of isoetharine and phenylephrine.[3] The results indicated that the duration of effect, defined as an increase in FEV1 of at least 15% from baseline, averaged four hours for this compound, compared to just one hour for the isoetharine solution.[3] Furthermore, the overall FEV1 response to this compound was significantly superior (P = 0.01) to the isoetharine-phenylephrine solution.[3] this compound also showed a greater increase in the mean forced expiratory flow during the middle half of the forced vital capacity (FEF-25-75%), approaching statistical significance.[3]

The following table summarizes the key efficacy data from these comparative clinical trials.

Parameter This compound Isoetharine Study Details
Mean Max % Change in FEV1 from Baseline Superior to placebo; no significant difference compared to isoetharine in one study.[1][2]Superior to placebo.[1][2]10 adult males with reversible, chronic pulmonary obstruction.[1][2]
Duration of Effect (≥15% FEV1 increase) Average of 4 hours.[3]Average of 1 hour.[3]27 patients with reversible bronchospastic disease.[3]
Overall FEV1 Response Significantly superior (P = 0.01).[3]-27 patients with reversible bronchospastic disease.[3]
FEF25-75 Superior.[1][2]-10 adult males with reversible, chronic pulmonary obstruction.[1][2]
Forced Vital Capacity (FVC) Superior.[1][2]-10 adult males with reversible, chronic pulmonary obstruction.[1][2]
Safety and Adverse Effects

Both this compound and isoetharine are associated with side effects typical of beta-adrenergic agonists. However, the incidence and profile of these effects can differ. In the comparative studies, changes in blood pressure and pulse rate were found to be clinically insignificant for both drugs, with a substantially similar number of adverse experiences reported for both solutions in one study.[3]

Commonly reported side effects for this compound include nervousness, headache, dizziness, and tachycardia.[4] Tachycardia is a very common cardiovascular adverse event, occurring in 17.1% of patients in one report.[5] Trembling or shakiness in the extremities is also a less common side effect.[5]

The following table outlines the reported adverse effects for this compound. Data for isoetharine from a similar comprehensive source was not available in the initial search.

Adverse Effect Category Specific Effects Frequency
Cardiovascular Tachycardia, Palpitations, Hypertension, Chest Pain.[5]Very common (Tachycardia: 17.1%).[5]
Neurological Nervousness, Headache, Dizziness, Drowsiness, Tremor.[4]Common to Less Common.[4][5]
Gastrointestinal Nausea, Diarrhea, Upset Stomach, Dry Mouth.[4]-
Other Sleep problems (insomnia), Tiredness.[4]-

Experimental Protocols

Study 1: Comparison of Albuterol, Isoetharine, and this compound via Aerosol Inhalation
  • Study Design: This was a double-blind, placebo-controlled, crossover comparison study.[1][2]

  • Patient Population: The study included 10 adult men with reversible, chronic pulmonary obstruction.[1][2]

  • Drug Administration: The drugs were administered via aerosol inhalation at the manufacturer-recommended doses: albuterol 280 micrograms, isoetharine 680 micrograms, and this compound 1300 micrograms.[1][2]

  • Outcome Measures: The primary outcome measures were Forced Expiratory Volume in one second (FEV1), Forced Expiratory Flow from 25% to 75% of vital capacity (FEF25-75), and Forced Vital Capacity (FVC).[1][2] These parameters were measured periodically for six hours following drug administration.[1][2] Adverse effects were also monitored and compared.[1][2]

Study 2: Double-Blind Comparison of this compound and Isoetharine-Phenylephrine Solutions
  • Study Design: This was a single-dose, double-blind study with parallel groups.[3]

  • Patient Population: The study enrolled a total of 27 patients with reversible bronchospastic disease.[3]

  • Drug Administration: Patients received either 0.3 ml of a 5% this compound sulfate solution or 0.5 ml of a fixed-combination isoetharine-phenylephrine solution via intermittent positive pressure breathing (IPPB) equipment.[3]

  • Outcome Measures: Pulmonary function tests, blood pressure, and pulse rate were assessed before treatment and at intervals of 30 minutes to six hours after administration.[3] The duration of effect was defined as an increase in FEV1 of at least 15% from baseline.[3]

Visualizations

Signaling Pathway of Beta-2 Adrenergic Agonists

cluster_cell Bronchial Smooth Muscle Cell B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Agonist This compound or Isoetharine Agonist->B2AR Binds to

Caption: Signaling pathway of this compound and Isoetharine leading to bronchodilation.

Experimental Workflow for a Comparative Bronchodilator Clinical Trial

cluster_workflow Clinical Trial Workflow Start Patient Recruitment (Reversible Bronchospasm) Screening Screening & Baseline Assessment (FEV1, Vitals) Start->Screening Randomization Randomization Screening->Randomization Group_M Group 1: This compound Administration Randomization->Group_M Arm A Group_I Group 2: Isoetharine Administration Randomization->Group_I Arm B Follow_up_M Post-Dose Monitoring (FEV1, Vitals, Adverse Events) at t=0.5, 1, 2, 4, 6 hrs Group_M->Follow_up_M Follow_up_I Post-Dose Monitoring (FEV1, Vitals, Adverse Events) at t=0.5, 1, 2, 4, 6 hrs Group_I->Follow_up_I Data_Analysis Data Analysis (Comparison of Efficacy & Safety) Follow_up_M->Data_Analysis Follow_up_I->Data_Analysis End Conclusion Data_Analysis->End

Caption: A typical experimental workflow for a comparative clinical trial of bronchodilators.

References

Unraveling Functional Antagonism: A Comparative Guide to Metaproterenol and Methacholine in Airways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional antagonism between the β2-adrenergic agonist, metaproterenol, and the muscarinic cholinergic agonist, methacholine, in the context of airway smooth muscle function. By examining their opposing physiological effects, signaling pathways, and the experimental data quantifying their interaction, this document serves as a critical resource for researchers investigating respiratory pharmacology and developing novel therapeutics for airway diseases.

Core Concepts: Functional Antagonism in the Airways

Functional antagonism occurs when two agonists produce opposing physiological effects on the same tissue, effectively canceling each other out. In the airways, this is exemplified by the interplay between bronchodilators and bronchoconstrictors. This compound, a β2-adrenergic agonist, induces relaxation of the airway smooth muscle, leading to bronchodilation. Conversely, methacholine, a muscarinic agonist, stimulates the contraction of these muscles, causing bronchoconstriction.[1][2] Understanding the dynamics of this antagonism is crucial for predicting the efficacy of bronchodilator therapy in the presence of underlying cholinergic tone, a hallmark of various respiratory diseases.

Data Presentation: Quantifying the Interaction

The functional antagonism between this compound and methacholine can be quantified both in vivo and in vitro. The following tables summarize key experimental data that illustrates this interaction.

In Vivo Human Studies: Reversal of Methacholine-Induced Bronchoconstriction

One method to assess functional antagonism in humans is to induce bronchoconstriction with methacholine and then administer a bronchodilator like this compound. The resulting change in airway caliber, often measured as specific airway conductance (SGaw), provides a quantitative measure of the antagonist's efficacy.

Subject GroupMean Provocative Mass of Methacholine (PM35) (μmol)Mean % Increase in SGaw after this compoundReference
Normal Subjects8.94 ± 5.9689 ± 33[3]
Asthmatic Subjects0.30 ± 0.29190 ± 55[3]

Note: PM35 is the provocative mass of methacholine causing a 35% decrease in specific airway conductance (SGaw). The data demonstrates that this compound effectively reverses methacholine-induced bronchoconstriction in both normal and asthmatic subjects, with a more pronounced effect observed in asthmatics who are hyperresponsive to methacholine.[3]

In Vitro Studies: Modulation of Dose-Response Relationships

In isolated airway smooth muscle preparations, functional antagonism is observed as a rightward shift in the dose-response curve of the relaxing agent (this compound or another β-agonist) in the presence of the contractile agent (methacholine). This indicates that a higher concentration of the β-agonist is required to achieve the same level of relaxation when the muscle is pre-contracted with a muscarinic agonist.

Contractile AgentConcentration of Contractile AgentEffect on Isoproterenol Dose-Response Curve
MethacholineIncreasing ConcentrationsProgressive rightward shift, indicating decreased potency of isoproterenol.
Leukotriene D4Equieffective Concentrations to MethacholineLess pronounced rightward shift compared to methacholine, suggesting the nature of the contractile stimulus influences the degree of functional antagonism.

This differential effect highlights that the functional antagonism is not solely dependent on the magnitude of the contraction but also on the specific signaling pathways activated by the contractile agent.

Signaling Pathways: A Tale of Two Receptors

The opposing effects of this compound and methacholine stem from their activation of distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells, leading to divergent intracellular signaling cascades.

This compound: The β2-Adrenergic Pathway of Relaxation

This compound binds to β2-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs. This initiates a cascade that ultimately leads to smooth muscle relaxation.

Metaproterenol_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

This compound Signaling Pathway
Methacholine: The Muscarinic Pathway of Contraction

Methacholine activates M3 muscarinic receptors on airway smooth muscle cells, which are coupled to the Gq/11 G-protein. This triggers a signaling cascade that increases intracellular calcium and sensitizes the contractile machinery.

Methacholine_Pathway Methacholine Methacholine M3R M3 Muscarinic Receptor Methacholine->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates PKC->Contraction Sensitizes

Methacholine Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of functional antagonism. Below are protocols for key in vitro and in vivo experiments.

In Vitro Isolated Tracheal Ring Preparation

This ex vivo method allows for the direct measurement of airway smooth muscle contractility and relaxation in a controlled environment.

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., guinea pig, rat) via an approved method.

  • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit physiological salt solution.

  • Gently remove adhering connective tissue and cut the trachea into 3-5 mm wide rings.

2. Mounting:

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in muscle tension.

  • Apply an optimal resting tension (typically 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

3. Experimental Procedure:

  • Contraction: Induce a stable contraction by adding a specific concentration of methacholine to the organ bath.

  • Relaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to generate a dose-response curve for relaxation.

  • Data Analysis: Measure the percentage of relaxation at each this compound concentration relative to the initial methacholine-induced contraction. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Tracheal_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Animal Dissection Dissect Trachea Euthanasia->Dissection Rings Cut Tracheal Rings Dissection->Rings Mounting Mount Ring in Organ Bath Rings->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Contraction Induce Contraction (Methacholine) Equilibration->Contraction Relaxation Cumulative Dosing (this compound) Contraction->Relaxation Record Record Isometric Tension Relaxation->Record DR_Curve Generate Dose-Response Curve Record->DR_Curve EC50 Calculate EC50 DR_Curve->EC50

Isolated Tracheal Ring Experimental Workflow
In Vivo Measurement of Specific Airway Conductance (SGaw)

This clinical research method assesses airway function in human subjects.

1. Subject Preparation:

  • Ensure subjects have abstained from bronchodilator medications for an appropriate washout period.

  • Obtain baseline spirometry and specific airway conductance (SGaw) measurements using a body plethysmograph.

2. Methacholine Challenge:

  • Administer increasing concentrations of aerosolized methacholine to the subject.

  • Measure FEV1 (Forced Expiratory Volume in 1 second) and SGaw after each dose until a predetermined level of bronchoconstriction is achieved (e.g., a 20% fall in FEV1 or a 35% fall in SGaw). This determines the subject's airway hyperresponsiveness.

3. This compound Administration:

  • Once the target level of bronchoconstriction is reached, administer a standardized dose of aerosolized this compound.

4. Post-Bronchodilator Measurement:

  • Measure SGaw at specific time points after this compound administration to assess the degree and time course of bronchodilation.

5. Data Analysis:

  • Calculate the percentage increase in SGaw from the post-methacholine, pre-metaproterenol value.

  • Compare the bronchodilator response between different subject groups (e.g., healthy vs. asthmatic).

Conclusion

The functional antagonism between this compound and methacholine provides a fundamental model for understanding the regulation of airway caliber. This compound induces bronchodilation via the β2-adrenergic-cAMP pathway, while methacholine causes bronchoconstriction through the M3 muscarinic-IP3/Ca²⁺ pathway. Experimental data, both in vivo and in vitro, consistently demonstrates that the presence of a muscarinic-induced contractile tone diminishes the potency of β2-adrenergic agonists. This guide offers a foundational understanding of this critical interaction, providing researchers and drug development professionals with the necessary background to explore novel therapeutic strategies for obstructive airway diseases.

References

Safety Operating Guide

Proper Disposal of Metaproterenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of unused, expired, or contaminated metaproterenol is a critical component of laboratory safety and regulatory compliance. Mismanagement of pharmaceutical waste can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory or research facility.

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA), meaning it is not found on the P or U lists of hazardous chemicals (40 CFR § 261.33).[1][2][3][4] Therefore, it should be managed as a non-hazardous pharmaceutical waste. However, it is crucial to consult state and local regulations, as they may have more stringent requirements for pharmaceutical disposal.[5]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol ensures the safety of laboratory personnel and prevents environmental contamination.

1. Segregation of Waste: Immediately segregate unused or expired this compound from other waste streams. It should not be mixed with hazardous chemical waste, biohazardous waste, sharps, or regular trash. Use designated containers specifically for non-hazardous pharmaceutical waste.

2. Proper Containerization: Place this compound waste into a dedicated, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often white with blue lids and should be securely sealed to prevent leaks or spills.[1] The container must be robust and leak-proof.

3. Labeling: Ensure the waste container is accurately labeled as "Non-Hazardous Pharmaceutical Waste" and includes the name of the waste product (this compound) and the date of disposal. Clear labeling is essential for proper handling by waste management personnel.

4. Storage: Store the sealed container in a secure, designated area within the laboratory that is inaccessible to unauthorized individuals. This storage area should be away from drains and sources of ignition.[5]

5. Arrange for Disposal: Contract with a licensed and reputable pharmaceutical waste management vendor for the collection and disposal of the non-hazardous pharmaceutical waste. These vendors are equipped to handle and transport pharmaceutical waste in compliance with all federal, state, and local regulations.

6. Incineration: The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Landfilling of non-hazardous pharmaceutical waste should be avoided to prevent potential leaching into groundwater.[6]

7. Documentation: Maintain meticulous records of all disposed this compound. This documentation, often in the form of a waste manifest provided by the disposal vendor, should be kept for a minimum of three years and include the date of disposal, quantity, and method of destruction.

Quantitative Data and Container Specifications

While there are no specific quantitative disposal limits for this compound as a non-hazardous waste, proper containerization is paramount.

ParameterSpecificationRationale
Waste Container Type DOT-approved container for non-hazardous pharmaceutical wasteEnsures safe and compliant transport and handling.
Container Color Code Commonly white with a blue lidProvides clear visual identification for waste segregation.
Container Labeling "Non-Hazardous Pharmaceutical Waste," Contents, Accumulation Start DateCommunicates hazards and contents to handlers and ensures timely disposal.
Final Disposal Method IncinerationEnsures complete destruction of the active pharmaceutical ingredient.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use of this compound in experimental settings, refer to the specific protocols established by your institution's Environmental Health and Safety (EHS) department and the product's Safety Data Sheet (SDS). The SDS for this compound sulfate advises to "vacuum, sweep up, or absorb with inert material and place into a suitable disposal container" and to "consult local regulations for disposal."[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

MetaproterenolDisposal cluster_lab Laboratory Procedures cluster_vendor Waste Vendor Procedures cluster_compliance Compliance & Record Keeping start This compound Waste Generated (Unused, Expired, Contaminated) classify Classify Waste: Is it a RCRA Hazardous Waste (P or U-listed)? start->classify segregate Segregate from other waste streams (hazardous, biohazardous, sharps, trash) classify->segregate No rcra_path Manage as Hazardous Waste (Follow RCRA protocols) classify->rcra_path Yes containerize Place in a designated 'Non-Hazardous Pharmaceutical Waste' container (White/Blue Lid) segregate->containerize label_container Label container with contents, date, and 'Non-Hazardous' containerize->label_container store Store securely in a designated area label_container->store contact_vendor Contact licensed pharmaceutical waste vendor for pickup store->contact_vendor transport Transport to a permitted waste management facility contact_vendor->transport incinerate Incinerate waste transport->incinerate document Provide Certificate of Destruction incinerate->document maintain_records Maintain disposal records (Waste Manifest) for ≥ 3 years document->maintain_records

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaproterenol
Reactant of Route 2
Metaproterenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。